Product packaging for Vesnarinone(Cat. No.:CAS No. 81840-15-5)

Vesnarinone

Cat. No.: B1683823
CAS No.: 81840-15-5
M. Wt: 395.5 g/mol
InChI Key: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
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Description

Vesnarinone (CAS 81840-15-5) is a well-investigated cardiotonic agent and a mixed phosphodiesterase 3 (PDE3) inhibitor with a complex mechanism of action . It exhibits modest, dose-dependent positive inotropic activity (increasing the force of heart muscle contractions) but has minimal impact on heart rate, making it a compound of significant historical interest in congestive heart failure (CHF) research . Its research value is underscored by its unique multifaceted mechanism: beyond PDE3 inhibition, it modifies several myocardial ion channels, including prolonging sodium channel opening and decreasing potassium currents, which contributes to its inotropic effects . Furthermore, in vitro studies have shown that this compound can modulate cytokine production, an effect that may contribute to its observed clinical benefits . Clinical studies have been critical in revealing its narrow therapeutic window; while a 60 mg daily dose showed potential to improve ventricular performance and reduce morbidity and mortality in CHF patients, a 120 mg dose was associated with increased mortality, highlighting a dose-dependent risk profile . A predominant toxic side effect observed in clinical settings was a reversible neutropenia, occurring in approximately 2% of patients . This complex pharmacological profile makes this compound a valuable reference compound in preclinical research for studying cardiac contractility, arrhythmogenesis, and the balance of efficacy and safety in drug development for heart failure. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O4 B1683823 Vesnarinone CAS No. 81840-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80231411
Record name Vesnarinone
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Molecular Weight

395.5 g/mol
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CAS No.

81840-15-5
Record name Vesnarinone
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Record name VESNARINONE
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Foundational & Exploratory

Vesnarinone's Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone is a quinolinone derivative with a complex and multifaceted mechanism of action in cardiac myocytes. Initially developed as a positive inotropic agent for the treatment of congestive heart failure, its clinical use has been hampered by a narrow therapeutic window and dose-dependent adverse effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cardiac myocytes, focusing on its interactions with key cellular components. We delve into its role as a phosphodiesterase III inhibitor, its modulation of various ion channels critical for cardiac electrophysiology, and its impact on intracellular calcium homeostasis. Furthermore, this guide explores the immunomodulatory properties of this compound through its influence on cytokine production. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are provided to offer a thorough resource for researchers and professionals in cardiovascular drug development.

Introduction

This compound is a synthetic, orally active agent that has demonstrated a unique pharmacological profile in the context of cardiac function.[1] Unlike traditional inotropic drugs, its mechanism of action is not singular but rather a composite of several distinct molecular interactions within the cardiomyocyte.[1][2] This complexity accounts for both its therapeutic potential and its challenging clinical application.[2] This guide will systematically dissect the primary mechanisms of action of this compound in cardiac myocytes.

Phosphodiesterase III (PDE III) Inhibition

This compound is classified as a phosphodiesterase III (PDE III) inhibitor.[1][3] PDE III is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac myocytes.[3]

Signaling Pathway

Inhibition of PDE III by this compound leads to an accumulation of intracellular cAMP.[3] This, in turn, activates protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling.

This compound This compound PDE3 Phosphodiesterase III This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A cAMP->PKA activates L_type_Ca_Channel L-type Ca2+ Channel (Phosphorylated) PKA->L_type_Ca_Channel SR Sarcoplasmic Reticulum (Phospholamban Phosphorylation) PKA->SR Ca_Influx Increased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Uptake Increased SR Ca2+ Uptake SR->Ca_Uptake Contractility Increased Contractility Ca_Influx->Contractility Ca_Uptake->Contractility

This compound's PDE III inhibitory pathway.
Quantitative Data

While the inhibitory effect on PDE III is a recognized mechanism, specific IC50 values for this compound in isolated cardiac myocyte preparations are not consistently reported in the literature, highlighting a gap in the quantitative understanding of this particular action.

Modulation of Cardiac Ion Channels

A significant aspect of this compound's pharmacological profile is its direct interaction with several types of ion channels in the cardiomyocyte membrane, which collectively influences the cardiac action potential.[1][2]

Sodium Channels (INa)

This compound has been shown to prolong the opening time of sodium channels.[1][2] This effect can contribute to an increased sodium influx during the action potential, which may indirectly lead to an increase in intracellular calcium via the sodium-calcium exchanger.

Potassium Channels (IK)

This compound blocks the delayed rectifier potassium current (IK), a key current responsible for cardiac repolarization.[4] Specifically, it has been shown to block the rapid component of the delayed rectifier current (IKr).[4][5]

Quantitative Data on IK Block:

ParameterValueSpeciesReference
IK block development time constant (at +10 mV)361 msRabbit[4]
IK block recovery time constant (at -75 mV)1.87 secondsRabbit[4]
Frequency-dependent IK blockTwofold increase at 2 Hz vs 0.2 HzRabbit[4]
L-type Calcium Channels (ICa,L)

This compound increases the open probability of L-type calcium channels.[6] This effect is concentration-dependent and contributes to the positive inotropic effect of the drug.

Quantitative Data on L-type Ca2+ Channel Modulation:

This compound ConcentrationIncrease in Open Probability (Po)SpeciesReference
10-5 mol/L2.25-foldEmbryonic Chick[6]
2 x 10-5 mol/L3-foldEmbryonic Chick[6]
10-4 mol/L4.3-foldEmbryonic Chick[6]

Signaling Pathway Diagram

This compound This compound Na_Channel Sodium Channel (INa) This compound->Na_Channel prolongs opening K_Channel Potassium Channel (IKr) This compound->K_Channel blocks Ca_Channel L-type Ca2+ Channel (ICa,L) This compound->Ca_Channel increases open probability AP_Duration Action Potential Duration Na_Channel->AP_Duration prolongs K_Channel->AP_Duration prolongs Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx increases

This compound's modulation of cardiac ion channels.

Effects on Intracellular Calcium Homeostasis

The positive inotropic effect of this compound is ultimately mediated by an increase in the intracellular calcium available to the contractile machinery.[1][7] This is a consequence of both its PDE III inhibitory action and its direct effects on ion channels. Studies have shown that this compound can restore contractility and improve calcium handling in models of cardiac dysfunction.[7] It has been observed to correct slowed diastolic calcium removal; however, its effect on cytosolic calcium overload can be partial.[7]

Immunomodulatory Effects: Cytokine Inhibition

Beyond its direct cardiac effects, this compound exhibits immunomodulatory properties by inhibiting the production of various pro-inflammatory cytokines.[8][9][10] This action is thought to contribute to its clinical effects in heart failure, a condition associated with chronic inflammation.[10]

Quantitative Data on Cytokine Inhibition
CytokineThis compound ConcentrationEffectCell TypeReference
IL-626 µmol/LSignificant suppressionHuman Umbilical Vein Endothelial Cells (HUVEC)[1]
GM-CSF26 µmol/LSignificant suppressionHUVEC[1]
G-CSF26 µmol/LSignificant suppressionHUVEC[1]
TNF-α1 to 30 µg/mLInhibitionHuman whole blood[8]
IFN-γ1 to 30 µg/mLInhibitionHuman whole blood[8]
IL-1β-Inhibitory effectsHuman peripheral blood mononuclear cells, Jurkat T cell line, THP-1 monocytic cell line[9]
IL-2-Inhibitory effectsHuman peripheral blood mononuclear cells, Jurkat T cell line, THP-1 monocytic cell line[9]

It is important to note that while in vitro studies demonstrate potent anti-cytokine effects, some clinical studies have not observed a measurable in vivo effect on circulating cytokine levels in patients with heart failure.[11]

Experimental Workflow for Cytokine Analysis

cluster_0 Sample Preparation cluster_1 Cell Stimulation and Treatment cluster_2 Cytokine Measurement Whole_Blood Heparinized Whole Blood Dilution Dilute in RPMI Whole_Blood->Dilution Stimulation Stimulate with LPS Dilution->Stimulation Treatment Add this compound (1-30 µg/mL) Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure Cytokines (ELISA) Supernatant->ELISA

Workflow for whole blood cytokine assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure ionic currents (e.g., INa, IK, ICa,L) in isolated cardiac myocytes.

  • Cell Preparation: Single ventricular myocytes are isolated by enzymatic digestion of cardiac tissue.

  • Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and sealed onto the membrane of a single myocyte. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Specific channel blockers (e.g., tetrodotoxin for INa, E-4031 for IKr) can be added to isolate the current of interest.

    • Internal (Pipette) Solution: Typically contains a high concentration of K+ (e.g., K-aspartate or KCl), EGTA to buffer intracellular calcium, Mg-ATP, and HEPES. The pH is adjusted to 7.2.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the desired ionic currents. For example, to measure IK, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data analysis software is used to measure current amplitudes, kinetics, and voltage-dependence.

Intracellular Calcium Imaging
  • Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

  • Cell Preparation: Isolated cardiac myocytes are plated on glass coverslips.

  • Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. The AM ester allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Imaging: A fluorescence microscope equipped with a high-speed camera is used to capture changes in fluorescence intensity, which correlate with changes in [Ca2+]i. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate [Ca2+]i.

  • Data Analysis: The amplitude, rise time, and decay kinetics of the calcium transients are analyzed to determine the effects of this compound.

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of specific cytokines in biological samples.

  • Principle: An antibody specific for the cytokine of interest is pre-coated onto a microplate. The sample (e.g., cell culture supernatant) is added to the wells, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

  • Procedure:

    • Samples and standards are added to the antibody-coated wells.

    • The plate is washed to remove unbound substances.

    • The enzyme-linked detection antibody is added.

    • The plate is washed again.

    • The substrate solution is added, and the color is allowed to develop.

    • A stop solution is added to terminate the reaction.

    • The optical density of each well is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of the cytokine, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion

The mechanism of action of this compound in cardiac myocytes is a complex interplay of PDE III inhibition, direct modulation of sodium, potassium, and calcium channels, and immunomodulatory effects on cytokine production. This multiplicity of actions underlies its positive inotropic effects but also contributes to a narrow therapeutic index and the potential for proarrhythmic events, which have limited its clinical utility.[12] A thorough understanding of these intricate mechanisms at the molecular and cellular levels is crucial for the development of safer and more effective cardiac therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted pharmacology of this compound and to inform the design of novel cardiovascular drugs with more targeted and favorable profiles.

References

Vesnarinone's intricate dance with myocardial ion channels: A technical guide for researchers.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide dissects the multifaceted effects of vesnarinone on myocardial ion channels. This compound, a quinolinone derivative, exhibits a complex pharmacological profile, acting as both a phosphodiesterase 3 (PDE3) inhibitor and a direct modulator of several critical ion channels within the heart. This dual mechanism contributes to its positive inotropic effects, but also to the proarrhythmic risks that have limited its clinical application.

This document provides a comprehensive overview of the quantitative effects of this compound on key myocardial ion channels, details the experimental methodologies used to elucidate these effects, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative effects of this compound on myocardial ion channels.

The following tables summarize the known quantitative effects of this compound on major myocardial ion channels. The data has been compiled from various electrophysiological studies.

Potassium Channels This compound Effect Quantitative Data Cell Type Experimental Technique
IKr (hERG) Inhibition (Open channel block)IC50: 17.7 ± 2.5 µMXenopus laevis oocytes expressing hERGTwo-electrode voltage clamp
Frequency-dependent blockBlock increases with stimulation frequencyRabbit ventricular myocytesWhole-cell patch clamp
IKs (KvLQT1/minK) Minimal to no effectNot significantly inhibitedHuman embryonic kidney (HEK) 293T cellsWhole-cell patch clamp
Other Kv Channels (Kv1.4, Kv1.5, Kv2.1) Minimal to no effect<30% reduction at 10-100 µML-cells stably transfected with Kv clonesWhole-cell patch clamp
Calcium Channels This compound Effect Quantitative Data Cell Type Experimental Technique
ICa,L (L-type) Increased open probability (Po)2.25-fold increase at 10 µM; 3-fold at 20 µM; 4.3-fold at 100 µM[1]Embryonic chick ventricular myocytesCell-attached patch clamp
Channel kineticsNo change in open/close time constants at 10-20 µM; slight decrease in open time at 100 µM[1]Embryonic chick ventricular myocytesCell-attached patch clamp
Sodium Channels This compound Effect Quantitative Data Cell Type Experimental Technique
INa (Peak and Late) Prolongation of opening timePrimarily qualitative descriptions available.[2] Specific IC50 and kinetic data are not well-documented in the reviewed literature.Myocardial cellsGeneral electrophysiological recordings

Experimental Protocols

Whole-Cell Patch Clamp for IKr (hERG) Current Measurement

This protocol is a generalized representation based on methodologies described in the literature for studying this compound's effect on hERG channels expressed in heterologous systems like HEK 293T cells or Xenopus oocytes.

1. Cell Preparation:

  • Culture HEK 293T cells stably expressing the hERG channel.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • For oocytes, inject hERG cRNA and incubate for 2-4 days.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a cell and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit IKr currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

  • Apply this compound at various concentrations to the external solution and record the changes in the tail current amplitude to determine the IC50.

  • To study frequency dependence, vary the rate of the depolarizing pulses (e.g., 0.1 Hz, 0.5 Hz, 1 Hz, 2 Hz) in the presence and absence of this compound.

Cell-Attached Patch Clamp for ICa,L Single-Channel Recording

This protocol is a generalized representation for studying the effect of this compound on single L-type calcium channels in cardiomyocytes, as described in studies on embryonic chick ventricular myocytes.[1]

1. Cell Preparation:

  • Isolate ventricular myocytes from embryonic chick hearts.

  • Plate the isolated cells on collagen-coated glass coverslips and culture for 24-48 hours.

2. Solutions:

  • Bath Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2 (pH adjusted to 7.4 with KOH). This high-K+ solution is used to zero the cell membrane potential.

  • Pipette Solution (in mM): 110 BaCl2, 10 HEPES (pH adjusted to 7.4 with Ba(OH)2). Barium is used as the charge carrier to increase the single-channel current amplitude and avoid calcium-dependent inactivation.

  • This compound is added to the bath solution at desired concentrations.[1]

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier suitable for single-channel recording.

  • Fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.

  • Form a high-resistance seal (>10 GΩ) on the surface of a myocyte.

  • Apply depolarizing voltage steps from a holding potential of -70 mV to 0 mV for 200 ms to elicit single-channel openings.

  • Record single-channel currents before and after the application of this compound to the bath.

  • Analyze the data to determine the open probability (Po), mean open time, and mean closed time.

Signaling Pathways and Experimental Workflows

Vesnarinone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Vesnarinone_ext This compound PDE3 PDE3 Vesnarinone_ext->PDE3 Inhibition cAMP cAMP PDE3->cAMP Hydrolysis (blocked) AC Adenylyl Cyclase AC->cAMP Conversion L_type_Ca_channel L-type Ca2+ Channel Increased_Ca Increased Intracellular [Ca2+] L_type_Ca_channel->Increased_Ca Ca2+ influx ATP ATP PKA PKA cAMP->PKA Activation PKA->L_type_Ca_channel Phosphorylation PLB Phospholamban (PLB) PKA->PLB Phosphorylation RyR Ryanodine Receptor (RyR) PKA->RyR Phosphorylation Troponin Troponin I PKA->Troponin Phosphorylation Ca_ion Ca2+ Contraction Increased Myocardial Contraction Increased_Ca->Contraction SERCA SERCA2a PLB->SERCA Inhibition (relieved) SERCA->Increased_Ca Ca2+ uptake into SR RyR->Increased_Ca Ca2+ release from SR Troponin->Contraction Modulates Ca2+ sensitivity

Caption: this compound's primary signaling pathway in cardiomyocytes.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Myocyte Isolation Seal Form Giga-ohm Seal Cell_Culture->Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Seal Pipette_Pull Pull & Polish Glass Pipettes Pipette_Pull->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Record_Baseline Record Baseline Currents Voltage_Protocol->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Drug_Effect Record Currents in Presence of Drug Apply_this compound->Record_Drug_Effect Measure_Current Measure Current Amplitude & Kinetics Record_Drug_Effect->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Generalized workflow for whole-cell patch-clamp experiments.

References

Early Clinical Trial Results for Vesnarinone in Heart Failure: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the early clinical trial results for Vesnarinone in the treatment of heart failure. It is intended for a technical audience and focuses on the quantitative data, experimental protocols, and mechanistic insights derived from these foundational studies. This compound, a quinolinone derivative, emerged as a novel inotropic agent with a complex mechanism of action, initially showing promise but ultimately revealing a narrow therapeutic window and significant safety concerns that led to the cessation of its development for heart failure.

Executive Summary

This compound demonstrated a dose-dependent effect on morbidity and mortality in patients with severe heart failure. Early, shorter-term studies suggested a significant benefit at a 60 mg/day dose, including reduced risk of death and worsening heart failure, and improved quality of life.[1][2] However, a higher dose of 120 mg/day was associated with increased mortality, halting its use in initial trials.[1][2] Subsequent larger, longer-term trials, notably the VEST (this compound Survival Trial), not only confirmed the increased mortality at higher doses but also failed to show a survival benefit at lower doses, and in fact, suggested an increased risk of sudden cardiac death.[3][4] The primary adverse effect of concern was reversible neutropenia.[1][2] Mechanistically, this compound acts as a phosphodiesterase inhibitor and modulates several myocardial ion channels, leading to its inotropic effects.[5] It has also been shown to inhibit the production of certain cytokines, which may have contributed to its observed clinical effects.[5][6]

Quantitative Data from Key Clinical Trials

The following tables summarize the key quantitative outcomes from the pivotal early clinical trials of this compound.

Table 2.1: this compound Study Group Trial Results (6-Month Follow-Up)[1][2][7]
Outcome MeasurePlacebo Group (n=238)This compound 60 mg/day (n=239)Risk Reduction (95% CI)P-value
Morbidity & Mortality
Death or Worsening Heart Failure50 patients (21.0%)26 patients (10.9%)50% (20% to 69%)0.003
All-Cause Mortality33 deaths (13.9%)13 deaths (5.4%)62% (28% to 80%)0.002
Adverse Events
Reversible Neutropenia0%2.5%-< 0.01
Quality of Life
Improvement ScoreBaselineGreater Improvement-0.008
Table 2.2: VEST (this compound Survival Trial) Results[3][4]
Outcome MeasurePlacebo Group (n=1,283)This compound 30 mg/day (n=1,275)This compound 60 mg/day (n=1,275)P-value (60mg vs Placebo)
Mortality
Number of Deaths239 (18.6%)266 (20.9%)289 (22.7%)< 0.02
Annualized Mortality Rate23.5%26.5%29.1%-
Cause of Excess Mortality--Sudden Cardiac Death-
Adverse Events
Agranulocytosis-0.2%1.2%-
Quality of Life
Improvement at 8 WeeksBaseline-Significant Improvement< 0.001
Improvement at 16 WeeksBaseline-Significant Improvement0.003

Experimental Protocols

This compound Study Group Trial (NEJM 1993;329:149-55)
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at 22 hospitals in the United States.[7]

  • Patient Population: 477 patients with symptomatic heart failure (NYHA Class I-IV) despite conventional therapy with digoxin and ACE inhibitors.[2] Key inclusion criteria included a left ventricular ejection fraction (LVEF) of 30% or less.[1][2] The mean LVEF was 20%.[2]

  • Intervention: Patients were randomly assigned to receive placebo, 60 mg of this compound per day, or 120 mg of this compound per day.[1] Randomization to the 120 mg arm was terminated early due to increased mortality.[1][2]

  • Primary Endpoint: A composite of major cardiovascular morbidity (hospital admission for worsening heart failure requiring inotropic treatment for at least 4 hours) and all-cause mortality.[2]

  • Secondary Endpoints: All-cause mortality and quality of life.[2]

  • Follow-up: 6 months.[2]

This compound Survival Trial (VEST)
  • Study Design: A longer-term, large-scale randomized, double-blind, placebo-controlled trial.[3][4]

  • Patient Population: 3,833 patients with NYHA Class III or IV heart failure and an LVEF of 30% or less, who were receiving optimal standard therapy.[4] The mean LVEF was 21%.[3]

  • Intervention: Patients were randomized to receive placebo, 30 mg of this compound daily, or 60 mg of this compound daily.[3]

  • Primary Endpoint: All-cause mortality.[3]

  • Secondary Endpoints: Quality of life, hospitalizations, adverse events, and worsening heart failure.[3]

  • Mean Follow-up: 286 days.[4]

Mechanistic Insights and Signaling Pathways

This compound's mechanism of action is multifaceted, involving positive inotropic effects, ion channel modulation, and anti-inflammatory properties.[5]

Inotropic and Ion Channel Effects

This compound is a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][8] This, in turn, increases intracellular calcium levels, enhancing myocardial contractility. Additionally, this compound affects multiple myocardial ion channels. It prolongs the opening of sodium channels and decreases the delayed outward and inward rectifying potassium currents.[5] This modulation of ion flow contributes to its inotropic effect with minimal impact on heart rate.[3]

Vesnarinone_Inotropic_Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ion_Channels Na⁺ & K⁺ Ion Channels This compound->Ion_Channels Modulates cAMP cAMP PDE->cAMP Degrades Ca_increase Increased Intracellular Ca²⁺ cAMP->Ca_increase Leads to Contractility Increased Myocardial Contractility Ca_increase->Contractility Ion_Channels->Contractility Contributes to Vesnarinone_Cytokine_Modulation cluster_stimulation Cellular Stimulation (e.g., LPS) Stimulus Stimulus (e.g., LPS) Cytokine_Prod Cytokine Production Stimulus->Cytokine_Prod This compound This compound This compound->Cytokine_Prod Inhibits TNFa TNF-α Cytokine_Prod->TNFa IFNg IFN-γ Cytokine_Prod->IFNg Myocardial_Dep Myocardial Depression TNFa->Myocardial_Dep IFNg->Myocardial_Dep

References

The Role of Vesnarinone in Modulating Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone, a synthetic quinolinone derivative, was initially developed as a positive inotropic agent for the treatment of congestive heart failure.[1] Its mechanism of action is complex, involving the inhibition of phosphodiesterase 3 (PDE3) and modulation of various myocardial ion channels, leading to increased intracellular calcium and prolonged sodium channel opening.[1][2] Beyond its cardiovascular effects, a significant body of preclinical evidence has emerged highlighting this compound's potent immunomodulatory properties, particularly its ability to regulate the production of inflammatory cytokines.[3][4] This guide provides an in-depth technical overview of the mechanisms, experimental evidence, and methodologies related to this compound's role in cytokine modulation.

Core Mechanism of Cytokine Modulation

This compound's primary immunomodulatory effect stems from its ability to suppress the expression of pro-inflammatory cytokines by interfering with key intracellular signaling pathways. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory responses.

In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[5][6] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for various pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.

This compound intervenes in this process by preventing the degradation of IκBα.[5][7] It has been shown to bind to Valosin-Containing Protein (VCP), which is essential for the degradation of polyubiquitinated IκBα by the proteasome.[7] By inhibiting the interaction between VCP and the 26S proteasome, this compound stabilizes IκBα, thereby keeping NF-κB inactive in the cytoplasm and suppressing the transcription of cytokine genes.[7] This targeted action provides a molecular basis for its anti-inflammatory effects observed in numerous in vitro studies.[5]

Vesnarinone_NFkB_Pathway cluster_stimulation Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition This compound Intervention Stimulus TNF-α / LPS Receptor Receptor Activation Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_t NF-κB Translocation to Nucleus IkBa_d->NFkB_t releases NF-κB Cytokines Pro-inflammatory Cytokine Gene Transcription NFkB_t->Cytokines This compound This compound VCP Inhibits VCP-Proteasome Interaction This compound->VCP VCP->IkBa_d Inhibits

This compound's inhibition of the NF-κB signaling pathway.

Experimental Data on Cytokine Modulation

This compound has been shown to inhibit the production of a wide range of cytokines in various experimental settings. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cytokine Production
Cell Type/SystemStimulusCytokines InhibitedConcentration RangeReference(s)
Human Whole Blood (Healthy & Heart Failure Patients)Lipopolysaccharide (LPS)TNF-α, IFN-γ, IL-1α, IL-1β, G-CSF1 - 30 µg/mL[3][8]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS / IFN-γ + LPSTNF-αNot specified[9]
Human Monocytic Cell Line (THP-1)Not specifiedTNF-α, IFN-γ, IL-1β, IL-2Not specified[10]
Mouse Peritoneal MacrophagesLPSTNF-α, IL-6Concentration-dependent[11]
Primary Adult Human MicrogliaLPS / IFN-γ + LPSTNF-αNot specified[9]
Human Umbilical Vein Endothelial Cells (HUVEC)Interleukin-1β (IL-1β)IL-6, GM-CSF, G-CSF26 µmol/L[12]
Table 2: In Vivo Effects of this compound on Cytokine Production
Animal ModelConditionCytokines Measured (and reduced)Key OutcomeReference(s)
RabbitsEndotoxin-induced Systemic Inflammatory ResponsePlasma TNF-α, Plasma IL-1βReduced mortality and acidosis[13]
RatsExperimental Autoimmune MyocarditisSerum TNF-α, Serum IL-1βAttenuated myocardial damage[14]
MiceEncephalomyocarditis virus infectionTNF-αImproved survival and reduced myocardial damage[15]

Contradictory Clinical Evidence

Despite the robust preclinical data demonstrating this compound's anti-cytokine effects, these findings did not translate into measurable effects in a large-scale human clinical trial. The this compound Trial (VEST) investigated the drug's impact on patients with moderate-to-advanced heart failure.[16][17] Analysis of plasma samples from this trial showed that treatment with either 30 mg or 60 mg of this compound daily over 24 weeks had no significant effect on the circulating levels of TNF-α, soluble TNF receptors (sTNFR1, sTNFR2), IL-6, or soluble IL-6 receptor (sIL-6R) compared to placebo.[16][18]

This discrepancy between in vitro and in vivo human results suggests that the systemic circulating levels of cytokines in chronic heart failure may not be significantly influenced by the mechanisms targeted by this compound at the doses administered.[16] It is also possible that local tissue-level cytokine production is affected, which may not be reflected in peripheral blood measurements.[18] Ultimately, the VEST study revealed a dose-dependent increase in mortality, primarily due to an increased risk of sudden death, which led to the discontinuation of its development for heart failure.[19][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on cytokine production.

Protocol 1: In Vitro Cytokine Production in Human Whole Blood

This protocol is based on the methodology described by Matsumori et al.[3][8]

  • Blood Collection: Draw venous blood from subjects into sterile tubes containing heparin as an anticoagulant.

  • Cell Culture Preparation:

    • Dilute the heparinized whole blood 1:1 with RPMI 1640 culture medium.

    • Dispense the diluted blood into wells of a sterile 24-well culture plate.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in RPMI 1640.

    • Add this compound to the appropriate wells to achieve final concentrations ranging from 1 to 30 µg/mL. Include a vehicle control (medium with solvent only).

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10 µg/mL to stimulate cytokine production. Include an unstimulated control (no LPS).

  • Incubation: Incubate the culture plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma-culture medium mixture).

  • Cytokine Measurement:

    • Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β, G-CSF) in the collected supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[21]

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

Experimental_Workflow A 1. Whole Blood Collection (Heparinized) B 2. Dilute 1:1 with RPMI 1640 Medium A->B C 3. Aliquot into Culture Plate B->C D 4. Add this compound (1-30 µg/mL) C->D E 5. Stimulate with LPS (10 µg/mL) D->E F 6. Incubate 24h at 37°C E->F G 7. Centrifuge & Collect Supernatant F->G H 8. Measure Cytokines (ELISA) G->H

Workflow for in vitro cytokine production assay.
Protocol 2: TNF-α mRNA Expression Analysis in Macrophages

This protocol describes a general method to assess this compound's effect on cytokine gene expression.

  • Cell Culture: Culture a macrophage cell line (e.g., mouse peritoneal macrophages or THP-1 human monocytes differentiated into macrophages) in appropriate media and conditions.[11]

  • Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a suitable agent, such as LPS.

  • RNA Extraction: After a defined stimulation period (e.g., 4-6 hours), lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent).[21]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform real-time qPCR using the synthesized cDNA, specific primers for the target cytokine gene (e.g., TNF-α), and a housekeeping gene (e.g., GAPDH) for normalization.[11]

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification.

  • Data Analysis: Calculate the relative expression of the target gene (TNF-α mRNA) in this compound-treated samples compared to control samples after normalizing to the housekeeping gene, using a method like the ΔΔCt method.

Conclusion

This compound demonstrates clear and potent inhibitory effects on the production of pro-inflammatory cytokines in a variety of in vitro and preclinical in vivo models. Its primary mechanism of action involves the suppression of the NF-κB signaling pathway through the stabilization of the inhibitory protein IκBα. However, these compelling preclinical findings were not substantiated in a large-scale clinical trial in patients with heart failure, where this compound failed to alter systemic cytokine levels and was associated with increased mortality. This discrepancy underscores the challenge of translating in vitro immunomodulatory effects to complex clinical disease states. While this compound itself is not a viable therapeutic, its mechanisms of cytokine inhibition continue to be of significant interest to researchers developing novel anti-inflammatory agents. The study of this compound serves as a valuable case study in drug development, highlighting the importance of understanding the disconnect between preclinical efficacy and clinical outcomes.

References

Vesnarinone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone is a quinolinone derivative that has been investigated as a positive inotropic agent for the management of heart failure. Its mechanism of action is complex, involving a dual pathway of phosphodiesterase 3 (PDE3) inhibition and modulation of key cardiac ion channels. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, including its mechanism of action, effects on cardiac myocytes, and relevant signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inotropic agents and the treatment of heart failure.

Introduction

This compound (OPC-8212) is an orally active quinolinone derivative that exhibits modest, dose-dependent positive inotropic effects with minimal chronotropic activity.[1][2] It has been the subject of significant research and clinical investigation for its potential therapeutic role in heart failure. Unlike traditional inotropic agents, this compound possesses a multifaceted mechanism of action that extends beyond simple enhancement of cardiac contractility, including immunomodulatory effects through the inhibition of cytokine production.[3][4] However, its clinical development was hampered by a narrow therapeutic window and significant adverse effects, including an increased risk of mortality at higher doses.[5][6] This guide delves into the technical details of this compound's pharmacology to provide a thorough understanding of its properties.

Mechanism of Action

This compound's positive inotropic effect is primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase 3 (PDE3) and modulation of cardiac ion channels.

Phosphodiesterase 3 (PDE3) Inhibition

This compound selectively inhibits the activity of human cardiac cGMP-inhibited phosphodiesterase, which is consistent with the inhibition of PDE3.[7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased influx of calcium into the cardiomyocyte and enhanced calcium uptake into the sarcoplasmic reticulum, ultimately leading to an increase in myocardial contractility.

This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contractility ↑ Myocardial Contractility Ca_Influx->Contractility

Figure 1: this compound's PDE3 Inhibition Pathway.

Modulation of Ion Channels

This compound directly affects several myocardial ion channels, contributing to its inotropic and electrophysiological properties.[5]

  • Sodium Channels: this compound prolongs the opening time of sodium channels, which can lead to an increase in intracellular sodium concentration.[5] This, in turn, can enhance calcium entry through the sodium-calcium exchanger (NCX), further contributing to the positive inotropic effect.

  • Potassium Channels: this compound inhibits the delayed rectifier potassium current (IK), specifically the rapid component (IKr) mediated by the hERG channel.[1] This inhibition prolongs the action potential duration (APD), which can also contribute to an increased calcium influx.

This compound This compound Na_Channel Na⁺ Channel This compound->Na_Channel Prolongs opening K_Channel Delayed Rectifier K⁺ Channel (I_K) This compound->K_Channel Inhibits Na_Influx ↑ Na⁺ Influx Na_Channel->Na_Influx APD ↑ Action Potential Duration K_Channel->APD NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_Influx->NCX Activates Ca_Influx ↑ Ca²⁺ Influx NCX->Ca_Influx Contractility ↑ Myocardial Contractility Ca_Influx->Contractility APD->Ca_Influx

Figure 2: this compound's Ion Channel Modulation Pathway.

Inhibition of Cytokine Production

This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1 (IL-1), and interleukin-6 (IL-6).[3][4] This immunomodulatory effect may contribute to its clinical benefits, as chronic inflammation is implicated in the pathophysiology of heart failure. The exact mechanism of cytokine inhibition is not fully elucidated but appears to be independent of its cAMP-elevating effects.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Pharmacological Data
ParameterValueSpecies/SystemReference
PDE Inhibition
Ki (cGMP-inhibited PDE)8.5 µMHuman Cardiac Tissue[5]
Ion Channel Blockade
IC50 (hERG current)17.7 ± 2.5 µMXenopus laevis oocytes[1]
IC50 (hERG + MiRP1)15.0 ± 3.0 µMXenopus laevis oocytes[1]
IC50 (mutant hERG)10.7 ± 3.7 µMXenopus laevis oocytes[1]
Table 2: Clinical Trial Data (VEST Trial)
ParameterPlacebo (n=1283)This compound 30 mg/day (n=1275)This compound 60 mg/day (n=1275)Reference
Patient Demographics
Mean Age (years)636363[9]
Female (%)242424[9]
Mean Ejection Fraction (%)212121[9]
NYHA Class III (%)100100100[9]
Mortality
Number of Deaths239 (18.6%)266 (20.9%)289 (22.7%)[9]
Annualized Mortality Rate23.526.529.1[9]
p-value vs. Placebo-NS<0.02[9]

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol is a general guideline for measuring PDE3 inhibition, based on radioenzymatic assays.

Materials:

  • [3H]-cAMP

  • PDE3 enzyme source (e.g., homogenized cardiac tissue)

  • This compound or other inhibitors

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, PDE3 enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding [3H]-cAMP.

  • Incubate at 37°C for a defined period.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

  • Separate the unreacted [3H]-cAMP from the [3H]-adenosine using an anion-exchange resin column.

  • Quantify the amount of [3H]-adenosine in the eluate using liquid scintillation counting.

  • Calculate the percentage of PDE3 inhibition for each this compound concentration and determine the IC50 value.

Start Prepare Reaction Mixture (PDE3, this compound, Buffer) Add_cAMP Add [³H]-cAMP Start->Add_cAMP Incubate Incubate at 37°C Add_cAMP->Incubate Terminate Terminate Reaction (Boiling) Incubate->Terminate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Separate Separate with Anion-Exchange Resin Add_Nucleotidase->Separate Quantify Quantify [³H]-Adenosine (Scintillation Counting) Separate->Quantify

Figure 3: Workflow for PDE3 Inhibition Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording ion channel currents in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipettes

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution (specific to the ion channel being studied)

  • This compound

Procedure:

  • Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion.

  • Place the isolated cells in a recording chamber on the stage of an inverted microscope.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a myocyte with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Apply a series of voltage-clamp protocols to elicit and record the specific ion current of interest (e.g., INa, IK).

  • Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Record the changes in the ion channel currents in the presence of the drug.

  • Analyze the data to determine the effects of this compound on current amplitude, kinetics, and voltage-dependence.

Isolate Isolate Cardiomyocytes Giga_seal Form Giga-seal Isolate->Giga_seal Whole_cell Achieve Whole-Cell Configuration Giga_seal->Whole_cell Record_Baseline Record Baseline Currents Whole_cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Drug_Effect Record Currents with this compound Apply_this compound->Record_Drug_Effect Analyze Analyze Data Record_Drug_Effect->Analyze

Figure 4: Workflow for Whole-Cell Patch-Clamp.

Adverse Effects and Clinical Considerations

The clinical utility of this compound has been significantly limited by its adverse effect profile. The most serious concerns are:

  • Increased Mortality: At a dose of 120 mg/day, this compound was associated with a significant increase in mortality in patients with heart failure.[5] The VEST trial also showed a statistically significant increase in mortality with the 60 mg/day dose compared to placebo.[9] The excess mortality is largely attributed to an increased risk of sudden cardiac death, likely due to the pro-arrhythmic effects of the drug.[9]

  • Neutropenia: this compound can cause a reversible, dose-dependent neutropenia.[5] This adverse effect requires regular monitoring of blood counts.

Due to these safety concerns, this compound is not currently a widely used therapeutic agent for heart failure.

Conclusion

This compound is a positive inotropic agent with a unique and complex pharmacological profile, characterized by its dual mechanism of PDE3 inhibition and ion channel modulation, as well as its immunomodulatory effects on cytokine production. While it has demonstrated some beneficial effects on morbidity and quality of life at lower doses in certain patient populations, its narrow therapeutic window and the significant risk of increased mortality at higher doses have precluded its widespread clinical use. This technical guide has provided a detailed overview of the core scientific knowledge regarding this compound, which may serve as a valuable resource for researchers in the field of cardiac pharmacology and drug development. Further research into agents with similar multifaceted mechanisms of action, but with a more favorable safety profile, may hold promise for the future treatment of heart failure.

References

Unraveling the Immunomodulatory Landscape of Vesnarinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone, a quinolinone derivative initially developed as a cardiotonic agent, has demonstrated significant immunomodulatory properties that warrant in-depth investigation for its potential therapeutic applications beyond heart failure. This technical guide provides a comprehensive overview of the core immunomodulatory mechanisms of this compound, its effects on various immune cells and cytokine production, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to facilitate a deeper understanding of its mode of action.

Introduction

This compound is a synthetic quinolinone derivative that has been shown to modulate immune responses, primarily through the inhibition of pro-inflammatory cytokine production and interference with key signaling pathways.[1][2][3] Its multifaceted mechanism of action, which includes the inhibition of phosphodiesterase (PDE) type III and modulation of ion channels, contributes to its immunomodulatory effects.[3][4] This guide delves into the technical aspects of this compound's impact on the immune system, providing researchers with the necessary information to design and execute further studies.

Core Immunomodulatory Mechanisms

This compound exerts its immunomodulatory effects through several key mechanisms:

  • Inhibition of Cytokine Production: this compound has been shown to inhibit the production of several pro-inflammatory cytokines in a concentration-dependent manner.[5] This includes a significant reduction in Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1 beta (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Granulocyte Colony-Stimulating Factor (G-CSF).[4][6]

  • Modulation of Immune Cell Function: The compound affects a range of immune cells. It inhibits the production of TNF-α by macrophages and microglia.[3][5] this compound has also been observed to suppress the activation of T-cells and the cytotoxic activity of Natural Killer (NK) cells.[2]

  • Interference with NF-κB Signaling: A primary mechanism underlying this compound's anti-inflammatory effects is its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, an endogenous inhibitor of NF-κB.[7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

Cell TypeStimulusCytokine MeasuredThis compound ConcentrationObserved EffectReference
Human Whole BloodLipopolysaccharide (LPS)TNF-α, IFN-γ, IL-1α, IL-1β, IL-6, G-CSF1 - 30 µg/mLDose-dependent inhibition of all cytokines.[6]
Human Umbilical Vein Endothelial Cells (HUVEC)Interleukin-1 beta (IL-1β)IL-6, GM-CSF, G-CSF26 µmol/LSignificant suppression of cytokine production.[8]
Human Peripheral Blood Mononuclear Cells (PBMCs)MitogenTNF-α, IFN-γ, IL-1β, IL-2Not specifiedInhibitory effects observed.[4]
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6Concentration-dependentInhibition of TNF-α and IL-6 release.[5]

Table 2: In Vivo Effects of this compound

Study PopulationThis compound DosageOutcome MeasuredResultReference
Patients with Heart Failure30 mg and 60 mg dailyCirculating levels of TNF-α and IL-6No significant effect on circulating cytokine levels over 24 weeks.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory properties of this compound.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine levels in cell culture supernatants or plasma using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • 96-well ELISA plates

  • Coating antibody (specific for the cytokine of interest)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell culture supernatants or plasma samples

  • Recombinant cytokine standards

  • Detection antibody (biotinylated, specific for the cytokine)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add serially diluted standards and samples (cell culture supernatants or plasma) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Stop the reaction by adding stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

This protocol describes the detection of IκBα phosphorylation, a key indicator of NF-κB activation, using Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phosphorylated IκBα (p-IκBα)

  • Primary antibody against total IκBα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus (e.g., TNF-α). Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα to normalize for protein loading.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol details the use of a luciferase reporter gene assay to quantify NF-κB transcriptional activity.

Materials:

  • Cells transfected with an NF-κB-driven luciferase reporter plasmid

  • This compound and stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with this compound and/or a stimulus.

  • Cell Lysis: After the desired incubation time, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Reaction: Add the luciferase assay reagent to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Vesnarinone_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits

Figure 1: this compound inhibits the NF-κB signaling pathway.

Vesnarinone_Cytokine_Inhibition_Workflow Immune_Cells Immune Cells (e.g., Macrophages, T-cells) Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Immune_Cells->Signaling_Cascade Activates Stimulus Stimulus (e.g., LPS, Mitogens) Stimulus->Immune_Cells Vesnarinone_Treatment This compound Treatment Vesnarinone_Treatment->Signaling_Cascade Inhibits Gene_Transcription Pro-inflammatory Gene Transcription Signaling_Cascade->Gene_Transcription Cytokine_Production Cytokine Production (TNF-α, IL-6, etc.) Gene_Transcription->Cytokine_Production Measurement Measurement (ELISA) Cytokine_Production->Measurement

Figure 2: Experimental workflow for assessing this compound's effect on cytokine production.

Conclusion

This compound exhibits potent immunomodulatory properties, primarily through the inhibition of pro-inflammatory cytokine production via the suppression of the NF-κB signaling pathway. The provided data and experimental protocols offer a robust framework for researchers to further explore the therapeutic potential of this compound in inflammatory and autoimmune diseases. While in vitro studies have consistently demonstrated its anti-inflammatory effects, the translation of these findings to in vivo efficacy requires further investigation, as highlighted by the contrasting results from clinical trials in heart failure patients.[9] Future research should focus on elucidating the cell-type-specific effects of this compound and its potential for combination therapies.

References

Vesnarinone's Impact on Intracellular Calcium Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone is a complex inotropic agent with a multifaceted mechanism of action that significantly impacts intracellular calcium ([Ca2+]i) levels, particularly in cardiomyocytes. Its effects are not attributable to a single pathway but rather to a combination of interactions with key regulators of calcium homeostasis. This technical guide provides an in-depth analysis of this compound's influence on intracellular calcium, detailing the underlying molecular mechanisms, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the involved signaling pathways. Understanding these intricate interactions is crucial for the continued exploration of this compound and the development of novel cardiovascular therapies.

Core Mechanisms of Action

This compound's primary effects on intracellular calcium are mediated through three principal mechanisms:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and enhances the activity of L-type calcium channels and components of the sarcoplasmic reticulum, ultimately increasing intracellular calcium.[1]

  • Modulation of Ion Channels: this compound directly affects various myocardial ion channels. It prolongs the opening time of sodium channels and decreases the delayed outward and inward rectifying potassium currents.[1] These actions can indirectly influence calcium levels by altering the membrane potential and the driving force for calcium entry.

  • Effects on L-type Calcium Channels: this compound has been shown to directly increase the open probability of L-type calcium channels in a concentration-dependent manner, leading to enhanced calcium influx during depolarization.[2]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on parameters related to intracellular calcium. It is important to note that direct dose-response data on absolute intracellular calcium concentrations is limited in the reviewed literature.

Table 1: Effect of this compound on L-type Calcium Channel Open Probability in Embryonic Chick Ventricular Myocytes [2]

This compound Concentration (mol/L)Fold Increase in Open Probability (Po)
1 x 10⁻⁵2.25
2 x 10⁻⁵3.0
1 x 10⁻⁴4.3

Table 2: Clinical Effects of this compound on Cardiac Function (3-Month Therapy) [3]

Daily this compound DoseChange in PWRmax/EDV²Change in Ejection FractionChange in Cardiac Output
30 mg/day+14.2 ± 35.4% (not significant)Not specifiedNot specified
60 mg/day+28 ± 32% (p < 0.005)+21 ± 14% (p < 0.005)+14 ± 14% (p < 0.005)

PWRmax/EDV² is an index of inotropic state (maximal ventricular power divided by the square of end-diastolic volume).

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a general method for measuring [Ca2+]i in cultured cells, such as cardiomyocytes, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, pH 7.4

  • Ionomycin

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and culture until the desired confluence.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with this compound at the desired concentrations and record the changes in the fluorescence ratio.

  • Calibration:

    • At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (5-10 µM) in the presence of high extracellular calcium.

    • Determine the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator like EGTA (10-20 mM) to the ionomycin-containing solution.

  • Data Analysis:

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of Fura-2 (typically ~224 nM), R is the experimental fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturated conditions.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This protocol outlines the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L) in isolated cardiomyocytes.

Materials:

  • External Solution (Tyrode's solution): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

  • Internal (Pipette) Solution: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH. (Cesium and TEA are used to block potassium currents).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion protocols.

  • Pipette Fabrication: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation:

    • Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV to inactivate sodium channels.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa,L.

  • Drug Application:

    • After obtaining a stable baseline recording of ICa,L, perfuse the cell with the external solution containing various concentrations of this compound.

    • Record the current traces before, during, and after drug application to determine the extent of current modulation.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Construct current-voltage (I-V) relationships to analyze the voltage-dependence of the channel activity.

    • Analyze the kinetics of channel activation and inactivation.

Signaling Pathways and Experimental Workflows

This compound's Signaling Pathway for Increasing Intracellular Calcium

Vesnarinone_Signaling This compound This compound PDE Phosphodiesterase This compound->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A cAMP->PKA Activates L_type_Ca_Channel L-type Ca²⁺ Channel PKA->L_type_Ca_Channel Phosphorylates (activates) SR_Ca_ATPase Sarcoplasmic Reticulum Ca²⁺-ATPase PKA->SR_Ca_ATPase Phosphorylates (modulates) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca

Caption: this compound inhibits phosphodiesterase, increasing cAMP and activating PKA, which enhances L-type Ca²⁺ channel activity and modulates SR Ca²⁺-ATPase, leading to increased intracellular calcium.

Experimental Workflow for Measuring this compound's Effect on [Ca2+]i

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Treatment cluster_analysis Data Analysis Cell_Culture Culture Cardiomyocytes on Coverslips Load_Fura2 Load with Fura-2 AM Cell_Culture->Load_Fura2 Wash_Deesterify Wash and De-esterify Load_Fura2->Wash_Deesterify Baseline Record Baseline Fluorescence Ratio Wash_Deesterify->Baseline Add_this compound Apply this compound Baseline->Add_this compound Record_Response Record Fluorescence Ratio Change Add_this compound->Record_Response Calibrate Calibrate Rmin and Rmax Record_Response->Calibrate Calculate_Ca Calculate [Ca²⁺]i Calibrate->Calculate_Ca

Caption: Workflow for quantifying intracellular calcium changes in response to this compound using Fura-2 AM fluorescence imaging.

Conclusion

This compound exerts a complex and multifaceted influence on intracellular calcium levels, primarily through the inhibition of phosphodiesterase and direct modulation of ion channels, including L-type calcium channels. The available data indicates a dose-dependent effect on cardiac function, which is intrinsically linked to its impact on calcium homeostasis. While the precise quantitative dose-response on intracellular calcium concentrations requires further investigation, the experimental protocols outlined in this guide provide a robust framework for future studies. A deeper understanding of these mechanisms at a quantitative level will be instrumental in refining the therapeutic applications of this compound and in the development of next-generation inotropic agents with improved safety and efficacy profiles.

References

The Discovery and Development of Vesnarinone (OPC-8212): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone (OPC-8212), a quinolinone derivative developed by Otsuka Pharmaceutical, emerged as a novel cardiotonic agent in the late 1980s. Its unique pharmacological profile, characterized by a dual mechanism of action involving phosphodiesterase 3 (PDE3) inhibition and modulation of ion channels, set it apart from other inotropic agents of its time. This technical guide provides an in-depth exploration of the discovery, development, and mechanistic underpinnings of this compound. It consolidates preclinical and clinical data, details key experimental methodologies, and visually represents its complex signaling pathways. While initial clinical trials in patients with congestive heart failure (CHF) showed promising improvements in morbidity and quality of life at a 60 mg/day dose, the development of this compound was ultimately halted due to a dose-dependent increase in mortality observed at higher doses. This document serves as a comprehensive resource for researchers and professionals in drug development, offering valuable insights into the multifaceted journey of a promising yet cautionary cardiovascular drug candidate.

Discovery and Preclinical Development

Genesis of a Novel Inotrope

This compound (3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone), designated OPC-8212, was synthesized and developed by Otsuka Pharmaceutical. It originated from a research program focused on identifying novel orally active inotropic agents for the treatment of congestive heart failure. The foundational structure is a 3,4-dihydro-2(1H)-quinolinone core, a scaffold found in numerous natural and synthetic bioactive compounds. While the specific high-throughput screening and lead optimization details that led to OPC-8212 are not extensively published, the research likely focused on quinolinone derivatives for their potential to inhibit phosphodiesterases.

Preclinical Pharmacology

This compound's preclinical development revealed a complex and multifaceted mechanism of action, distinguishing it from other inotropic agents.

1.2.1. Phosphodiesterase 3 (PDE3) Inhibition

This compound was identified as a selective inhibitor of the cGMP-inhibited cyclic nucleotide phosphodiesterase (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac myocytes.

  • Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

    A standard method to determine PDE inhibitory activity involves the following steps:

    • Enzyme Preparation: PDE3 is isolated and purified from a relevant tissue source, such as human cardiac or platelet cells.

    • Reaction Mixture: The purified PDE3 enzyme is incubated with a known concentration of the substrate, radiolabeled cAMP (e.g., [³H]-cAMP), in a suitable buffer system.

    • Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixture.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • Termination: The enzymatic reaction is stopped, often by heat inactivation.

    • Product Separation: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted substrate, [³H]-cAMP. This is commonly achieved using anion-exchange chromatography, where the negatively charged 5'-AMP binds to the column, while the uncharged cAMP does not.

    • Quantification: The amount of [³H]-5'-AMP is quantified using liquid scintillation counting.

    • Data Analysis: The inhibitory activity is calculated as the percentage reduction in [³H]-5'-AMP formation in the presence of the inhibitor compared to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PDE activity, is then determined from the dose-response curve.

1.2.2. Modulation of Ion Channels

Beyond PDE3 inhibition, this compound was found to directly modulate several key cardiac ion channels, contributing to its overall electrophysiological effects.[1]

  • Sodium Channels: this compound prolongs the opening time of sodium channels.[1]

  • Potassium Channels: It decreases the delayed outward and inward rectifying potassium currents.[1]

  • Experimental Protocol: Patch-Clamp Electrophysiology

    The effects of this compound on individual ion channels are typically investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes:

    • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).

    • Patch-Clamp Setup: A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage Clamp: The membrane potential is controlled ("clamped") by the patch-clamp amplifier, allowing the measurement of the ionic currents flowing across the cell membrane in response to specific voltage protocols.

    • Ion Current Isolation: To study a specific ion current (e.g., sodium or potassium current), other currents are blocked using specific pharmacological agents or by manipulating the ionic composition of the intracellular and extracellular solutions.

    • Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the current of interest. For example, to study the late sodium current, a depolarizing pulse is applied. To study potassium currents, a series of depolarizing steps are used to activate the channels.

    • Drug Application: After recording baseline currents, this compound is added to the extracellular solution at various concentrations.

    • Data Acquisition and Analysis: The changes in the current amplitude, kinetics (activation and inactivation), and voltage-dependence in the presence of this compound are recorded and analyzed to determine its effects on the specific ion channel.

1.2.3. Effects on Cytokine Production

In vitro studies revealed that this compound can inhibit the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1] This immunomodulatory effect was hypothesized to contribute to its beneficial effects in heart failure, a condition associated with chronic inflammation.

  • Experimental Protocol: Cytokine Production Assay

    The effect of this compound on cytokine production can be assessed as follows:

    • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages) are cultured.

    • Stimulation: The cells are stimulated to produce cytokines using an inflammatory agent like lipopolysaccharide (LPS).

    • This compound Treatment: The stimulated cells are treated with various concentrations of this compound.

    • Incubation: The cells are incubated for a specific period to allow for cytokine production and secretion into the culture medium.

    • Cytokine Measurement: The concentrations of different cytokines in the culture supernatant are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The reduction in cytokine levels in the this compound-treated groups compared to the stimulated, untreated control group is calculated to determine the inhibitory effect of the drug.

Preclinical Hemodynamic Effects

In various animal models of heart failure, this compound demonstrated positive inotropic effects, increasing myocardial contractility with minimal impact on heart rate. These effects were dose-dependent.

Clinical Development in Congestive Heart Failure

The clinical development of this compound for congestive heart failure was marked by initial promise followed by significant safety concerns that ultimately led to the termination of its development for this indication.

The this compound Study Group Trial

An early, randomized, double-blind, placebo-controlled trial investigated the effects of 60 mg/day and 120 mg/day of this compound in patients with symptomatic heart failure.

Key Findings:

  • The 120 mg/day arm was terminated prematurely due to a significant increase in early mortality.

  • The 60 mg/day dose, however, showed a remarkable 62% reduction in all-cause mortality and a 50% reduction in the combined endpoint of mortality or worsening heart failure over a six-month period.[2]

  • Patients in the 60 mg/day group also experienced a significant improvement in their quality of life.[2]

  • The principal adverse effect was reversible neutropenia, occurring in 2.5% of patients in the 60 mg/day group.[2]

This trial suggested a narrow therapeutic window for this compound and prompted a larger, longer-term study to confirm the benefits of the 60 mg/day dose.

The this compound Trial (VEST)

The VEST was a large-scale, multicenter, randomized, double-blind, placebo-controlled trial designed to definitively evaluate the long-term efficacy and safety of 30 mg/day and 60 mg/day of this compound in patients with severe heart failure.

Key Findings:

  • Contrary to the earlier study, the VEST found a dose-dependent increase in mortality with this compound.

  • The 60 mg/day group had a significantly higher mortality rate (22.9%) compared to the placebo group (18.9%).[3][4]

  • The increased mortality was primarily attributed to an increase in sudden cardiac death, likely due to arrhythmias.[3]

  • Despite the increased mortality, patients in the 60 mg/day group reported a significant improvement in quality of life at 8 and 16 weeks.[4]

  • Agranulocytosis occurred in 1.2% of patients receiving 60 mg/day and 0.2% of those on 30 mg/day.[4]

The unexpected and concerning results of the VEST led to the discontinuation of this compound's development for the treatment of heart failure.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Cardiomyocytes

The dual mechanism of this compound results in a complex interplay of signaling events within the cardiac myocyte.

Vesnarinone_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits Na_Channel Sodium Channel This compound->Na_Channel Prolongs Opening K_Channel Potassium Channel This compound->K_Channel Inhibits Current cAMP cAMP PDE3->cAMP Degrades AC Adenylyl Cyclase AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AP_Duration Action Potential Prolongation Na_Channel->AP_Duration K_Channel->AP_Duration Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (PLN) Ca_Release Ca2+ Release Ca_Channel->Ca_Release Increased Ca2+ Influx SR->Ca_Release Increased Ca2+ Release Contraction Increased Myofilament Contraction Ca_Release->Contraction Leads to

This compound's dual mechanism of action in a cardiac myocyte.
Clinical Trial Workflow

The clinical trials for this compound followed a standard workflow for drug development.

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome Discovery Discovery of OPC-8212 Preclinical_Studies Preclinical Studies (In vitro & In vivo) Discovery->Preclinical_Studies Phase_I Phase I Trials (Safety & Dosage) Preclinical_Studies->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Vesnarinone_Study This compound Study Group Trial (Pivotal Efficacy) Phase_II->Vesnarinone_Study VEST_Trial VEST Trial (Confirmatory Efficacy & Safety) Vesnarinone_Study->VEST_Trial Promising results at 60mg led to larger trial Development_Halted Development Halted (Increased Mortality) VEST_Trial->Development_Halted Dose-dependent increase in mortality

Simplified workflow of this compound's clinical development.

Quantitative Data Summary

The this compound Study Group Trial: Key Outcomes
OutcomePlacebo (n=238)This compound 60 mg/day (n=239)Risk Reduction (95% CI)p-value
Primary Endpoint
Death or Worsening Heart Failure50 (21.0%)26 (10.9%)50% (20% to 69%)0.003
Secondary Endpoint
All-Cause Mortality33 (13.9%)13 (5.4%)62% (28% to 80%)0.002
Adverse Events
Reversible Neutropenia0 (0%)6 (2.5%)-<0.01

Data from the this compound Study Group trial.[2]

The this compound Trial (VEST): Key Outcomes
OutcomePlacebo (n=1283)This compound 30 mg/day (n=1275)This compound 60 mg/day (n=1275)p-value (60mg vs Placebo)
Primary Endpoint
All-Cause Mortality239 (18.6%)266 (20.9%)289 (22.7%)0.02
Annualized Mortality Rate23.5%26.5%29.1%-
Adverse Events
Agranulocytosis-0.2%1.2%-

Data from the VEST.[3][4]

Conclusion

The story of this compound is a salient case study in cardiovascular drug development. It underscores the importance of large, long-term clinical trials to fully elucidate the risk-benefit profile of a new therapeutic agent. While the initial findings for the 60 mg/day dose were highly encouraging, the definitive VEST trial revealed a paradoxical increase in mortality, likely linked to its pro-arrhythmic potential stemming from its ion channel modulating effects. The short-term improvements in quality of life observed in the face of increased mortality also raised important questions about therapeutic goals in severe heart failure. For researchers and drug development professionals, the legacy of this compound serves as a critical reminder of the complexities of cardiac pharmacology and the rigorous evaluation required to ensure patient safety.

References

Vesnarinone's Dichotomous Influence on Nitric Oxide Synthesis in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vesnarinone, a quinolinone derivative with inotropic properties, has demonstrated a complex and seemingly contradictory role in the modulation of nitric oxide (NO) synthesis within cardiac cells. This technical guide synthesizes the available preclinical data to elucidate the multifaceted effects of this compound on inducible nitric oxide synthase (iNOS) expression and subsequent NO production. The evidence suggests a dichotomous action, whereby this compound can either enhance or inhibit iNOS induction, contingent upon the specific cellular stimulus. This document provides a comprehensive overview of the experimental findings, detailed methodologies, and the proposed signaling pathways to inform future research and drug development endeavors in cardiovascular disease.

Introduction: this compound and the Nitric Oxide Pathway in Cardiac Pathophysiology

This compound was developed as a cardiotonic agent for the treatment of congestive heart failure.[1][2][3] Its mechanisms of action are multifaceted, including the inhibition of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), and modulation of various myocardial ion channels.[1][4][5]

Nitric oxide is a critical signaling molecule in the cardiovascular system, with its effects being largely dependent on the enzymatic source. While endothelial nitric oxide synthase (eNOS) plays a protective role, the overexpression of inducible nitric oxide synthase (iNOS) in cardiomyocytes, often triggered by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), is associated with cardiac dysfunction in conditions such as myocarditis and heart failure.[6][7] Understanding the interaction of pharmacological agents like this compound with the iNOS pathway is therefore of significant clinical interest.

This compound's Effect on Nitric Oxide Synthesis: A Dual Role

The impact of this compound on NO synthesis in cardiac cells appears to be context-dependent, with studies reporting both stimulatory and inhibitory effects on iNOS induction.

Enhancement of Cytokine-Induced Nitric Oxide Synthesis

In neonatal rat cardiac myocytes stimulated with a combination of IL-1β and TNF-α, this compound has been shown to enhance the production of nitrite, a stable metabolite of NO.[8][9] This effect was dose-dependent and accompanied by an increase in iNOS protein expression.[8][9] Notably, this compound alone had no effect on nitrite accumulation.[8][9] The potentiation of cytokine-induced NO synthesis by this compound suggests a synergistic interaction with inflammatory signaling pathways.

Inhibition of LPS- and Interferon-γ-Induced Nitric Oxide Synthesis

Conversely, other studies have demonstrated an inhibitory role for this compound on iNOS induction. In cultured J774 macrophages and rat cardiac myocytes stimulated with bacterial lipopolysaccharide (LPS) with or without interferon-γ, this compound significantly decreased nitrite production.[10][11] This inhibition was attributed to a reduction in iNOS mRNA expression.[10] Importantly, this compound did not inhibit NO production once iNOS was already induced, indicating its action is at the level of gene expression.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on nitric oxide synthesis and related markers.

Table 1: this compound's Effect on Nitrite Production in Cardiac Myocytes

Cell TypeStimulusThis compound ConcentrationEffect on Nitrite ProductionReference
Neonatal Rat Cardiac MyocytesIL-1β (10 ng/ml) + TNF-α (10 ng/ml)Dose-dependentEnhanced cytokine-induced production[8][9]
Rat Cardiac MyocytesLPS or LPS + Interferon-γNot specified in abstractSignificant decline[10][11]

Table 2: this compound's Effect on iNOS Expression

Cell TypeStimulusThis compound Effect on iNOS ProteinThis compound Effect on iNOS mRNAReference
Neonatal Rat Cardiac MyocytesIL-1β + TNF-αIncreased expressionNot reported[8][9]
Rat Cardiac MyocytesLPS or LPS + Interferon-γNot reportedSignificantly reduced[10]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating this compound's effect on nitric oxide synthesis.

Cell Culture and Treatment
  • Cell Type: Primary cultures of neonatal rat cardiac myocytes were used.[8][9] In other studies, the J774 macrophage cell line and rat cardiac myocytes were utilized.[10][11]

  • Stimulation: To induce iNOS expression, cells were treated with a combination of recombinant human IL-1β (10 ng/ml) and murine TNF-α (10 ng/ml) or with bacterial lipopolysaccharide (LPS) with or without interferon-γ.[8][9][10][11]

  • This compound Treatment: this compound was added to the cell cultures at various concentrations, typically in a dose-dependent manner, either concurrently with the stimulus or after iNOS induction.[8][9][10]

Measurement of Nitric Oxide Synthesis
  • Nitrite Accumulation Assay: NO production was quantified by measuring the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO, in the cell culture supernatant.[8][9][10][11] This is a widely accepted indirect method for assessing NO synthesis.

Analysis of iNOS Expression
  • Western Blot Analysis: The expression of iNOS protein was determined by Western blotting of cell lysates using an iNOS-specific antibody.[8][9]

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The levels of iNOS mRNA were quantified using RT-PCR to assess the effect of this compound on gene transcription.[10][11]

Investigation of Signaling Pathways
  • Pharmacological Inhibitors: To elucidate the signaling pathways involved, specific inhibitors were used:

    • NG-monomethyl-L-arginine (L-NMMA): A competitive inhibitor of nitric oxide synthase, used to confirm that nitrite production was indeed from NOS activity.[8][9]

    • Actinomycin D: An inhibitor of transcription, used to determine if the effect of this compound required new gene expression.[8][9]

    • Rp-8-Br-cAMPS: A competitive inhibitor of protein kinase A (PKA), used to investigate the involvement of the cAMP-PKA pathway.[8][9]

  • cAMP Analogs: Dibutyryl-cAMP (db-cAMP), a cell-permeable cAMP analog, was used to mimic the effects of increased intracellular cAMP.[8][9]

Signaling Pathways and Visualizations

The divergent effects of this compound on NO synthesis can be conceptualized through its interaction with distinct signaling cascades.

The cAMP-Dependent Enhancement of Cytokine-Induced iNOS Expression

The stimulatory effect of this compound on cytokine-induced NO synthesis is proposed to be mediated, at least in part, through a cAMP-dependent pathway.[8][9] As a PDE3 inhibitor, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This pathway appears to synergize with the signaling cascade initiated by IL-1β and TNF-α to enhance iNOS gene expression and subsequent NO production.

G cluster_0 This compound Action cluster_1 Cytokine Signaling This compound This compound PDE3 PDE3 This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA PKA cAMP->PKA activates iNOS iNOS Gene Expression PKA->iNOS enhances Cytokines IL-1β / TNF-α Receptor Cytokine Receptor Cytokines->Receptor Signaling Downstream Signaling (e.g., NF-κB) Receptor->Signaling Signaling->iNOS induces NO Nitric Oxide Synthesis iNOS->NO

Caption: this compound enhances cytokine-induced NO synthesis via a cAMP-PKA dependent pathway.

Inhibition of iNOS Induction by this compound

The mechanism by which this compound inhibits LPS- and interferon-γ-induced iNOS expression is less clearly defined but is known to occur at the level of mRNA expression.[10] This suggests an interference with the transcriptional activation of the iNOS gene, potentially through modulation of transcription factors or upstream signaling kinases activated by LPS.

G cluster_0 Stimulus cluster_1 This compound Action Stimulus LPS / IFN-γ Signaling Upstream Signaling (e.g., TLR4 pathway) Stimulus->Signaling This compound This compound Transcription iNOS mRNA Expression This compound->Transcription inhibits Signaling->Transcription iNOS_protein iNOS Protein Transcription->iNOS_protein NO Nitric Oxide iNOS_protein->NO

References

Methodological & Application

Application Notes & Protocols: Vesnarinone for In Vitro Cytokine Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vesnarinone is a synthetic quinolinone derivative, initially developed as a positive inotropic agent for the treatment of congestive heart failure.[1][2][3] Beyond its cardiac effects, this compound has demonstrated significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production.[3][4][5][6] These characteristics make it a valuable tool for in vitro studies aimed at understanding cytokine regulation and for the preliminary assessment of anti-inflammatory therapeutic strategies.

This compound has been shown to inhibit the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1 alpha/beta (IL-1α/β), and IL-6 in a dose-dependent manner.[1][7] This inhibitory action is observed in various cell types, including human peripheral blood mononuclear cells (PBMCs), monocytic cell lines like THP-1, and murine microglia.[6][7][8] The primary mechanism involves the inhibition of signaling pathways crucial for cytokine gene transcription, such as the NF-κB and AP-1 pathways.[5]

These application notes provide a detailed protocol for an in vitro cytokine inhibition assay using this compound and summarize the quantitative effects of the compound on cytokine production.

Quantitative Data Summary

The inhibitory effects of this compound on cytokine production are dose-dependent. The following table summarizes the observed effects from studies using lipopolysaccharide (LPS) as a stimulant in whole blood or macrophage cultures.

CytokineCell Type/SystemStimulantThis compound Conc. (µg/mL)Observed InhibitionReference
TNF-α Human Whole BloodLPS1 - 30Dose-dependent inhibition[1][2]
TNF-α Murine MicrogliaLPS~1 - 7 (approx. 3-20 µM)Significant dose-dependent suppression[8]
TNF-α Mouse Peritoneal MacrophagesLPSNot SpecifiedSignificant reduction in mRNA and protein[7]
IFN-γ Human Whole BloodLPS1 - 30Inhibited production[1][2]
IL-1α Human Whole BloodLPS1 - 30Suppressed (variable response)[1][2]
IL-1β Human Whole BloodLPS1 - 30Suppressed (variable response)[1][2]
IL-6 Mouse Peritoneal MacrophagesLPSNot SpecifiedSuppressed release[7]
G-CSF Human Whole BloodLPS1 - 30Marked inhibition in a specific case[1][2]

Experimental Protocols

Protocol 1: In Vitro Cytokine Inhibition Assay in Human Whole Blood

This protocol is adapted from methodologies used to assess the effect of this compound on cytokine production in LPS-stimulated human whole blood.[1][2]

1. Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in human whole blood stimulated with lipopolysaccharide (LPS).

2. Materials:

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Cell Source: Freshly drawn heparinized whole blood from healthy volunteers.

  • Culture Medium: RPMI-1640.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Equipment: 96-well sterile culture plates, CO₂ incubator (37°C, 5% CO₂), centrifuge, pipettes.

  • Cytokine Detection: Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., Human TNF-α, IL-1β).

3. Reagent Preparation:

  • This compound Working Solutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution in RPMI-1640 to achieve final assay concentrations ranging from 1 to 30 µg/mL. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

  • LPS Solution: Prepare a stock solution of LPS in sterile PBS. Dilute in RPMI-1640 to a working concentration that yields a robust cytokine response (e.g., 1 µg/mL).

4. Assay Procedure:

  • Blood Dilution: Dilute freshly collected heparinized blood with an equal volume of RPMI-1640 medium.

  • Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.

  • This compound Pre-incubation: Add 10 µL of this compound working solutions (or vehicle control) to the appropriate wells. Gently mix. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add 10 µL of LPS working solution to all wells except the negative control (add 10 µL of RPMI-1640 instead).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Sample Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the cell-free supernatant (plasma) for cytokine analysis. Store at -80°C if not analyzed immediately.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

5. Controls:

  • Negative Control: Cells + Vehicle + Medium (no LPS).

  • Positive Control: Cells + Vehicle + LPS.

  • Test Wells: Cells + this compound + LPS.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis blood Collect Heparinized Whole Blood dilute Dilute Blood 1:1 with RPMI-1640 blood->dilute plate Plate Diluted Blood (180 µL/well) vesn Prepare this compound Serial Dilutions lps Prepare LPS Working Solution add_vesn Add this compound/Vehicle (10 µL) & Pre-incubate 1h plate->add_vesn add_lps Add LPS/Medium (10 µL) add_vesn->add_lps incubate Incubate 24h at 37°C, 5% CO₂ add_lps->incubate centrifuge Centrifuge Plate collect Collect Supernatant centrifuge->collect elisa Perform Cytokine ELISA collect->elisa data Analyze Data elisa->data G This compound Signaling Pathway for Cytokine Inhibition cluster_nuc This compound Signaling Pathway for Cytokine Inhibition lps LPS tlr4 TLR4 lps->tlr4 traf TRAF2 tlr4->traf Activation nik NIK traf->nik ikk IKK Complex nik->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkbp65 NF-κB (p65/p50) nucleus Nucleus nfkbp65->nucleus Translocation gene Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, etc.) nucleus->gene cytokines Cytokine Production gene->cytokines Transcription & Translation This compound This compound This compound->traf Inhibits This compound->nik Inhibits

References

Vesnarinone Application Notes and Protocols for Experimental Autoimmune Myocarditis (EAM) Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and quantitative data for the use of vesnarinone in rodent models of experimental autoimmune myocarditis (EAM). The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for autoimmune heart disease.

Introduction

This compound is a quinolinone derivative with a complex mechanism of action that includes phosphodiesterase inhibition and modification of cation channels.[1][2] While initially developed as an inotropic agent for heart failure, it has demonstrated significant immunomodulatory properties.[2][3][4] In the context of experimental autoimmune myocarditis, this compound has been shown to attenuate myocardial damage by suppressing the inflammatory cascade.[5][6] Specifically, it inhibits the production of pro-inflammatory cytokines and downregulates the expression of inducible nitric oxide synthase (iNOS), leading to a reduction in nitric oxide (NO) levels and subsequent myocardial injury.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from a study utilizing a rat model of EAM.

ParameterThis compound-Treated GroupUntreated EAM GroupMethod of MeasurementReference
This compound Dosage 30 mg/kg/dayN/AOral administration[5][6]
Myocardial Lesion Area (%) Significantly lowerExtensive myocardial destructionHistopathological analysis[5]
Serum CK-MB Levels Significantly lowerElevatedNot specified[5]
Serum NOx (NO2- + NO3-) Levels Significantly lowerElevatedNot specified[5]
Heart Tissue cGMP Levels Significantly lowerElevatedNot specified[5]
Heart Tissue TNF-α Levels Significantly lowerElevatedNot specified[5]
Heart Tissue IL-1β Levels Significantly lowerElevatedNot specified[5]
Heart Tissue iNOS mRNA Levels Significantly lowerElevatedNot specified[5]

Experimental Protocols

Induction of Experimental Autoimmune Myocarditis (EAM) in Rats

This protocol describes the induction of EAM in Lewis rats, a commonly used model for studying the pathogenesis of autoimmune myocarditis.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Porcine cardiac myosin (crude extract)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Phosphate-buffered saline (PBS), pH 7.4

  • Syringes and needles (27-gauge)

Procedure:

  • Prepare the myosin emulsion: Emulsify the porcine cardiac myosin with an equal volume of Complete Freund's Adjuvant.

  • On day 0, inject 0.2 mL of the emulsion into the footpad of each rat.

  • The development of myocarditis is typically observed around day 21 post-immunization, which represents the peak of inflammation.[5][6]

This compound Administration

This protocol outlines the preparation and administration of this compound to the EAM rat model.

Materials:

  • This compound powder

  • 0.5% carboxymethylcellulose solution

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in 0.5% carboxymethylcellulose.

  • Administer this compound orally to the treatment group of rats at a dose of 30 mg/kg/day.

  • Begin administration on day 0 (the day of immunization) and continue for 21 days.[5][6]

  • The control group should receive an equivalent volume of the vehicle (0.5% carboxymethylcellulose) via oral gavage.

Evaluation of Myocarditis Severity

This protocol details the methods for assessing the extent of myocardial damage.

Materials:

  • Formalin (10% buffered)

  • Paraffin wax

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Microscope with imaging software

Procedure:

  • On day 21, euthanize the rats and excise the hearts.

  • Fix the hearts in 10% buffered formalin and embed in paraffin.

  • Cut 4-μm thick sections from the paraffin blocks.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Examine the stained sections under a microscope to evaluate the extent of myocardial inflammation and necrosis.

  • Quantify the severity of myocarditis by calculating the area ratio (%) of the affected myocardial lesions to the entire heart section area using imaging analysis software.[5]

Immunohistochemical Analysis

This protocol is for the detection of iNOS and TNF-α protein expression in heart tissue.

Materials:

  • Paraffin-embedded heart sections

  • Primary antibodies against iNOS and TNF-α

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex

  • Diaminobenzidine (DAB) substrate

  • Hematoxylin counterstain

Procedure:

  • Deparaffinize and rehydrate the heart tissue sections.

  • Perform antigen retrieval if required by the primary antibody manufacturer's protocol.

  • Incubate the sections with the primary antibodies against iNOS and TNF-α.

  • Apply the biotinylated secondary antibody.

  • Incubate with the avidin-biotin-peroxidase complex.

  • Develop the color reaction using DAB substrate.

  • Counterstain with hematoxylin.

  • Examine the sections under a microscope to assess the expression and localization of iNOS and TNF-α.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in EAM and the experimental workflow.

Vesnarinone_Signaling_Pathway cluster_inflammation Inflammatory Cascade in EAM cluster_this compound This compound Intervention Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) iNOS_Induction iNOS Induction Cytokines->iNOS_Induction NO_Production Increased NO Production iNOS_Induction->NO_Production Myocardial_Damage Myocardial Damage NO_Production->Myocardial_Damage This compound This compound This compound->Cytokines Inhibits Production This compound->iNOS_Induction Suppresses

Caption: Proposed signaling pathway of this compound in EAM.

EAM_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Analysis Induction Day 0: Induce EAM in Lewis Rats (Porcine Cardiac Myosin + CFA) Grouping Divide into Treatment and Control Groups Induction->Grouping Vesnarinone_Admin Daily Oral Administration: This compound (30 mg/kg) Grouping->Vesnarinone_Admin Treatment Group Vehicle_Admin Daily Oral Administration: Vehicle (Carboxymethylcellulose) Grouping->Vehicle_Admin Control Group Euthanasia Day 21: Euthanize Rats Vesnarinone_Admin->Euthanasia Vehicle_Admin->Euthanasia Sample_Collection Collect Hearts and Blood Euthanasia->Sample_Collection Histo_Analysis Histopathology (H&E) Immunohistochemistry (iNOS, TNF-α) Sample_Collection->Histo_Analysis Biochem_Analysis Serum and Tissue Biochemical Assays Sample_Collection->Biochem_Analysis

Caption: Experimental workflow for this compound in a rat EAM model.

References

Application Notes and Protocols for Administering Vesnarinone in Rat Cardiac Transplantation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone is a synthetic quinolinone derivative with a complex pharmacological profile, exhibiting both positive inotropic and immunomodulatory properties.[1] Its mechanism of action involves the inhibition of phosphodiesterase III (PDE3), modulation of ion channels, and suppression of cytokine production.[1][2][3] These characteristics have made it a subject of investigation in the context of cardiac diseases and transplantation. In rat cardiac transplantation models, this compound has been shown to prolong allograft survival and preserve cardiac function, suggesting its potential as an adjunctive therapy to mitigate rejection.[4]

These application notes provide a comprehensive overview of the use of this compound in rat cardiac transplantation research, including detailed experimental protocols, quantitative data summaries, and visualizations of its proposed signaling pathways.

Data Presentation

The following tables summarize the key quantitative findings from studies administering this compound in rat cardiac transplantation models.

Table 1: Effect of this compound on Acute Cardiac Allograft Survival in Rats

Treatment GroupDose (mg/kg/day, oral)Animal Model (Donor -> Recipient)Mean Graft Survival (days)Statistical Significance (p-value)
Control0Lewis-Brown Norway (LBN) -> Lewis9.6 ± 0.7-
This compound50LBN -> LewisNot specified-
This compound100LBN -> Lewis11.7 ± 0.7< 0.05

Table 2: Hemodynamic Effects of this compound on Transplanted Rat Hearts

ParameterUntransplanted HeartsTransplanted Hearts (Control)Transplanted Hearts (this compound, 100 mg/kg/day)Statistical Significance (p-value)
Left Ventricular Developed Pressure (mmHg)144 ± 1684 ± 1290 ± 8< 0.01 (Transplanted vs. Untransplanted)
LVDP after Isoproterenol (3x10⁻⁸ M) (mmHg)203 ± 27118 ± 16184 ± 20< 0.05 (this compound vs. Control)

Table 3: Histological Assessment of Chronic Rejection in Rat Cardiac Allografts (90 days post-transplant)

ParameterControlThis compound (50 mg/kg/day)Statistical Significance (p-value)
Rejection Grade2.6 ± 0.22.0 ± 0.3NS
Intimal Area (μm²)13,441 ± 5,1656,996 ± 3,186NS
Coronary Luminal Obstruction (%)67 ± 1445 ± 16NS

Experimental Protocols

Heterotopic Rat Cardiac Transplantation (Ono and Lindsay Technique)

This surgical procedure involves transplanting a donor heart into the abdomen of a recipient rat, where it is revascularized but does not support the systemic circulation.[5][6][7]

Materials:

  • Donor and recipient rats (e.g., Lewis-Brown Norway and Lewis strains for allogeneic studies)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microsurgical instruments

  • Heparinized saline

  • Cardioplegic solution (e.g., ice-cold University of Wisconsin solution)[8]

  • 8-0 Prolene sutures

Procedure:

  • Anesthetize the donor rat.

  • Perform a midline thoracotomy to expose the heart.

  • Administer heparin to prevent coagulation.

  • Cannulate the aorta and perfuse the heart with cold cardioplegic solution to induce arrest and provide protection.

  • Excise the donor heart by transecting the aorta, pulmonary artery, and vena cavae.

  • Store the donor heart in cold cardioplegic solution.

  • Anesthetize the recipient rat and perform a midline laparotomy.

  • Isolate the infrarenal abdominal aorta and inferior vena cava.

  • Perform end-to-side anastomoses of the donor ascending aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using 8-0 Prolene sutures.[5]

  • Release the vascular clamps to re-perfuse the donor heart.

  • Close the abdominal wall in layers.

  • Monitor graft function daily by palpation of the abdomen for a heartbeat.[5]

Assessment of Inotropic Function (Langendorff Preparation)

This ex vivo technique allows for the assessment of cardiac contractile function independent of systemic influences.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

  • Isoproterenol solution

  • Pressure transducer and data acquisition system

Procedure:

  • Euthanize the rat and rapidly excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Insert a pressure-sensing catheter into the left ventricle to measure isovolumetric contractions.

  • Allow the heart to stabilize.

  • Record baseline left ventricular developed pressure (LVDP).

  • Administer isoproterenol into the perfusion buffer to assess the inotropic response.

  • Continuously record LVDP.

Morphometric Analysis of Coronary Artery Intimal Thickening

This method is used to quantify the extent of chronic rejection, which manifests as neointimal proliferation in the coronary arteries.[4][9][10][11][12]

Materials:

  • Microscope with a calibrated eyepiece or digital imaging software

  • Histological stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)

Procedure:

  • Harvest the transplanted heart at the designated time point.

  • Fix the heart in formalin and embed in paraffin.

  • Obtain cross-sections of the heart and stain with appropriate histological stains.

  • Using a microscope and imaging software, measure the following parameters in the coronary arteries:

    • Lumen area (LA)

    • Area within the internal elastic lamina (IELA)

    • Area within the external elastic lamina (EELA)

  • Calculate the intimal area (IA) and medial area (MA):

    • IA = IELA - LA

    • MA = EELA - IELA

  • Calculate the percentage of luminal obstruction:

    • % Obstruction = (IA / IELA) * 100

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound's therapeutic effects in cardiac transplantation are attributed to its dual action on both the immune system and the cardiac muscle.

Vesnarinone_Immunosuppressive_Pathway cluster_cellular_effects Cellular Effects This compound This compound PDE3 Phosphodiesterase 3 (PDE3) in T-Cell This compound->PDE3 inhibits cAMP ↑ cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA NFkB_NFAT NF-κB & NFAT Inhibition PKA->NFkB_NFAT Cytokine_Production ↓ Pro-inflammatory Cytokine Production (e.g., IL-2, IFN-γ) NFkB_NFAT->Cytokine_Production T_Cell_Proliferation ↓ T-Cell Proliferation & Activation Cytokine_Production->T_Cell_Proliferation Graft_Rejection ↓ Allograft Rejection T_Cell_Proliferation->Graft_Rejection

Caption: this compound's immunosuppressive signaling pathway.

Vesnarinone_Inotropic_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) in Cardiomyocyte This compound->PDE3 inhibits Na_Channels Na⁺ Channels This compound->Na_Channels prolongs opening K_Channels K⁺ Channels (Delayed Rectifier) This compound->K_Channels decreases current cAMP ↑ cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Channels ↑ Ca²⁺ Influx (L-type Ca²⁺ channels) PKA->Ca_Channels Contraction ↑ Myofilament Ca²⁺ Sensitivity & Contractility Ca_Channels->Contraction Inotropy Positive Inotropic Effect Contraction->Inotropy AP_Duration ↑ Action Potential Duration Na_Channels->AP_Duration K_Channels->AP_Duration AP_Duration->Inotropy Experimental_Workflow cluster_endpoints Endpoint Analysis Animal_Model Rat Cardiac Transplantation Model (e.g., LBN -> Lewis) Treatment_Groups Treatment Groups: - Control (Vehicle) - this compound (e.g., 50, 100 mg/kg/day) Animal_Model->Treatment_Groups Transplantation Heterotopic Cardiac Transplantation Treatment_Groups->Transplantation Monitoring Daily Monitoring: - Graft Palpation - General Health Transplantation->Monitoring Acute_Rejection Acute Rejection Study: - Graft Survival Time Monitoring->Acute_Rejection Functional_Study Functional Study: - Langendorff (Inotropic Response) Monitoring->Functional_Study Chronic_Rejection Chronic Rejection Study: - Histology (Intimal Thickening) Monitoring->Chronic_Rejection

References

Application Notes and Protocols for Vesnarinone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and use of vesnarinone in in vitro cell culture experiments. This compound is a quinolinone derivative known for its multifaceted biological activities, including phosphodiesterase 3 (PDE3) inhibition, modulation of ion channels, and regulation of cytokine production and apoptosis.

Physicochemical Properties and Solubility

This compound is a crystalline solid with limited aqueous solubility. It is crucial to prepare stock solutions in an appropriate organic solvent before diluting into aqueous cell culture media.

Data Presentation: this compound Solubility

Solvent/SystemSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)~16.67 mg/mL[1]~42.15 mM[1]Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[2]~1.26 mM[3]Prepare by first dissolving this compound in DMSO, then diluting with PBS. Aqueous solutions are not stable and should be prepared fresh.[2]
Aqueous BuffersSparingly soluble[2]-Direct dissolution in aqueous buffers is not recommended.
Cell Culture Media (e.g., DMEM, RPMI-1640)Not quantitatively defined.-Precipitation may occur upon dilution of DMSO stock. It is critical to determine the empirical limit for your specific medium and serum concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If this compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

Note: this compound solutions are reported to be unstable; preparing fresh solutions is recommended.[4]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to prepare the final working concentrations.

  • Immediately before adding to the cells, gently mix the final working solution by pipetting or inverting the tube.

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute stock solution or lowering the final working concentration.

  • Add the prepared working solution to the cell culture plates.

Protocol 3: Inhibition of Cytokine Production Assay

This protocol is adapted from studies demonstrating this compound's ability to inhibit cytokine production in human cells.[5][6]

Cell Type: Human peripheral blood mononuclear cells (PBMCs), or other cytokine-producing cell lines. Stimulant: Lipopolysaccharide (LPS) or other appropriate stimuli. This compound Concentration Range: 1 to 30 µg/mL.[5]

Procedure:

  • Plate cells at the desired density in a multi-well plate.

  • Prepare this compound working solutions in the appropriate cell culture medium (e.g., RPMI-1640).

  • Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Add the stimulant (e.g., LPS at 1 µg/mL) to the wells.

  • Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.[5]

  • After incubation, collect the cell culture supernatant.

  • Analyze the supernatant for the levels of desired cytokines (e.g., TNF-α, IL-6, IFN-γ) using an appropriate method such as ELISA or a multiplex bead array.

Protocol 4: Induction of Apoptosis Assay

This protocol is based on studies showing this compound-induced apoptosis in cancer cell lines.

Cell Type: Myeloid leukemia cell lines (e.g., HL-60), or other susceptible cancer cell lines. This compound Concentration Range: 10 to 100 µg/mL.

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere or reach a desired confluency.

  • Treat the cells with a range of this compound concentrations.

  • Incubate the cells for a specified duration (e.g., 48-72 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Assess apoptosis using a preferred method:

    • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • DNA Fragmentation Assay: Isolate genomic DNA and analyze for the characteristic laddering pattern on an agarose gel.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3) using a colorimetric or fluorometric assay.

Signaling Pathways and Experimental Workflows

This compound Preparation Workflow

Vesnarinone_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Vesnarinone_Powder This compound Powder Vortex Vortex/Sonicate Vesnarinone_Powder->Vortex Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Vortex Stock_Solution 10-20 mM Stock Solution in DMSO Vortex->Stock_Solution Storage Aliquot and Store (-20°C or -80°C) Stock_Solution->Storage Dilution Serial Dilution Stock_Solution->Dilution Cell_Culture_Medium Pre-warmed Cell Culture Medium Cell_Culture_Medium->Dilution Working_Solution Final Working Solution Dilution->Working_Solution Add_to_Cells Add to Cell Culture Working_Solution->Add_to_Cells

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Proposed Mechanism of Action in a Cardiomyocyte

Vesnarinone_Cardiac_Signaling This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits Na_Channels Na+ Channels This compound->Na_Channels Prolongs Opening K_Channels K+ Channels This compound->K_Channels Decreases Current cAMP ↑ cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contraction ↑ Myocardial Contractility Ca_Influx->Contraction Ion_Modulation Modulation of Ion Flux Na_Channels->Ion_Modulation K_Channels->Ion_Modulation Ion_Modulation->Contraction

Caption: this compound's signaling in cardiomyocytes.

This compound's Potential Anti-Cancer Signaling Pathways

Vesnarinone_Anticancer_Signaling This compound This compound PDE3 PDE3 Inhibition This compound->PDE3 Sp1_Sp3 Sp1/Sp3 Activation This compound->Sp1_Sp3 Apoptosis Apoptosis This compound->Apoptosis Induces Cytokine_Prod Cytokine Production (e.g., TNF-α, IL-6) This compound->Cytokine_Prod Inhibits cAMP ↑ cAMP PDE3->cAMP p21 ↑ p21(waf1) Expression Sp1_Sp3->p21 CDK Cyclin-Dependent Kinases p21->CDK Inhibits G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest G1_Arrest->Apoptosis Cytokine_Inhibition ↓ Cytokine Release Cytokine_Prod->Cytokine_Inhibition

Caption: Potential anti-cancer signaling of this compound.

References

Application Notes: Vesnarinone as a Research Tool for Systemic Inflammatory Response Syndrome (SIRS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Systemic Inflammatory Response Syndrome (SIRS) is a critical condition characterized by a widespread inflammatory state. A key driver of SIRS is the overproduction of pro-inflammatory cytokines, often referred to as a "cytokine storm." Vesnarinone, a quinolinone derivative, has been investigated for its immunomodulatory and anti-inflammatory properties, making it a valuable agent for studying the mechanisms of SIRS and evaluating potential therapeutic strategies. Initially developed as an inotropic agent for heart failure, its effects on cytokine production have garnered interest in the context of inflammation research.[1]

This compound's primary mechanism of anti-inflammatory action involves the inhibition of key transcription factors that regulate the expression of inflammatory genes.[2] It has been shown to reduce the production of critical cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), which are central to the pathophysiology of SIRS.[3] These application notes provide an overview of this compound's use in SIRS models, detailing its mechanism, summarizing key quantitative findings, and providing experimental protocols for its application.

Mechanism of Action this compound exerts its anti-inflammatory effects through a multi-faceted mechanism. While it is known to be a phosphodiesterase 3 (PDE3) inhibitor, its cytokine-suppressing effects may not be solely derived from an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] A more direct anti-inflammatory action is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5]

In the canonical NF-κB pathway, inflammatory stimuli like Lipopolysaccharide (LPS) or TNF-α lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound interrupts this cascade by inhibiting the phosphorylation and degradation of IκBα.[2] This action keeps NF-κB sequestered in the cytoplasm, preventing the expression of its target genes, including TNF-α, IL-1, and IL-6.[2][5]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in preclinical and clinical studies. It is crucial to note the discrepancy between potent anti-cytokine effects in preclinical models and the lack of measurable effects in human heart failure trials.[3][6] Furthermore, clinical trials in heart failure patients revealed a narrow therapeutic window, with higher doses (60 mg/day) associated with increased mortality.[7][8]

Table 1: Effects of this compound in an In Vivo SIRS Model

Parameter Model Control Group (LPS alone) This compound Group (LPS + this compound) Reference
Mortality Rate Endotoxemic Rabbits 61% 19% [3]
Plasma TNF-α Endotoxemic Rabbits Markedly Elevated Markedly Reduced [3]
Plasma IL-1 Endotoxemic Rabbits Markedly Elevated Markedly Reduced [3]

| Lung Leukocyte Infiltration | Endotoxemic Rabbits | Present | Decreased |[3] |

Table 2: Clinical Trial Outcomes in Heart Failure (VEST Trial)

Parameter Placebo Group This compound (30 mg/day) This compound (60 mg/day) Reference
All-Cause Mortality 18.6% - 18.9% 20.9% 22.7% - 22.9% [7][8]
Circulating TNF-α No Change (Baseline vs. 24 wks) No significant effect No significant effect [6]
Circulating IL-6 No Change (Baseline vs. 24 wks) No significant effect No significant effect [6]

| Agranulocytosis | N/A | 0.2% | 1.2% |[8] |

Experimental Protocols

Below are detailed protocols for in vivo and in vitro experiments to study the effects of this compound on the systemic inflammatory response.

Protocol 1: In Vivo Rabbit Model of LPS-Induced Endotoxemia

This protocol is adapted from studies demonstrating this compound's protective effects in a rabbit SIRS model.[3][9]

InVivo_Workflow cluster_setup Phase 1: Animal Preparation & Dosing cluster_monitoring Phase 2: Monitoring & Sample Collection cluster_analysis Phase 3: Endpoint Analysis A1 1. Acclimatize New Zealand White Rabbits (2.5-3.0 kg) A2 2. Divide into Control and Treatment groups A1->A2 A3 3. Administer LPS (0.2 mg/kg S. typhimurium) in sterile saline via IV bolus to all groups A2->A3 A4 4. At 90 minutes post-LPS, administer: - Vehicle (saline) to Control Group - this compound (3 mg/kg) to Treatment Group via IV A3->A4 B1 5. Monitor systemic effects: fever, behavior, mortality over 24-48h A4->B1 B2 6. Collect blood samples at defined intervals (e.g., 0, 2, 4, 6h post-LPS) for cytokine analysis (TNF-α, IL-1β) A4->B2 C1 7. At study endpoint (e.g., 6h or 24h), sacrifice animals B1->C1 B2->C1 C2 8. Harvest tissues (lung, heart) for analysis C1->C2 C3 9. Perform Lung Myeloperoxidase (MPO) assay (leukocyte infiltration) C2->C3 C4 10. Perform Myocardial iNOS activity assay (cardiac dysfunction marker) C2->C4

Caption: Experimental workflow for an in vivo LPS-induced SIRS model.

Methodology:

  • Animal Model: Use male New Zealand White rabbits (2.5-3.0 kg). Ensure all procedures are approved by an institutional animal care and use committee.

  • Endotoxin Administration: Prepare a solution of Salmonella typhimurium Lipopolysaccharide (LPS) in sterile saline. Administer a bolus injection of 0.2 mg/kg LPS intravenously (IV).[9]

  • This compound Treatment: 90 minutes after LPS injection, administer this compound (3 mg/kg) as an IV infusion to the treatment group. The control group should receive a corresponding volume of the vehicle (e.g., sterile saline).[9]

  • Systemic Monitoring: Continuously monitor animals for signs of distress, fever (rectal temperature), and behavior. Record mortality over the study period (e.g., 48 hours).

  • Blood Sampling: Collect arterial blood samples at baseline and at predetermined time points (e.g., 2, 4, 6 hours post-LPS) into heparinized tubes. Centrifuge to separate plasma and store at -80°C until analysis.

  • Cytokine Analysis: Measure plasma concentrations of TNF-α and IL-1β using commercially available rabbit-specific ELISA kits.

    • Lung Myeloperoxidase (MPO) Assay: Harvest lung tissue to quantify neutrophil infiltration, a marker of inflammation. MPO activity can be measured spectrophotometrically.

    • Myocardial Inducible Nitric Oxide Synthase (iNOS): Harvest heart tissue to measure iNOS activity, which is implicated in sepsis-induced cardiac dysfunction.[3]

Protocol 2: In Vitro Human Whole Blood Assay for Cytokine Inhibition

This protocol, adapted from studies on human blood, is useful for screening the direct inhibitory effect of this compound on cytokine production.[10]

Methodology:

  • Blood Collection: Draw venous blood from healthy human volunteers into tubes containing heparin as an anticoagulant.

  • Cell Culture Setup:

    • Dilute the heparinized whole blood 1:1 with RPMI-1640 medium.

    • Aliquot the diluted blood into a 24-well culture plate.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in RPMI.

    • Add this compound to the wells to achieve a final concentration range of 1 to 30 µg/mL.[10] Include a vehicle control (DMSO). Pre-incubate for 1 hour.

  • LPS Stimulation: Add LPS (e.g., from E. coli) to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL to induce cytokine production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.[10]

  • Sample Collection: After incubation, centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma/media mixture).

  • Cytokine Measurement: Analyze the supernatant for levels of TNF-α, IL-1β, IL-6, and Interferon-gamma (IFN-γ) using human-specific ELISA kits.[10]

Logical Framework: this compound in SIRS Research

The study of this compound provides a classic example of the complexities in drug development, where promising preclinical data does not always translate to clinical success. The diagram below illustrates the logical relationship between its proposed mechanism, its observed effects in preclinical SIRS models, and the contradictory outcomes in human clinical trials for heart failure.

Logical_Framework cluster_mechanism Proposed Mechanism cluster_preclinical Preclinical SIRS Models (In Vivo / In Vitro) cluster_clinical Clinical Trials (Heart Failure) M1 This compound inhibits NF-κB & other pathways M2 Reduced transcription of pro-inflammatory cytokines (TNF-α, IL-1, etc.) M1->M2 C2 Adverse effects: Dose-dependent increase in mortality (arrhythmia) M1->C2 May contribute to (off-target effects?) C3 Adverse effects: Neutropenia M1->C3 May contribute to (off-target effects?) P1 Reduced circulating cytokines M2->P1 Leads to C1 No significant reduction in circulating cytokines M2->C1 Contradicted by P2 Decreased organ damage (e.g., lung infiltration) P1->P2 P3 Improved survival rates in endotoxemia P2->P3 P3->C2 Contradicted by

Caption: Preclinical promise vs. clinical outcomes of this compound.

Conclusion for Researchers this compound remains a valuable pharmacological tool for investigating the inflammatory cascades of SIRS in preclinical settings. Its well-defined inhibitory action on the NF-κB pathway allows researchers to probe the consequences of blocking this central inflammatory hub. However, investigators must remain cognizant of its clinical history, particularly the narrow therapeutic index and the failure to demonstrate in vivo anti-cytokine effects in human heart failure patients.[6][8] Future research using this compound could focus on dissecting the differences between its effects in acute inflammatory models like endotoxemia and chronic inflammatory states, or exploring its utility as a topical or localized anti-inflammatory agent to avoid systemic toxicity.

References

Application Notes and Protocols for Lipopolysaccharide (LPS) Stimulation Models with Vesnarinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It triggers a robust inflammatory response primarily through Toll-like receptor 4 (TLR4) signaling in immune cells such as macrophages and monocytes. This response leads to the activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), culminating in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). Due to its critical role in inflammation and sepsis, the LPS stimulation model is widely used in immunological research and for the screening of anti-inflammatory drug candidates.

Vesnarinone, a synthetic quinolinone derivative, has demonstrated immunomodulatory properties by inhibiting the production of key pro-inflammatory cytokines.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in LPS stimulation models, both in vitro and in vivo.

Mechanism of Action of this compound in LPS-Stimulated Models

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the LPS-induced inflammatory cascade. Evidence suggests that this compound inhibits the activation of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[3][4] This inhibition is achieved by preventing the degradation of IκBα, an endogenous inhibitor of NF-κB.[3] Furthermore, this compound has been shown to suppress the TNF-induced activation of c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase kinase (MAPKK), crucial components of the MAPK signaling pathway.[4] By targeting these upstream signaling molecules, this compound effectively downregulates the production of inflammatory cytokines.

Data Presentation: Efficacy of this compound in LPS Models

The following tables summarize the quantitative data on the inhibitory effects of this compound on cytokine production in various LPS-stimulated models.

Table 1: In Vitro Inhibition of Cytokine Production by this compound in LPS-Stimulated Human Whole Blood

This compound Concentration (µg/mL)Target CytokineInhibitionReference
1 - 30TNF-αYes[2][5]
1 - 30IFN-γYes[2][5]
1 - 30IL-1αVariable[2]
1 - 30IL-1βVariable[2]
1 - 30IL-6Yes[2]

Table 2: In Vitro Inhibition of TNF-α Production by this compound in LPS-Stimulated Macrophages

Cell TypeThis compound EffectKey FindingsReference
Mouse Peritoneal MacrophagesConcentration-dependent inhibition of TNF-α and IL-6 releaseSelective inhibition of TNF-α and IL-6; no effect on IL-1α and IL-10.[1]
Human MonocytesInhibition of TNF-α biosynthesisEffective in differentiated human monocytes.[1]
Macrophage Cell LinesInhibition of TNF-α biosynthesisBroadly applicable to macrophage cell lines.[1]
Human Microglial CulturesInhibition of TNF-α productionThis compound is effective in central nervous system immune cells.[6]

Table 3: In Vivo Efficacy of this compound in LPS-Challenge Models

Animal ModelThis compound AdministrationKey OutcomesReference
RabbitsIntravenous, in conjunction with endotoxinMarkedly reduced systemic TNF-α and IL-1 concentrations.[7]

Signaling Pathways and Experimental Workflow

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2/CD14 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKK MAPKK TAK1->MAPKK IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκBα->NFκB Inhibition NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Vesnarinone_cyto This compound Vesnarinone_cyto->IKK_complex Inhibits Vesnarinone_cyto->MAPKK Inhibits Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene Cytokines TNF-α, IL-1, IL-6 Gene->Cytokines

Caption: LPS signaling pathway and points of this compound inhibition.

Vesnarinone_MOA LPS LPS Stimulation IKK_complex IKK Complex Activation LPS->IKK_complex MAPKK_activation MAPKK Activation LPS->MAPKK_activation This compound This compound This compound->IKK_complex Inhibits This compound->MAPKK_activation Inhibits IκBα_degradation IκBα Degradation IKK_complex->IκBα_degradation NFκB_activation NF-κB Activation & Nuclear Translocation IκBα_degradation->NFκB_activation Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NFκB_activation->Cytokine_production MAPK_activation MAPK Activation MAPKK_activation->MAPK_activation MAPK_activation->Cytokine_production

Caption: Mechanism of action of this compound in inhibiting LPS-induced inflammation.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cell_culture 1. Culture Immune Cells (e.g., Macrophages, PBMCs) vesnarinone_treatment 2. Pre-treat with this compound (various concentrations) cell_culture->vesnarinone_treatment lps_stimulation 3. Stimulate with LPS vesnarinone_treatment->lps_stimulation incubation 4. Incubate for a defined period (e.g., 24 hours) lps_stimulation->incubation supernatant_collection 5. Collect Supernatant incubation->supernatant_collection cell_lysis 6. Lyse Cells incubation->cell_lysis elisa 7. Cytokine Measurement (ELISA) supernatant_collection->elisa western_blot 8. Signaling Protein Analysis (Western Blot) cell_lysis->western_blot animal_model 1. Acclimatize Animals (e.g., Mice, Rabbits) vesnarinone_admin 2. Administer this compound animal_model->vesnarinone_admin lps_challenge 3. LPS Challenge (Intraperitoneal or Intravenous) vesnarinone_admin->lps_challenge blood_collection 4. Collect Blood Samples at specific time points lps_challenge->blood_collection cytokine_analysis 5. Analyze Plasma Cytokine Levels blood_collection->cytokine_analysis

Caption: General experimental workflow for studying this compound in LPS models.

Experimental Protocols

Protocol 1: In Vitro LPS Stimulation of Macrophages and this compound Treatment

1. Cell Culture and Seeding: a. Culture murine or human macrophages (e.g., RAW 264.7, THP-1, or primary bone marrow-derived macrophages) in appropriate complete medium. b. Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

2. This compound Pre-treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute this compound in culture medium to achieve final concentrations ranging from 1 to 30 µg/mL. c. Remove the old medium from the cells and add the medium containing this compound. d. Incubate for 1-2 hours.

3. LPS Stimulation: a. Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile PBS. b. Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL. c. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

4. Incubation and Sample Collection: a. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[2][5] b. After incubation, centrifuge the plates at a low speed to pellet any detached cells. c. Carefully collect the supernatant for cytokine analysis and store at -80°C. d. Wash the remaining cells with cold PBS and lyse them with appropriate lysis buffer for subsequent protein analysis (e.g., Western blotting).

5. Cytokine Measurement (ELISA): a. Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

6. Western Blot Analysis for Signaling Pathways: a. Determine the protein concentration of the cell lysates. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-JNK, JNK). d. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 2: In Vivo LPS Challenge in a Murine Model

1. Animals: a. Use 8-10 week old mice (e.g., C57BL/6 or BALB/c). b. Acclimatize the animals for at least one week before the experiment.

2. This compound Administration: a. Prepare this compound for oral gavage or intraperitoneal (i.p.) injection. b. Administer this compound to the treatment group of mice. The dose will need to be optimized based on the specific study design. c. Administer vehicle control to the control group.

3. LPS Challenge: a. Approximately 1-2 hours after this compound administration, inject mice i.p. with a sub-lethal dose of LPS (e.g., 1-5 mg/kg body weight).

4. Blood Collection: a. At various time points post-LPS injection (e.g., 1, 3, 6, and 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture at the terminal endpoint). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).

5. Plasma Separation and Cytokine Analysis: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma at -80°C until analysis. c. Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma using ELISA kits.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound demonstrates significant potential as an immunomodulatory agent by effectively inhibiting the production of pro-inflammatory cytokines in LPS-stimulated models. The provided protocols and data serve as a valuable resource for researchers investigating the anti-inflammatory properties of this compound and for professionals in drug development exploring its therapeutic applications. The detailed methodologies and visual representations of the underlying mechanisms offer a solid foundation for designing and executing robust experiments in this field.

References

Measuring Vesnarinone's Effect on Left Ventricular Ejection Fraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone is a synthetic quinolinone derivative that has been investigated for its inotropic effects in the treatment of congestive heart failure. It is characterized as a mixed phosphodiesterase 3 (PDE3) inhibitor and an ion channel modifier.[1] Its mechanism of action leads to increased intracellular calcium levels and modulation of myocardial ion channels, which can result in improved ventricular performance.[2][3] However, clinical trials have revealed a narrow therapeutic window, with a 60 mg daily dose suggesting some benefits in morbidity and mortality, while higher doses (120 mg/day) were associated with increased mortality.[3][4]

This document provides detailed application notes and protocols for measuring the effect of this compound on left ventricular ejection fraction (LVEF), a critical parameter in assessing cardiac systolic function. The information is compiled from various clinical studies to guide researchers in designing and interpreting experiments related to this compound and similar inotropic agents.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on LVEF from key clinical studies.

Study/TrialPatient PopulationTreatment GroupNBaseline LVEF (Mean ± SD or Range)Follow-up LVEF (Mean ± SD)LVEF ChangeMeasurement MethodReference
Dose-dependence StudyDilated cardiomyopathy (NYHA Class III-IV)This compound 60 mg/day10Not explicitly stated, but patients had dilated cardiomyopathyNot explicitly stated▲ 21% ± 14% increaseRadionuclide Ventriculography[5]
Dose-dependence StudyDilated cardiomyopathy (NYHA Class III-IV)This compound 30 mg/day11Not explicitly stated, but patients had dilated cardiomyopathyNot explicitly statedNo significant changeRadionuclide Ventriculography[5]
Cardiac Function StudySevere congestive heart failure (LVEF <30%)This compound17<30%Not explicitly statedAn increase of >7% was observed in 6 of 17 patientsEchocardiography[6]
Cardiac Function StudySevere congestive heart failure (Initial LVEF <25%)This compoundNot specified<25%Not explicitly statedSignificant improvementEchocardiography[6]
This compound Study GroupHeart failure (NYHA Class I-IV)Placebo23820% (range 5-31%)Not reported in detailNot reported in detailMUGA Scan[7]
This compound Study GroupHeart failure (NYHA Class I-IV)This compound 60 mg/day23920% (range 5-31%)Not reported in detailNot reported in detailMUGA Scan[7]
VEST TrialClass III heart failurePlacebo128321%Not reported in detailNot reported in detailNot specified[8]
VEST TrialClass III heart failureThis compound 30 mg/day127521%Not reported in detailNot reported in detailNot specified[8]
VEST TrialClass III heart failureThis compound 60 mg/day127521%Not reported in detailNot reported in detailNot specified[8]

LVEF: Left Ventricular Ejection Fraction; N: Number of patients; NYHA: New York Heart Association; MUGA: Multigated Acquisition Scan; VEST: this compound Survival Trial.

Experimental Protocols

Patient Population and Study Design

A well-defined patient population is critical for studying the effects of this compound. Based on previous clinical trials, the following inclusion and exclusion criteria are recommended:

Inclusion Criteria:

  • Patients diagnosed with chronic heart failure.

  • New York Heart Association (NYHA) functional class II, III, or IV.[9]

  • Left ventricular ejection fraction (LVEF) of 30% or less, as determined by a baseline imaging study.[4][9]

  • Patients should be on a stable, optimal regimen of conventional heart failure therapy, including diuretics, ACE inhibitors, and digoxin, for a specified period before enrollment.[4]

Exclusion Criteria:

  • Recent myocardial infarction or cardiac surgery (e.g., within the last 3 months).

  • Unstable angina.

  • Significant uncorrected valvular heart disease.

  • Cardiomyopathy due to uncorrected thyroid disease, amyloidosis, or sarcoidosis.

  • History of life-threatening ventricular arrhythmias.

  • Renal or hepatic dysfunction.

Study Design: A randomized, double-blind, placebo-controlled study design is the gold standard for evaluating the efficacy of this compound. Patients should be randomly assigned to receive a placebo, a low dose of this compound (e.g., 30 mg/day), or a therapeutic dose of this compound (e.g., 60 mg/day). LVEF should be measured at baseline and at predefined follow-up intervals (e.g., 3 months, 6 months).

Measurement of Left Ventricular Ejection Fraction

Accurate and reproducible measurement of LVEF is paramount. The two most common non-invasive methods used in this compound clinical trials are Radionuclide Ventriculography (also known as MUGA scan) and Echocardiography.

a) Radionuclide Ventriculography (MUGA Scan)

This technique involves the labeling of the patient's red blood cells with a radioactive tracer (e.g., Technetium-99m) to visualize the cardiac blood pool.

  • Radiolabeling: Red blood cells are labeled in vitro or in vivo with Technetium-99m pertechnetate.

  • Image Acquisition:

    • An ECG-gated acquisition is performed to synchronize image capture with the cardiac cycle.

    • Images are acquired using a gamma camera positioned in the left anterior oblique (LAO) view that provides the best separation of the left and right ventricles.

    • Data is collected for several hundred cardiac cycles to create a representative, composite cardiac cycle.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn around the left ventricle at end-diastole (maximal expansion) and end-systole (maximal contraction).

    • The radioactivity counts within the ROIs are proportional to the blood volume.

    • LVEF is calculated using the following formula: LVEF (%) = [(End-Diastolic Counts - End-Systolic Counts) / (End-Diastolic Counts - Background Counts)] x 100

b) Two-Dimensional Echocardiography (Simpson's Biplane Method)

This is a widely used and recommended method for assessing LVEF.

  • Image Acquisition:

    • Standard apical four-chamber and apical two-chamber views of the left ventricle are obtained using a commercial ultrasound system.

    • High-quality images are essential, ensuring the entire endocardial border is visible throughout the cardiac cycle.

  • Image Analysis:

    • The endocardial border of the left ventricle is manually or semi-automatically traced at end-diastole and end-systole in both the apical four-chamber and two-chamber views.

    • The software then calculates the left ventricular end-diastolic volume (LVEDV) and end-systolic volume (LVESV) using the method of disks (Simpson's rule).

    • LVEF is calculated using the standard formula: LVEF (%) = [(LVEDV - LVESV) / LVEDV] x 100

Visualizations

Signaling Pathways of this compound

Vesnarinone_Signaling cluster_membrane Cardiomyocyte Cell Membrane cluster_cytosol Cytosol Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Na_Channel Na+ Channel Prolonged_AP Prolonged Action Potential Na_Channel->Prolonged_AP K_Channel K+ Channel K_Channel->Prolonged_AP This compound This compound This compound->Na_Channel Prolongs opening This compound->K_Channel Decreases current PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits AMP AMP PDE3->AMP Degrades cAMP to ATP ATP ATP->Adenylate_Cyclase cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->L_type_Ca_Channel Phosphorylates Increased_Ca Increased Intracellular [Ca2+] Ca_Influx->Increased_Ca Contraction Increased Myocardial Contraction Increased_Ca->Contraction Prolonged_AP->Contraction

Caption: this compound's dual mechanism of action in cardiomyocytes.

Experimental Workflow for Measuring LVEF

LVEF_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_data_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (NYHA Class, Vitals) Informed_Consent->Baseline_Assessment Baseline_LVEF Baseline LVEF Measurement (Echocardiography or MUGA) Baseline_Assessment->Baseline_LVEF Randomization Randomization Baseline_LVEF->Randomization Placebo Placebo Randomization->Placebo Vesnarinone_30 This compound 30 mg/day Randomization->Vesnarinone_30 Vesnarinone_60 This compound 60 mg/day Randomization->Vesnarinone_60 Follow_Up Follow-up Visits (e.g., 3 and 6 months) Placebo->Follow_Up Vesnarinone_30->Follow_Up Vesnarinone_60->Follow_Up Follow_Up_LVEF Follow-up LVEF Measurement Follow_Up->Follow_Up_LVEF Data_Comparison Compare LVEF Change from Baseline Follow_Up_LVEF->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Comparison->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

Caption: A typical clinical trial workflow for assessing this compound's effect on LVEF.

Logical Relationship of this compound Dosing and Clinical Outcomes

Vesnarinone_Dose_Outcome cluster_doses Daily Dosage cluster_outcomes Clinical Outcomes Vesnarinone_Dose This compound Dose Dose_30 30 mg/day Vesnarinone_Dose->Dose_30 Dose_60 60 mg/day Vesnarinone_Dose->Dose_60 Dose_120 120 mg/day Vesnarinone_Dose->Dose_120 No_Sig_LVEF_Change No Significant LVEF Change Dose_30->No_Sig_LVEF_Change Improved_LVEF Improved LVEF & Reduced Morbidity/Mortality Dose_60->Improved_LVEF Increased_Mortality Increased Mortality Dose_120->Increased_Mortality

Caption: Dose-dependent clinical outcomes of this compound in heart failure.

References

Vesnarinone: A Versatile Tool for Interrogating Phosphodiesterase 3 Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone, a quinolinone derivative, is a valuable pharmacological tool for investigating the physiological and pathological roles of phosphodiesterase 3 (PDE3).[1][2] As a PDE3 inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to study PDE3 function in various in vitro systems, including cardiac myocytes, vascular smooth muscle, and platelets. While this compound has been explored clinically for heart failure, its complex pharmacology, including off-target effects on ion channels, necessitates careful experimental design and data interpretation in a research setting.[1][3]

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzymatic activity of PDE3. This inhibition leads to an accumulation of intracellular cAMP in cells expressing this enzyme isoform. The functional consequences of elevated cAMP are cell-type specific and include increased cardiac contractility, relaxation of vascular smooth muscle, and inhibition of platelet aggregation. It is crucial for researchers to be aware that this compound also demonstrates inhibitory effects on other cellular components, such as the hERG potassium channel, with a reported IC50 of 1.1 µM.[1] This off-target activity occurs at concentrations significantly lower than its reported IC50 for PDE inhibition (300 µM), highlighting the importance of using appropriate controls and interpreting data with caution.[1]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibitory Potency of this compound

TargetIC50 ValueCell/SystemReference
Phosphodiesterase (PDE)300 µMNot specified[1]
hERG Potassium Channel1.1 µMMammalian cell line[1]

Table 2: Cellular Effects of this compound

Cell TypeEffectConcentrationObservationReference
Human Glioma Cell Lines (U-251MG, U-373MG, U-87MG, A-172)Growth Suppression100 µg/mL (~253 µM)~50% growth suppression after 5 days[4]
Human Glioma Cell LinesIncreased cAMPNot specifiedQualitative increase observed[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Suppression of IL-6, GM-CSF, G-CSF production26 µMSignificant suppression[5]
Canine Left Ventricle (in vivo)Increased Myocardial Contractility3 mg/kg18% increase in Ec value
Rabbit Heart (isolated)Restoration of Contractility (post-LPS)3 mg/kgComplete restoration of peak left ventricular developed pressure[6][7]

Signaling Pathways and Experimental Workflows

Phosphodiesterase 3 Signaling Pathway

PDE3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., β-adrenergic) GPCR GPCR Agonist->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PDE3 Phosphodiesterase 3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolyzes cAMP to Cellular_Response Cellular Response (e.g., Increased Contractility, Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->PDE3 Inhibits

Caption: PDE3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Investigating this compound's Effect on Cardiac Myocyte Contractility

Contractility_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Adult Ventricular Myocytes culture Culture Myocytes on Laminin-Coated Dishes isolate->culture baseline Record Baseline Contractility culture->baseline treat Treat with this compound (Concentration Range) baseline->treat record Record Contractility Post-Treatment treat->record measure Measure Parameters: - % Shortening - Contraction/Relaxation Velocity record->measure plot Plot Concentration- Response Curve measure->plot calculate Calculate EC50 plot->calculate

Caption: Workflow for assessing this compound's effect on myocyte contractility.

Experimental Protocols

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of PDE3 activity.

Materials:

  • Recombinant human PDE3

  • This compound stock solution (in DMSO)

  • [³H]-cAMP

  • Snake venom nucleotidase

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a dilution series of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known PDE3 inhibitor).

  • In a microplate, add the diluted this compound or control solutions.

  • Add recombinant human PDE3 to each well, except for the negative control wells.

  • Initiate the reaction by adding [³H]-cAMP to all wells.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

  • Incubate the plate to allow for the conversion.

  • Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin or column.

  • Elute the [³H]-adenosine and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE3 inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of this compound on intracellular cAMP accumulation in a suitable cell line (e.g., H9c2 cardiomyocytes or primary cardiac myocytes).

Materials:

  • Cultured cells expressing PDE3

  • This compound stock solution (in DMSO)

  • Forskolin (positive control, adenylate cyclase activator)

  • IBMX (non-selective PDE inhibitor, positive control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Plate reader

Protocol:

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Replace the culture medium with serum-free medium and incubate for a period to reduce basal cAMP levels.

  • Prepare a dilution series of this compound in serum-free medium. Include a vehicle control (DMSO) and positive controls (Forskolin, IBMX).

  • Treat the cells with the different concentrations of this compound or controls for a specified time (e.g., 15-30 minutes).

  • To stimulate cAMP production, you can co-treat with a sub-maximal concentration of an adenylate cyclase activator (e.g., a β-adrenergic agonist like isoproterenol).

  • Aspirate the medium and wash the cells with cold PBS.

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the intracellular cAMP concentration for each treatment condition.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a concentration-response curve.

In Vitro Cardiac Myocyte Contractility Assay

Objective: To assess the dose-dependent effect of this compound on the contractility of isolated adult ventricular myocytes.

Materials:

  • Isolated adult ventricular myocytes (e.g., from rat or rabbit)

  • This compound stock solution (in DMSO)

  • Tyrode's solution (or other suitable physiological salt solution)

  • IonOptix system or similar video-based edge-detection system

  • Field stimulator

  • Perfusion system

Protocol:

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Allow the myocytes to stabilize in Tyrode's solution.

  • Place a coverslip with adherent myocytes onto the stage of an inverted microscope equipped with a contractility measurement system.

  • Perfuse the cells with fresh Tyrode's solution at a constant temperature (e.g., 37°C).

  • Pace the myocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.

  • Record baseline contractility parameters, including percentage of cell shortening, and maximal velocities of shortening and relengthening.

  • Prepare a cumulative concentration-response curve by adding increasing concentrations of this compound to the perfusion solution. Allow the response to stabilize at each concentration before recording.

  • Alternatively, treat separate groups of cells with single concentrations of this compound.

  • Record contractility parameters at each this compound concentration.

  • Normalize the data to the baseline values.

  • Plot the percentage change in contractility parameters against the logarithm of the this compound concentration to determine the EC50.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • This compound stock solution (in DMSO)

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Saline

Protocol:

  • Prepare PRP and PPP from the whole blood by differential centrifugation.

  • Adjust the platelet count of the PRP with PPP if necessary.

  • Pre-warm the PRP samples to 37°C.

  • In the aggregometer cuvettes, add a defined volume of PRP and a stir bar.

  • Add different concentrations of this compound or vehicle (DMSO) to the PRP and incubate for a short period.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Initiate platelet aggregation by adding a standard concentration of a platelet agonist (e.g., ADP).

  • Record the change in light transmission over time until a maximal aggregation response is achieved.

  • Calculate the percentage of platelet aggregation for each condition.

  • Determine the inhibitory effect of this compound by comparing the aggregation in the presence of the compound to the vehicle control.

  • Generate a concentration-response curve by plotting the percentage inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50.

Conclusion

This compound serves as a multifaceted tool for probing the function of PDE3. Its ability to modulate intracellular cAMP levels provides a direct means to study the downstream consequences of PDE3 inhibition in various cell types. The protocols outlined in this document offer a framework for researchers to quantitatively assess the effects of this compound on PDE3 activity and its physiological sequelae. Given its known off-target effects, particularly on ion channels, it is imperative that studies utilizing this compound are meticulously controlled and the results interpreted within the broader pharmacological context of the compound. By employing the methodologies described herein, researchers can effectively leverage this compound to advance our understanding of PDE3 signaling in health and disease.

References

Application Notes and Protocols for Assessing Vesnarinone's Inotropic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone is a quinolinone derivative that has demonstrated positive inotropic effects on cardiac muscle.[1] Its mechanism of action is complex, involving the modulation of multiple intracellular signaling pathways, making it a subject of significant interest in cardiovascular research.[1] These application notes provide a comprehensive overview of the experimental design for assessing the inotropic effects of this compound, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound's positive inotropic effect stems from a combination of actions on cardiac myocytes:

  • Inhibition of Phosphodiesterase III (PDE III): this compound selectively inhibits the cGMP-inhibited phosphodiesterase (PDE III) in cardiac muscle.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, enhances the activity of protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.[1]

  • Modulation of Ion Channels:

    • Sodium Channels: this compound prolongs the opening time of sodium channels in myocardial cells.[1]

    • Potassium Channels: It decreases the delayed outward and inward rectifying potassium currents, which contributes to a prolongation of the action potential duration.[1]

  • Immunomodulatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which may contribute to its overall effects in the context of heart failure.

Data Presentation

Quantitative data from in vitro and in vivo studies on this compound's effects are summarized below for easy comparison.

In Vitro Efficacy Data
ParameterCell TypeThis compound ConcentrationObserved EffectReference
L-type Ca2+ Channel Open ProbabilityEmbryonic Chick Ventricular Myocytes10⁻⁵ mol/L2.25-fold increase[2]
2 x 10⁻⁵ mol/L3-fold increase[2]
10⁻⁴ mol/L4.3-fold increase[2]
TNF-α Production SuppressionMurine MicrogliaDose-dependentSignificant suppression
In Vivo & Clinical Trial Data
ParameterStudy PopulationThis compound DoseObserved EffectReference
Myocardial Contractility (Ec)Beta-blocked canines3 mg/kg18% increase[3]
Ejection FractionPatients with dilated cardiomyopathy60 mg/day (3 months)21 +/- 14% increase[4]
Cardiac OutputPatients with dilated cardiomyopathy60 mg/day (3 months)14 +/- 14% increase[4]
Mortality (Annualized Rate)Patients with Class III heart failure30 mg/day26.5%[5]
60 mg/day29.1%[5]
Placebo23.5%[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Inotropic Effects using Isolated Cardiomyocytes

Objective: To determine the dose-dependent effect of this compound on the contractility of isolated adult ventricular cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from rat, rabbit, or human iPSC-derived)

  • Myocyte culture medium

  • This compound stock solution

  • IonOptix Myocyte Calcium and Contractility System (or similar)

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Field stimulation chamber

Procedure:

  • Cardiomyocyte Isolation and Culture: Isolate ventricular cardiomyocytes from the chosen species using established enzymatic digestion protocols. Culture the isolated myocytes on laminin-coated dishes in a suitable culture medium. For iPSC-derived cardiomyocytes, follow established differentiation and maturation protocols.

  • Loading with Calcium Indicator: Incubate the cultured cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions to allow for the measurement of intracellular calcium transients.

  • Baseline Contractility and Calcium Transient Measurement:

    • Place the culture dish in the field stimulation chamber on the stage of an inverted microscope equipped for fluorescence and brightfield imaging.

    • Perfuse the cells with a control buffer (e.g., Tyrode's solution).

    • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

    • Simultaneously record sarcomere length (via video-based edge detection) and intracellular calcium transients (via fluorescence ratio imaging). Record baseline data for a stable period (e.g., 5-10 minutes).

  • This compound Application:

    • Prepare a series of this compound dilutions in the perfusion buffer (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Sequentially perfuse the cardiomyocytes with increasing concentrations of this compound, allowing for a stabilization period (e.g., 5-10 minutes) at each concentration.

    • Record contractility and calcium transient data for each concentration.

  • Data Analysis:

    • Analyze the recorded data to determine the following parameters for each this compound concentration:

      • Sarcomere Shortening: Percentage of shortening from diastolic to systolic length.

      • Time to Peak Shortening (TPS): Time from stimulus to maximum shortening.

      • Time to 90% Relengthening (TR90): Time from peak shortening to 90% return to diastolic length.

      • Calcium Transient Amplitude: Peak systolic calcium level minus diastolic calcium level.

      • Calcium Transient Decay Rate (Tau): Time constant of the decay of the calcium transient.

    • Plot the dose-response curves for each parameter.

Protocol 2: Assessment of this compound's Effect on Action Potential Duration

Objective: To measure the effect of this compound on the action potential duration (APD) in isolated cardiac preparations.

Materials:

  • Isolated cardiac tissue (e.g., ventricular trabeculae or Purkinje fibers)

  • Tyrode's solution

  • This compound stock solution

  • Glass microelectrodes

  • Microelectrode amplifier and data acquisition system

  • Tissue bath with temperature control and electrical stimulation capabilities

Procedure:

  • Tissue Preparation: Dissect cardiac tissue (e.g., ventricular trabeculae) in cold Tyrode's solution and mount it in a tissue bath perfused with oxygenated Tyrode's solution at a physiological temperature (e.g., 37°C).

  • Microelectrode Impalement: Impale a single cardiomyocyte within the tissue preparation with a sharp glass microelectrode filled with 3 M KCl to record the intracellular action potential.

  • Baseline Action Potential Recording:

    • Stimulate the tissue at a constant frequency (e.g., 1 Hz).

    • Record stable baseline action potentials for several minutes.

  • This compound Application:

    • Introduce this compound into the perfusing Tyrode's solution at the desired concentration.

    • Allow the preparation to equilibrate for a sufficient period (e.g., 15-20 minutes).

  • Post-Drug Action Potential Recording: Record the action potentials in the presence of this compound.

  • Data Analysis:

    • Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).

    • Compare the APD values before and after this compound application to determine the effect of the drug.

Visualizations

Signaling Pathways and Experimental Workflows

Vesnarinone_Inotropic_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_contraction Myofilament Contraction This compound This compound pde3 PDE III This compound->pde3 Inhibits na_channel Na⁺ Channel This compound->na_channel Prolongs Opening k_channel K⁺ Channel (Delayed Rectifier) This compound->k_channel Inhibits camp cAMP pde3->camp Degrades ac Adenylyl Cyclase ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_ion ca_channel->ca_ion Influx na_ion na_channel->na_ion Influx k_ion k_channel->k_ion Efflux ca_ion_intra Increased Intracellular [Ca²⁺] ca_ion->ca_ion_intra contraction Increased Myocardial Contractility ca_ion_intra->contraction Vesnarinone_Cytokine_Modulation This compound This compound cytokine_production Cytokine Production This compound->cytokine_production Inhibits immune_cell Immune Cell (e.g., Macrophage) immune_cell->cytokine_production inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->immune_cell tnf TNF-α cytokine_production->tnf ifn IFN-γ cytokine_production->ifn Inotropic_Assay_Workflow start Start cell_prep Cardiomyocyte Preparation (Isolation or iPSC-derivation) start->cell_prep culture Cell Culture & Maturation cell_prep->culture dye_loading Calcium Indicator Dye Loading culture->dye_loading baseline_rec Baseline Recording (Contractility & Ca²⁺ Transients) dye_loading->baseline_rec drug_application This compound Application (Dose-Response) baseline_rec->drug_application post_drug_rec Post-Drug Recording drug_application->post_drug_rec data_analysis Data Analysis (Sarcomere Shortening, Ca²⁺ Amplitude, etc.) post_drug_rec->data_analysis results Results (Dose-Response Curves) data_analysis->results end End results->end

References

Troubleshooting & Optimization

Navigating the Narrow Therapeutic Window of Vesnarinone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the complex activities of Vesnarinone, this technical support center provides essential guidance for experimental design and troubleshooting. This compound's narrow therapeutic window necessitates a precise understanding of its dose-dependent effects and potential experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exhibits a complex pharmacology, acting as both a phosphodiesterase 3 (PDE3) inhibitor and a modulator of various ion channels.[1][2] Its positive inotropic effects are attributed to the inhibition of PDE3, which leads to increased intracellular cyclic AMP (cAMP) and consequently, elevated intracellular calcium levels.[1] Additionally, this compound affects myocardial ion channels by prolonging the opening time of sodium channels and decreasing the delayed outward and inward rectifying potassium currents.[1]

Q2: Why does this compound have a narrow therapeutic window?

Clinical trials have demonstrated a clear dose-dependent effect of this compound on patient outcomes. While a 60 mg daily dose showed a reduction in morbidity and mortality in some studies of patients with heart failure, a higher dose of 120 mg per day was associated with increased mortality.[1][3] This suggests a fine balance between therapeutic benefit and toxicity. The increased mortality at higher doses is thought to be related to an increased risk of arrhythmia.

Q3: What are the major adverse effects of this compound observed in clinical trials and what are the underlying mechanisms?

The two most significant adverse effects are agranulocytosis (a severe drop in white blood cells) and cardiac arrhythmias. Agranulocytosis has been reported in a small percentage of patients and is a primary safety concern. The arrhythmogenic potential is linked to its effects on cardiac ion channels, which can prolong the action potential duration.

Q4: How does this compound affect cytokine production?

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and others.[4] This immunomodulatory effect may contribute to its therapeutic benefits in heart failure, a condition associated with chronic inflammation.[5] The mechanism of cytokine inhibition is linked to the suppression of the NF-κB signaling pathway.

Q5: What is the effect of this compound on apoptosis?

This compound has been shown to induce apoptosis in various cancer cell lines, including myeloid leukemia and glioma cells. This pro-apoptotic effect is being explored for its potential as an anti-cancer agent.

Troubleshooting Guides

In Vitro Cytotoxicity Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Unexpectedly high or low cytotoxicity - Incorrect this compound concentration- Cell line sensitivity- Issues with assay reagents- Verify stock solution concentration and dilution calculations.- Confirm the expected sensitivity of your cell line to this compound.- Run positive and negative controls for the assay (e.g., a known cytotoxic agent and vehicle control).
This compound precipitation in culture medium - Poor solubility of this compound- High concentration- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before diluting in culture medium.- Do not exceed the solubility limit of this compound in the final assay medium.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound.
Electrophysiology (Patch-Clamp) Experiments
Problem Potential Cause Troubleshooting Steps
Unstable seal or loss of whole-cell configuration - Poor pipette quality- Mechanical instability- Unhealthy cells- Use freshly pulled, fire-polished pipettes with appropriate resistance.- Ensure the recording setup is free from vibrations.- Use healthy, well-adhered cells for recordings.
Noisy recordings or electrical artifacts - Improper grounding- Electrical interference from nearby equipment- Perfusion system issues- Check and optimize the grounding of all equipment.- Turn off unnecessary electrical devices in the vicinity.- Ensure a stable and bubble-free perfusion flow.
Inconsistent drug effect - Incomplete drug washout- this compound degradation- Variability in channel expression- Allow sufficient time for complete washout between drug applications.- Prepare fresh this compound solutions for each experiment.- Monitor baseline channel activity to account for any rundown or variability.

Quantitative Data

Table 1: Dose-Dependent Effects of this compound in Clinical Trials

ParameterPlaceboThis compound (30 mg/day)This compound (60 mg/day)This compound (120 mg/day)Reference
Mortality Rate (%) 18.9-22.9Increased mortality observed
Annualized Mortality Rate 23.526.529.1-[3]
Agranulocytosis Incidence (%) -0.21.2-

Table 2: In Vitro Inhibitory Concentrations of this compound

TargetIC50 / EC50Cell Type / Assay ConditionReference
Phosphodiesterase 3 (PDE3) Not readily available in public literature. Recommend experimental determination.--
Cardiac Sodium Channels Not readily available in public literature. Recommend experimental determination.--
Delayed Rectifier K+ Current (IKr) ~3 µmol/LRabbit ventricular myocytes[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Cytokine Inhibition by ELISA

Objective: To quantify the inhibitory effect of this compound on the production of a specific cytokine (e.g., TNF-α) from stimulated immune cells.

Materials:

  • This compound stock solution

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like J774)

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • ELISA kit for the target cytokine

  • Microplate reader

Procedure:

  • Cell Culture: Culture the immune cells in appropriate plates.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control.

  • Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition by this compound compared to the stimulated control.

Signaling Pathway Diagrams

Vesnarinone_Cardiac_Myocyte_Signaling This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits Na_channel Sodium Channel This compound->Na_channel Prolongs Opening K_channel Potassium Channel (e.g., IKr) This compound->K_channel Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates (enhances opening) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Contractility Ca_influx->Contraction AP_prolongation Action Potential Prolongation Na_channel->AP_prolongation K_channel->AP_prolongation Arrhythmia Arrhythmia Risk AP_prolongation->Arrhythmia

This compound's dual action in cardiac myocytes.

Vesnarinone_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription

This compound's inhibition of the NF-κB pathway.

Vesnarinone_Apoptosis_Signaling This compound This compound Cancer_Cell Cancer Cell (e.g., Myeloid Leukemia) This compound->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

This compound-induced apoptosis in cancer cells.

References

Vesnarinone-Induced Reversible Neutropenia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals studying vesnarinone and its potential to induce reversible neutropenia. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data from key clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of this compound-induced neutropenia in clinical trials?

A1: The incidence of this compound-induced neutropenia has been observed to be dose-dependent. A principal side effect of this compound is reversible neutropenia.[1] In one study, this occurred in 2.5% of patients receiving 60 mg of this compound per day.[1] Another large-scale trial reported agranulocytosis in 1.2% of patients receiving 60 mg/day and 0.2% of those on 30 mg/day.[2][3] A higher dose of 120 mg per day was associated with increased mortality, indicating a narrow therapeutic window for the drug.[1][4]

Q2: What is the proposed mechanism for this compound-induced neutropenia?

A2: The exact mechanism is not fully elucidated, but two primary hypotheses are supported by in vitro studies:

  • Cytokine Modulation: this compound has been shown to inhibit the production of several cytokines, including Granulocyte Colony-Stimulating Factor (G-CSF), a crucial hematopoietic growth factor for neutrophil development.[5] Marked inhibition of G-CSF was noted in a patient who developed neutropenia while on this compound therapy.[5] The drug also suppresses other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[5] This may be mediated by the inhibition of the transcription factor NF-κB.[6]

  • Metabolism by Neutrophils: this compound can be metabolized by activated neutrophils, the very cells it affects. This process, involving the enzyme myeloperoxidase, is thought to produce reactive metabolites like iminium and quinone imine ions. These reactive species could then cause direct toxicity to neutrophils or their precursors in the bone marrow.

Q3: How is this compound-induced neutropenia typically managed in a clinical setting?

A3: The primary management strategy is the immediate discontinuation of this compound. Since the neutropenia is generally reversible, neutrophil counts typically recover after the drug is withdrawn. Supportive care, including monitoring for signs of infection and consideration of broad-spectrum antibiotics in febrile patients, is crucial. In some cases, treatment with recombinant G-CSF has been used to hasten neutrophil recovery.[7]

Q4: Are there any known risk factors that might increase a patient's susceptibility to this adverse effect?

A4: While specific genetic predispositions have not been fully identified, factors that lead to the activation of neutrophils could theoretically increase the risk of neutropenia. This is based on the hypothesis that activated neutrophils are responsible for metabolizing this compound into toxic byproducts. Therefore, concurrent infections or vaccinations that stimulate an immune response might be a consideration.

Data from Clinical Studies

The following tables summarize the incidence of neutropenia or agranulocytosis in key clinical trials of this compound.

Table 1: Incidence of Neutropenia/Agranulocytosis in this compound Clinical Trials

Study/TrialThis compound DosageNumber of PatientsIncidence of Neutropenia/Agranulocytosis (%)Citation(s)
This compound Study Group60 mg/day2392.5%[1]
This compound Trial (VEST)60 mg/day12751.2%[2][8]
This compound Trial (VEST)30 mg/day12750.2%[2][8]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Production

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated whole blood.[5]

Materials:

  • Heparinized whole blood from healthy volunteers or heart failure patients.

  • RPMI 1640 medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Sterile culture tubes or plates.

  • ELISA kits for TNF-α, IFN-γ, and G-CSF.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

Procedure:

  • Blood Dilution: Dilute heparinized whole blood with an equal volume of RPMI 1640 medium.

  • This compound Addition: Add this compound to the diluted blood at final concentrations ranging from 1 to 30 µg/mL. Include a vehicle control (solvent only).

  • Stimulation: Add LPS to a final concentration of 10 ng/mL to stimulate cytokine production. Include an unstimulated control (no LPS).

  • Incubation: Incubate the samples for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Plasma Collection: After incubation, centrifuge the samples to pellet the blood cells. Collect the supernatant (plasma).

  • Cytokine Measurement: Measure the concentrations of TNF-α, IFN-γ, and G-CSF in the collected plasma using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated samples to the LPS-stimulated control to determine the extent of inhibition.

Protocol 2: Clinical Monitoring for this compound-Induced Neutropenia

This protocol provides a general framework for monitoring patients receiving this compound for the development of neutropenia.

Objective: To ensure early detection of a decline in neutrophil counts.

Procedure:

  • Baseline Assessment: Prior to initiating this compound therapy, obtain a complete blood count (CBC) with a manual differential to establish baseline neutrophil levels.

  • Regular Monitoring:

    • Perform a CBC with a manual differential weekly for the first three months of therapy.

    • After the initial three months, monitoring frequency can be reduced to monthly, provided counts are stable.

  • Action Thresholds:

    • Mild Neutropenia (Absolute Neutrophil Count [ANC] 1.0-1.5 x 10⁹/L): Increase monitoring frequency to twice weekly and watch for further decline.

    • Moderate Neutropenia (ANC 0.5-1.0 x 10⁹/L): Consider dose reduction or discontinuation of this compound. Monitor CBC daily.

    • Severe Neutropenia (ANC < 0.5 x 10⁹/L): Immediately discontinue this compound therapy. Institute infection precautions.

  • Patient Education: Instruct patients to immediately report any signs of infection, such as fever, sore throat, or chills.

  • Follow-up after Discontinuation: If this compound is discontinued due to neutropenia, continue to monitor CBC with differential until the neutrophil count returns to the normal range.

Visualizing the Mechanisms and Workflows

Diagram 1: Proposed Mechanism of this compound-Induced Cytokine Inhibition

G cluster_cell Immune Cell (e.g., Monocyte) This compound This compound VCP Valosin-Containing Protein (VCP) This compound->VCP Binds to & Inhibits IκBα IκBα Degradation VCP->IκBα Required for NFκB NF-κB Activation IκBα->NFκB Inhibits Cytokine_Genes Cytokine Gene Transcription (TNF-α, G-CSF, etc.) NFκB->Cytokine_Genes Promotes

Caption: this compound may inhibit cytokine production by binding to VCP, impairing IκBα degradation and subsequent NF-κB activation.

Diagram 2: Proposed Mechanism of Neutrophil-Mediated this compound Toxicity

G cluster_neutrophil Activated Neutrophil This compound This compound MPO Myeloperoxidase (MPO) This compound->MPO Metabolized by Reactive_Metabolites Reactive Metabolites (Iminium ion, Quinone imine) MPO->Reactive_Metabolites Generates Toxicity Neutrophil / Precursor Toxicity Reactive_Metabolites->Toxicity Leads to

Caption: Activated neutrophils may metabolize this compound via MPO into toxic byproducts, leading to neutropenia.

Diagram 3: Experimental Workflow for Assessing Cytokine Inhibition

G Blood_Sample Whole Blood Sample Dilution Dilute with RPMI Medium Blood_Sample->Dilution Treatment Add this compound & LPS (Stimulation) Dilution->Treatment Incubation Incubate 24 hours at 37°C Treatment->Incubation Centrifugation Centrifuge & Collect Supernatant Incubation->Centrifugation ELISA Measure Cytokines (ELISA) Centrifugation->ELISA

Caption: Workflow for evaluating the in vitro effect of this compound on cytokine production in whole blood.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in in vitro cytokine inhibition assay. - Inconsistent cell viability.- Donor-to-donor variability in immune response.- Inaccurate pipetting of this compound or LPS.- Perform a cell viability assay (e.g., trypan blue) before starting.- Increase the number of donors to account for biological variance.- Calibrate pipettes and use positive displacement pipettes for viscous solutions.
No significant cytokine inhibition observed despite literature evidence. - this compound solution degraded or improperly prepared.- Insufficient LPS stimulation.- Assay performed on non-responsive cell types.- Prepare fresh this compound stock solution.- Titrate LPS to confirm optimal stimulating concentration.- Ensure the use of whole blood or peripheral blood mononuclear cells (PBMCs) which are responsive to LPS.
Patient's neutrophil count drops suddenly despite routine monitoring. - Acute infection leading to neutrophil activation and increased this compound metabolism.- Individual patient susceptibility.- Immediately discontinue this compound.- Perform a thorough workup for infection (blood cultures, etc.).- Report the adverse event and manage the patient with supportive care.

References

Dose-dependent increase in mortality with Vesnarinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Vesnarinone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on its dose-dependent effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel inotropic agent with a complex mechanism of action. It primarily acts as a phosphodiesterase 3 (PDE3) inhibitor, which leads to increased intracellular calcium in cardiac muscle.[1] Additionally, it modulates myocardial ion channels by prolonging the opening of sodium channels and decreasing the delayed outward and inward rectifying potassium current.[1]

Q2: What is the established dose-dependent effect of this compound on mortality?

Clinical trials have demonstrated a narrow therapeutic window for this compound, with a dose-dependent increase in mortality. While a 60 mg daily dose suggested some benefit in earlier, smaller studies, larger trials like the this compound Survival Trial (VEST) found increased mortality at both 30 mg and 60 mg daily doses compared to placebo.[2][3] A 120 mg daily dose was associated with a significant increase in early mortality.[4] The increased mortality is primarily attributed to an increase in sudden cardiac death, likely due to arrhythmia.[2]

Q3: What are the main adverse effects associated with this compound?

The most significant adverse effects are a dose-dependent increase in the risk of sudden cardiac death due to arrhythmia and reversible neutropenia (a low count of neutrophils, a type of white blood cell).[4][5] Agranulocytosis, a severe form of neutropenia, has also been reported.[2][6][7]

Q4: How does this compound affect cytokine production?

In vitro studies have shown that this compound can inhibit the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interferon-gamma (IFN-γ), in stimulated human blood cells.[8] This immunomodulating activity has been proposed as a potential secondary mechanism contributing to its effects in heart failure.[8]

Troubleshooting Guides

Problem: Unexpectedly high mortality in animal models at seemingly therapeutic doses.

  • Possible Cause: The dose-dependent toxicity of this compound is a critical factor. What is considered a therapeutic dose in one model may be toxic in another.

  • Troubleshooting Steps:

    • Re-evaluate Dosage: Carefully review the literature for established dose-response curves in your specific animal model. If unavailable, conduct a pilot dose-escalation study to determine the maximum tolerated dose.

    • Monitor Cardiac Function: Implement continuous or frequent electrocardiogram (ECG) monitoring to detect arrhythmias, which are the primary cause of this compound-induced mortality.

    • Assess for Neutropenia: Regularly monitor complete blood counts (CBCs) to check for neutropenia, a known serious adverse effect.

Problem: Inconsistent results in in vitro phosphodiesterase inhibition assays.

  • Possible Cause: Assay conditions can significantly impact the measurement of PDE3 inhibition.

  • Troubleshooting Steps:

    • Substrate Concentration: Ensure the substrate (cAMP) concentration is appropriate for the enzyme kinetics. High substrate concentrations can mask the inhibitory effect of the compound.

    • Enzyme Purity and Activity: Use a highly purified and active PDE3 enzyme. Enzyme activity can degrade over time, so use fresh preparations or validate stored enzyme activity.

    • Buffer Composition: Check the pH, ionic strength, and presence of necessary co-factors (e.g., Mg2+) in your assay buffer, as these can influence enzyme activity and inhibitor binding.

Problem: Difficulty observing the effect of this compound on cytokine production in cell culture.

  • Possible Cause: The choice of cell type and stimulation method is crucial for observing an effect on cytokine production.

  • Troubleshooting Steps:

    • Cell Type: Use primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line known to produce the cytokines of interest upon stimulation.

    • Stimulation: Ensure robust stimulation of cytokine production using an appropriate agent like lipopolysaccharide (LPS). The effect of this compound is to inhibit this stimulated production.

    • Concentration and Timing: Optimize the concentration of this compound and the timing of its addition relative to the stimulant. Pre-incubation with this compound before adding the stimulant may be necessary.

Data Presentation

Table 1: Mortality Data from the this compound Survival Trial (VEST)

Treatment GroupNumber of PatientsNumber of DeathsMortality Rate (%)Annualized Mortality Rate (%)
Placebo1,28323918.623.5
This compound (30 mg/day)1,27526620.926.5
This compound (60 mg/day)1,27528922.729.1

Data from the this compound Survival Trial (VEST). The mortality difference between the 60 mg group and the placebo group was statistically significant (p < 0.02).[3]

Table 2: Incidence of Agranulocytosis in the this compound Trial

Treatment GroupIncidence of Agranulocytosis (%)
This compound (30 mg/day)0.2
This compound (60 mg/day)1.2

Data from a long-term study evaluating daily doses of 30 mg and 60 mg of this compound.[2]

Experimental Protocols

1. Phosphodiesterase 3 (PDE3) Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on PDE3 activity.

  • Materials:

    • Purified human cardiac PDE3 enzyme

    • This compound

    • [³H]-cAMP (substrate)

    • Snake venom nucleotidase

    • Anion-exchange resin

    • Scintillation fluid and counter

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, PDE3 enzyme, and varying concentrations of this compound or vehicle control.

    • Initiate the reaction by adding [³H]-cAMP.

    • Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by boiling.

    • Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

    • Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin slurry.

    • Centrifuge and transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation fluid.

    • Quantify the amount of [³H]-adenosine using a scintillation counter.

    • Calculate the percentage of PDE3 inhibition for each this compound concentration and determine the IC₅₀ value.

2. Patch-Clamp Electrophysiology for Ion Channel Analysis in Cardiac Myocytes

  • Objective: To characterize the effects of this compound on sodium and potassium currents in isolated cardiac myocytes.

  • Materials:

    • Isolated adult ventricular myocytes (e.g., from guinea pig or rabbit)

    • This compound

    • Patch-clamp amplifier and data acquisition system

    • Borosilicate glass pipettes

    • External solution (e.g., Tyrode's solution)

    • Pipette solution (K⁺-based for potassium currents, Cs⁺-based for sodium/calcium currents)

  • Procedure:

    • Isolate ventricular myocytes using established enzymatic digestion protocols.

    • Establish a whole-cell patch-clamp configuration on a single myocyte.

    • Record baseline ion channel activity. For sodium currents, use a voltage protocol that steps from a holding potential of -80 mV to various depolarizing potentials. For delayed rectifier potassium currents, use a protocol with depolarizing pulses from a holding potential of -40 mV.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the ion channel activity again in the presence of the drug.

    • Analyze the data to determine the effects of this compound on channel kinetics (e.g., activation, inactivation, current density).

3. In Vitro Cytokine Production Assay

  • Objective: To assess the effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Human PBMCs isolated from whole blood

    • This compound

    • Lipopolysaccharide (LPS)

    • RPMI-1640 cell culture medium

    • Fetal bovine serum (FBS)

    • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • Procedure:

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs in a 96-well plate at a suitable density (e.g., 1 x 10⁶ cells/mL) in RPMI-1640 with 10% FBS.

    • Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for 1-2 hours.

    • Stimulate the cells by adding LPS (e.g., 1 µg/mL).

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Collect the cell culture supernatants.

    • Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

Vesnarinone_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits Na_Channel Sodium Channel This compound->Na_Channel Prolongs Opening K_Channel Potassium Channel This compound->K_Channel Decreases Current cAMP cAMP PDE3->cAMP Degrades AC Adenylyl Cyclase AC->cAMP Synthesizes AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation ATP ATP AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Calcium Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Increases Contraction Increased Myocardial Contraction Ca_Influx->Contraction

Caption: this compound's primary signaling pathways in cardiomyocytes.

Vesnarinone_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_animal Preclinical Animal Model cluster_clinical Clinical Trials PDE_Assay PDE3 Inhibition Assay (Determine IC₅₀) Patch_Clamp Patch-Clamp on Cardiac Myocytes (Analyze Ion Channel Effects) PDE_Assay->Patch_Clamp Inform Dose_Finding Dose-Finding Studies (Establish Therapeutic Window) Patch_Clamp->Dose_Finding Cytokine_Assay Cytokine Production Assay (Measure TNF-α, IL-6, etc.) Cytokine_Assay->Dose_Finding Efficacy_Study Efficacy Studies (e.g., Heart Failure Model) Dose_Finding->Efficacy_Study Toxicity_Study Toxicity Studies (Monitor ECG and CBCs) Efficacy_Study->Toxicity_Study Phase_I Phase I (Safety and PK in Humans) Toxicity_Study->Phase_I Phase_II Phase II (Efficacy and Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy and Safety) Phase_II->Phase_III Post_Market Post-Marketing Surveillance Phase_III->Post_Market

Caption: A logical workflow for this compound drug development and investigation.

References

Why Vesnarinone 120 mg daily dose increased mortality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Vesnarinone.

Frequently Asked Questions (FAQs)

Q1: Why was a dose-dependent increase in mortality observed with this compound, particularly at the 120 mg daily dose?

A1: Clinical trial data, most notably from the this compound Trial (VEST), demonstrated a dose-dependent increase in mortality with this compound administration in patients with severe heart failure.[1][2][3] The 120 mg daily dose was associated with a significant increase in early mortality, leading to the discontinuation of this dosage arm in some studies.[4][5][6] The primary cause of this increased mortality was attributed to an increase in sudden cardiac death, presumed to be the result of arrhythmia.[1][3]

Q2: What is the proposed mechanism of action for this compound that could explain both its inotropic effects and its association with increased mortality?

A2: this compound has a complex and unique mechanism of action. It is a phosphodiesterase inhibitor, which leads to an increase in intracellular calcium, contributing to its positive inotropic (contractility-enhancing) effects.[7] Additionally, it affects multiple myocardial ion channels. Specifically, it prolongs the opening of sodium channels and decreases the delayed outward and inward rectifying potassium currents.[7] This alteration of ion channel function, while contributing to the inotropic effect, also likely underlies the pro-arrhythmic potential of the drug, especially at higher doses, leading to an increased risk of fatal arrhythmias.

Q3: Were there any beneficial effects observed with this compound treatment?

A3: Yes, despite the increased mortality at higher doses, some studies reported short-term benefits. At a 60 mg daily dose, this compound was observed to improve the quality of life in patients with severe heart failure.[1][2][6] Some findings also suggested a reduction in morbidity and mortality at the 60 mg/day dose in an earlier, shorter-term study.[6] However, the larger and longer-term VEST trial did not support a long-term mortality benefit even at lower doses and confirmed an increased risk at 60 mg compared to placebo.[1][8]

Q4: What were the key clinical trials investigating this compound and what were their main findings regarding mortality?

A4: The most definitive study was the this compound Survival Trial (VEST). This large-scale, placebo-controlled trial evaluated the effects of 30 mg and 60 mg daily doses of this compound in patients with severe heart failure. The VEST trial found no overall mortality benefit and an increased risk of sudden death with the 60 mg dose compared to placebo.[8] An earlier, smaller study had suggested a mortality benefit with the 60 mg dose, but these findings were not replicated in the larger VEST trial.[8] The 120 mg dose was identified as increasing mortality in earlier studies, leading to its exclusion from later, larger trials.[4][5][6]

Troubleshooting Guide

Issue: Observing unexpected pro-arrhythmic events in pre-clinical models at higher concentrations of this compound.

  • Possible Cause: This aligns with the clinical findings where higher doses of this compound increased the risk of sudden cardiac death, likely due to arrhythmia.[1][3] The drug's mechanism of action, involving modulation of sodium and potassium ion channels, can lead to prolongation of the cardiac action potential and increased susceptibility to arrhythmias.[7]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study to identify the threshold concentration for pro-arrhythmic events in your model system.

    • Electrophysiological Studies: Perform detailed electrophysiological assessments, such as patch-clamp analysis on isolated cardiomyocytes, to precisely characterize the effects of this compound on specific ion channels (INa, IK).

    • Action Potential Duration Measurement: Measure the action potential duration (APD) at various concentrations. A significant prolongation of APD can be an indicator of pro-arrhythmic risk.

Issue: Difficulty replicating the initial positive morbidity and mortality findings of the 60 mg dose in experimental models.

  • Possible Cause: The initial positive findings came from a smaller, shorter-term study and were not confirmed in the larger, more definitive VEST trial.[6][8] This suggests that the initial results may have been an anomaly or that the beneficial effects do not hold up over longer periods or in a broader patient population.

  • Troubleshooting Steps:

    • Review Experimental Design: Ensure your experimental design and animal model of heart failure are comparable to those used in the larger clinical trials.

    • Long-Term Studies: Consider longer-term experimental protocols to assess the chronic effects of this compound, as the adverse effects on mortality became more apparent over time.

    • Focus on Mechanistic Endpoints: Shift the focus of your investigation to more mechanistic endpoints, such as changes in intracellular calcium handling, ion channel function, and markers of arrhythmogenesis, rather than solely relying on mortality as an outcome in pre-clinical models.

Data Presentation

Table 1: Mortality Data from the this compound Survival Trial (VEST)

Treatment GroupNumber of PatientsNumber of DeathsMortality Rate (%)Annualized Mortality Rate (%)
Placebo1,28323918.623.5
This compound 30 mg1,27526620.926.5
This compound 60 mg1,27528922.729.1
Data from the VEST trial.[8]

Table 2: Earlier this compound Study Mortality and Morbidity Data (60 mg vs. Placebo)

OutcomePlacebo GroupThis compound 60 mg GroupRisk Reduction (%)p-value
All-Cause Mortality33 (13%)13 (5%)620.002
Major Cardiovascular Events50 (21%)26 (11%)500.003
Data from an earlier study that showed a benefit at 60 mg, which was not replicated in the larger VEST trial.[4][6]

Experimental Protocols

Protocol: Assessment of this compound's Effect on Cardiac Action Potential Duration

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings in current-clamp mode.

    • Use a pipette solution containing a potassium-based internal solution and an extracellular solution (e.g., Tyrode's solution).

    • Maintain the cells at a physiological temperature (e.g., 37°C).

  • Action Potential Elicitation: Elicit action potentials by injecting brief suprathreshold depolarizing current pulses through the patch pipette at a steady-state frequency (e.g., 1 Hz).

  • This compound Application:

    • Establish a baseline recording of the action potential.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • Allow sufficient time for the drug effect to stabilize at each concentration.

  • Data Analysis:

    • Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).

    • Compare the APD values in the presence of this compound to the baseline values.

    • A significant increase in APD would indicate a potential for pro-arrhythmic effects.

Mandatory Visualizations

Vesnarinone_Mechanism cluster_cell Cardiac Myocyte This compound This compound (120 mg) PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits Na_Channel Sodium Channel This compound->Na_Channel Prolongs Opening K_Channel Potassium Channel This compound->K_Channel Inhibits Current cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contractility Increased Contractility (Inotropy) Ca_Influx->Contractility AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation Arrhythmia Arrhythmia / Sudden Cardiac Death AP_Prolongation->Arrhythmia

Caption: Mechanism of this compound leading to inotropy and arrhythmogenesis.

VEST_Trial_Workflow cluster_protocol VEST Trial Protocol cluster_arms Treatment Arms Patients 3,833 Patients with Severe Heart Failure (NYHA Class III/IV, LVEF ≤ 30%) Randomization Randomization Patients->Randomization Placebo Placebo (n=1,283) Randomization->Placebo Vesnarinone30 This compound 30 mg/day (n=1,275) Randomization->Vesnarinone30 Vesnarinone60 This compound 60 mg/day (n=1,275) Randomization->Vesnarinone60 FollowUp Follow-up (Mean 286 days) Placebo->FollowUp Vesnarinone30->FollowUp Vesnarinone60->FollowUp Endpoint Primary Endpoint: All-Cause Mortality FollowUp->Endpoint

Caption: Simplified workflow of the this compound Survival Trial (VEST).

References

Technical Support Center: Managing Vesnarinone Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on handling vesnarinone, a compound known for its limited stability in aqueous environments. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in aqueous solutions? A: this compound is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are pH, exposure to light, and temperature. Commercial suppliers explicitly state that aqueous solutions of this compound are unstable and recommend preparing them fresh for each use.[1]

Q2: How does pH affect the stability of this compound? A: The stability of this compound is highly dependent on the pH of the solution. While specific quantitative data across a wide pH range is not readily available in public literature, compounds with similar structures are often most stable in neutral pH conditions (around 7.0). Deviations into acidic or alkaline pH can significantly accelerate hydrolysis and other degradation pathways.

Q3: Is this compound sensitive to light? A: Yes, this compound is photosensitive. Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation. It is critical to protect this compound powder and its solutions from light by using amber vials or wrapping containers in aluminum foil during all stages of experimentation and storage.

Q4: What is the recommended method for preparing and storing this compound solutions? A: Due to its poor aqueous solubility and stability, this compound should first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2] This stock solution should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the DMSO stock in the appropriate aqueous buffer immediately before use.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in the working solution.Prepare working solutions fresh immediately before each experiment from a frozen DMSO stock.[1] Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experiments.
Loss of biological activity or potency over a short time. This compound has degraded after being diluted in aqueous buffer.Minimize the time between preparing the aqueous solution and conducting the experiment. Keep the solution on ice and protected from light until use.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.Confirm the identity of the main peak by comparing its retention time with a freshly prepared standard. Characterize degradation products if necessary. Optimize solution handling (pH, light, temperature) to minimize their formation.
Precipitation observed after diluting DMSO stock into aqueous buffer. The aqueous solubility limit of this compound has been exceeded.Re-evaluate the required final concentration. It may be necessary to lower the final concentration or slightly increase the percentage of co-solvent (e.g., DMSO), ensuring it does not interfere with the experiment.

Data Summary: Factors Influencing this compound Stability

Factor Effect on Stability Recommended Handling Conditions
Solvent Poor stability and solubility in purely aqueous media.Use DMSO for primary stock solutions. Prepare aqueous dilutions fresh.
pH Increased degradation in acidic or alkaline conditions.Maintain a neutral pH (approx. 7.0-7.4) in aqueous buffers.
Light Photosensitive; light exposure accelerates degradation.Store powder and all solutions protected from light (e.g., amber vials, foil wrap).
Temperature Degradation rate increases with temperature.Store DMSO stock solutions at -20°C. Keep aqueous working solutions on ice.
Storage Time Rapid degradation in aqueous solutions.Aqueous solutions are not recommended for storage; prepare fresh for immediate use.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in light-protected tubes.

    • Store the aliquots at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To assess the purity of a this compound solution and detect the presence of degradation products. This is a general method; optimization may be required.

  • Instrumentation & Reagents:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) or Formic Acid.

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: ~254 nm or ~320 nm (verify optimal wavelength).

      • Column Temperature: 30°C.

      • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes), then hold and re-equilibrate.

    • Sample Preparation: Dilute the this compound solution (from DMSO stock or aqueous preparation) in the initial mobile phase composition.

    • Analysis: Inject the sample. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Diagrams of Pathways and Workflows

VesnarinoneSignalingPathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP_level ↑ Intracellular cAMP This compound->cAMP_level leads to cAMP_degradation cAMP Degradation PDE3->cAMP_degradation PKA Protein Kinase A (PKA) cAMP_level->PKA activates IonChannels Myocardial Ion Channels PKA->IonChannels phosphorylates Inotropy Positive Inotropy IonChannels->Inotropy modulates StabilityTestingWorkflow cluster_prep 1. Solution Preparation cluster_stress 2. Experimental Conditions cluster_analysis 3. Analysis Over Time Prep_Stock Prepare this compound Stock in DMSO (e.g., 10 mM) Prep_Work Dilute Freshly in Aqueous Buffer to Final Concentration Prep_Stock->Prep_Work Protect Protect from Light Control_Temp Maintain on Ice / RT Control_pH Use Neutral pH Buffer Sampling Take Samples at Time Points (T=0, 1, 4, 8 hr) Prep_Work->Sampling HPLC Analyze via HPLC Sampling->HPLC Data Quantify Peak Area of this compound vs. Degradation Products HPLC->Data

References

Vesnarinone Efficacy in High TNF-α Heart Failure Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the efficacy of Vesnarinone in heart failure models characterized by high levels of Tumor Necrosis Factor-alpha (TNF-α). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and inconsistencies encountered during in vivo and in vitro studies.

Troubleshooting Guide

This guide addresses specific issues researchers may face when this compound fails to produce the expected therapeutic effect in experimental models of heart failure with elevated TNF-α.

Q1: My in vivo model of high TNF-α heart failure is not responding to this compound, even though my in vitro results showed potent anti-inflammatory effects. What is happening?

A1: This is a critical and frequently observed issue. The discrepancy between in vitro and in vivo results for this compound's anti-TNF-α activity is a key challenge. Several factors could be at play:

  • In Vivo Neutralization of Anti-Cytokine Effects: Large-scale clinical trials, such as the this compound Trial (VEST), found that despite promising in vitro anti-cytokine properties, this compound had no measurable effect on circulating levels of TNF-α or its soluble receptors in patients with advanced heart failure[1]. Your in vivo model may be recapitulating this clinical finding, where the systemic effects of the drug do not align with its actions observed in isolated cell cultures.

  • Complex TNF-α Signaling: TNF-α signaling in the heart is not monolithic. It signals through two distinct receptors, TNFR1 and TNFR2, which can have opposing effects.

    • TNFR1: Generally considered pro-inflammatory and pathogenic, mediating adverse cardiac remodeling[2][3].

    • TNFR2: Often associated with cardioprotective and survival signals[2][3][4]. this compound's broad, non-specific modulation might interfere with the protective TNFR2 signaling, negating any benefits from inhibiting the pathogenic TNFR1 pathway. This is a potential explanation for the failure of broad anti-TNF-α therapies in heart failure clinical trials[5].

  • Pharmacokinetics and Bioavailability: The concentration of this compound reaching the cardiac tissue in your in vivo model may be insufficient to exert the anti-inflammatory effects seen in vitro. The drug has a narrow therapeutic window, with higher doses being associated with increased mortality[6][7]. It is crucial to ensure that the dosing in your animal model is appropriate and achieves therapeutic, non-toxic levels in the target tissue.

  • Dominant Inotropic and Electrophysiological Effects: this compound is a phosphodiesterase 3 (PDE3) inhibitor and an ion channel modifier[8]. These actions increase intracellular calcium and can have positive inotropic effects, but also carry a significant risk of arrhythmia[9][6]. In a high TNF-α environment, which itself can alter cardiac myocyte function, these electrophysiological effects may become dominant and mask or override any potential anti-inflammatory benefits.

Troubleshooting Flowchart: Diagnosing this compound Inefficacy

G start This compound Ineffective in High TNF-α Model check_pk Confirm Drug Exposure: Measure plasma and tissue this compound levels. start->check_pk check_dose Review Dosing Regimen: Is the dose within the established therapeutic window for the model? start->check_dose check_in_vitro Re-evaluate In Vitro Data: Was TNF-α inhibition dose-dependent? What was the IC50? start->check_in_vitro assess_tnfr Assess Receptor Signaling: Measure downstream markers of TNFR1 (e.g., NF-κB) and TNFR2 (e.g., Akt activation). check_pk->assess_tnfr If adequate pk_low Exposure too low check_pk->pk_low If Yes check_dose->assess_tnfr If optimal dose_high Dose too high (Toxicity/Arrhythmia) check_dose->dose_high If Yes check_in_vitro->assess_tnfr If potent no_inhibition Weak in vitro inhibition check_in_vitro->no_inhibition If Yes assess_cardiac Evaluate Cardiac Function: Is there evidence of pro-arrhythmic effects (e.g., ECG changes)? assess_tnfr->assess_cardiac tnfr2_block Potential TNFR2 Inhibition assess_tnfr->tnfr2_block arrhythmia Pro-arrhythmic effects masking benefit assess_cardiac->arrhythmia G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Analysis acclimate Animal Acclimatization baseline Baseline Echo & Blood Sample acclimate->baseline lps LPS Injection (i.p. or i.v.) baseline->lps ves This compound or Vehicle Admin. lps->ves 60-90 min (Rescue Model) endpoint_echo Endpoint Echo (2-4h post-LPS) ves->endpoint_echo endpoint_samples Terminal Sample Collection (Blood, Heart) endpoint_echo->endpoint_samples analysis ELISA, qPCR, Histology endpoint_samples->analysis G cluster_pathway TNFa TNF-α Stimulus VCP VCP TNFa->VCP IkBa IκBα Degradation VCP->IkBa VCP->IkBa Promotes NFkB NF-κB Activation IkBa->NFkB IkBa->NFkB Allows Gene TNF-α Gene Transcription NFkB->Gene NFkB->Gene Initiates This compound This compound This compound->VCP Binds & Inhibits

References

Navigating Vesnarinone's Narrow Therapeutic Window: A Technical Guide to Mitigating In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center

Vesnarinone, a phosphodiesterase 3 (PDE3) inhibitor and ion-channel modifier, has shown potential in various research applications, including cancer and cardiovascular studies. However, its dose-dependent cytotoxicity presents a significant challenge for in vitro experimentation. This technical support center provides researchers with a comprehensive guide to optimizing this compound concentrations to avoid cytotoxicity, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic effects?

A1: this compound's cytotoxicity is multifaceted, primarily stemming from its dual action as a PDE3 inhibitor and an ion channel modulator. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can have varied effects on cell proliferation and survival depending on the cell type. Additionally, this compound's modulation of ion channels, including potassium and sodium channels, can disrupt cellular homeostasis and trigger apoptotic pathways.

Q2: At what concentrations does this compound typically exhibit cytotoxicity in vitro?

A2: The cytotoxic concentration of this compound is highly cell-line dependent. Generally, concentrations ranging from 1 to 30 µg/mL have been shown to inhibit cell proliferation and induce apoptosis in various cell lines, including the HL60 myeloid leukemia cell line.[1] For instance, in some cancer cell lines, concentrations of 60 and 100 µg/mL have been shown to inhibit cell growth in a dose-dependent manner after 48 hours of treatment. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration range.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: A dose-response curve using a cell viability assay, such as the MTT or LDH assay, is essential. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, and 72 hours) and measuring cell viability at each concentration. The resulting data will allow you to determine the IC50 (the concentration at which 50% of cells are non-viable) and select a sub-lethal concentration for your experiments.

Q4: Are there any known issues with this compound solubility or stability in cell culture?

A4: this compound solutions can be unstable and should be prepared fresh for each experiment. It is recommended to purchase small, pre-packaged sizes to ensure potency. For solubility, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution. Stock solutions can be stored at -20°C for several months.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in cytotoxicity assays Serum in the culture medium can contain lactate dehydrogenase (LDH), leading to high background in LDH assays. Phenol red in the medium can also interfere with colorimetric assays like MTT.Use serum-free or low-serum (1%) medium for the duration of the assay. Use phenol red-free medium if significant interference is observed.
Inconsistent or non-reproducible results This compound instability, improper dissolution, or variability in cell seeding density.Prepare fresh this compound solutions for each experiment. Ensure complete dissolution using the recommended methods. Use a consistent and optimized cell seeding density for all experiments.
Unexpected cell morphology changes at low concentrations This compound can induce differentiation in some cancer cell lines, even at non-toxic concentrations. This can lead to changes in cell morphology.Be aware of the potential for differentiation-inducing effects. Characterize any morphological changes to determine if they are related to differentiation or early signs of cytotoxicity.
This compound appears to have no effect on my cells The concentration range tested may be too low for your specific cell line, or the incubation time may be too short.Expand the concentration range in your dose-response experiments. Also, consider extending the incubation time to observe potential delayed cytotoxic effects.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound from various in vitro studies. It is important to note that these values are highly dependent on the cell line, assay method, and experimental conditions.

Table 1: this compound IC50 Values for Enzyme and Ion Channel Inhibition

TargetIC50Cell Line/SystemReference
Phosphodiesterase (PDE)300 µMIn vitro enzyme assay[2]
HERG K+ Channel Current1.1 µMHuman embryonic kidney 293T cells[2]

Table 2: this compound Concentrations Demonstrating Cytotoxic or Growth Inhibitory Effects

Cell LineThis compound ConcentrationEffectIncubation TimeAssayReference
HL60 (Myeloid Leukemia)0.1 - 30 µg/mLDose-dependent inhibition of thymidine incorporationNot SpecifiedRadiolabeled Thymidine Incorporation[1]
HL60 (Myeloid Leukemia)10 µg/mL40% suppression of thymidine incorporationNot SpecifiedRadiolabeled Thymidine Incorporation[1]
Human Lung Cancer (PC-9, Lu 134A)Not SpecifiedSynergistic or additive inhibitory effect with anti-cancer drugsNot SpecifiedMTT Assay[3]
Human Peripheral Blood Mononucleated Cells1 - 30 µg/mLInhibition of TNF-alpha and IL-6 production24 hoursELISA[4][5]
Squamous Cell Carcinoma60 µg/mLG1 arrest and apoptosis48 hoursNot Specified
Squamous Cell Carcinoma60 and 100 µg/mLDose-dependent inhibition of cell growth48 hoursNot Specified
J774 Macrophages & Rat Cardiac MyocytesNot SpecifiedDecline in nitrite production without evidence of cytotoxicityNot SpecifiedCell Respiration Assay[6]

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • This compound stock solution

  • Serum-free or low-serum (1%) cell culture medium

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using serum-free or low-serum medium for the treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect a portion of the supernatant (e.g., 50 µL) from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Use the provided controls (e.g., maximum LDH release from lysed cells) to calculate the percentage of cytotoxicity according to the manufacturer's instructions.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as desired.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exerts its effects through two primary pathways: inhibition of phosphodiesterase 3 (PDE3) and modulation of various ion channels. Understanding these pathways is crucial for interpreting experimental results and troubleshooting unexpected outcomes.

Vesnarinone_Mechanism cluster_PDE3 PDE3 Inhibition cluster_IonChannel Ion Channel Modulation This compound This compound PDE3 PDE3 This compound->PDE3 inhibits Ion_Channels K+ and Na+ Channels This compound->Ion_Channels modulates Cytotoxicity Cytotoxicity cAMP ↑ cAMP PDE3->cAMP degrades PKA ↑ PKA cAMP->PKA Cell_Effects_PDE Cell-specific effects (Proliferation, Apoptosis) PKA->Cell_Effects_PDE Cell_Effects_PDE->Cytotoxicity Ion_Flux Altered Ion Flux Ion_Channels->Ion_Flux Membrane_Potential Disrupted Membrane Potential Ion_Flux->Membrane_Potential Apoptosis_Ion Apoptosis Membrane_Potential->Apoptosis_Ion Apoptosis_Ion->Cytotoxicity

Caption: this compound's dual mechanism leading to cytotoxicity.

Experimental Workflow for Determining Optimal this compound Concentration

The following workflow outlines the key steps for establishing a reliable in vitro model for your this compound experiments.

Vesnarinone_Workflow cluster_setup Experimental Setup cluster_dose_response Dose-Response Assessment cluster_validation Validation & Downstream Experiments Cell_Line Select & Culture Appropriate Cell Line Seeding_Density Optimize Cell Seeding Density Cell_Line->Seeding_Density Vesnarinone_Prep Prepare Fresh This compound Solution Seeding_Density->Vesnarinone_Prep Treatment Treat Cells with This compound Range Vesnarinone_Prep->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Viability_Assay Perform Viability Assay (MTT or LDH) Incubation->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Sublethal_Conc Select Sub-lethal Concentration IC50->Sublethal_Conc Apoptosis_Assay Confirm Mechanism (Annexin V/PI) Sublethal_Conc->Apoptosis_Assay Downstream Proceed with Downstream Experiments Apoptosis_Assay->Downstream

Caption: Workflow for optimizing this compound concentration.

References

Vesnarinone Response Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vesnarinone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this compound. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to support your research.

I. Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound exhibits a complex and dual mechanism of action. It is primarily known as a phosphodiesterase 3 (PDE3) inhibitor, which leads to increased intracellular cyclic AMP (cAMP) and consequently enhanced cardiac contractility.[1][2] Additionally, this compound modulates several myocardial ion channels. It prolongs the opening time of sodium channels and decreases the delayed outward and inward rectifying potassium currents.[1] This multifaceted activity contributes to its inotropic effects.

Q2: What is the "therapeutic window" for this compound and what are the consequences of exceeding it?

A2: Clinical trial data has established a narrow therapeutic window for this compound. A daily dose of 60 mg has been associated with potential benefits in morbidity and mortality for heart failure patients.[3][4] However, increasing the dosage to 120 mg per day has been linked to a significant increase in mortality, primarily due to an elevated risk of arrhythmia.[3][4][5] This dose-dependent increase in mortality underscores the critical importance of precise dosage in clinical applications.[5][6]

Q3: What are the known adverse effects of this compound, and how frequently do they occur?

A3: The most significant adverse effect of this compound is reversible neutropenia (a decrease in neutrophil count), which has been reported to occur in approximately 2-2.5% of patients receiving a 60 mg daily dose.[3][4] Another major concern is the dose-dependent increased risk of sudden cardiac death, likely due to arrhythmia, particularly at higher doses.[5][7]

Q4: How does this compound's effect on cytokines contribute to its therapeutic profile?

A4: In vitro studies have demonstrated that this compound can inhibit the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interferon-gamma (IFN-γ).[8][9] This has led to the hypothesis that its clinical benefits may be partly due to immunomodulatory effects.[9] However, large-scale clinical trials in patients with advanced heart failure did not show a significant effect of this compound on circulating cytokine levels in vivo.[10] This discrepancy suggests that the anti-cytokine effects observed in laboratory settings may not fully translate to the clinical scenario in heart failure patients.

II. Troubleshooting Experimental Variability

Q5: We are observing significant batch-to-batch variability in the inotropic response to this compound in our cardiomyocyte cell cultures. What could be the cause?

A5: Several factors could contribute to this variability:

  • Cell Culture Conditions: Ensure that cell density, passage number, and culture media composition are consistent across experiments. Cardiomyocyte health and developmental stage can significantly impact their response to pharmacological agents.

  • Drug Stability: this compound solutions can be unstable.[2] It is crucial to prepare fresh solutions for each experiment and protect them from light and degradation.

  • Assay Conditions: Factors such as incubation time, temperature, and the solvent used to dissolve this compound should be tightly controlled.

Q6: Our in vivo animal studies are showing inconsistent effects of this compound on cardiac function. What are the potential contributing factors?

A6: Inconsistent in vivo results can arise from:

  • Animal Model: The underlying cardiac pathology of the animal model is critical. This compound's effects may be more pronounced in models of severe heart failure.[6][11]

  • Drug Metabolism: As this compound is metabolized by CYP3A4 and CYP2E1, inter-individual differences in the expression and activity of these enzymes in your animal colony could lead to variable drug exposure.

  • Concomitant Medications: If other drugs are being administered, there is a potential for drug-drug interactions that could alter this compound's metabolism and efficacy.

Q7: We are struggling to reproduce the cytokine-inhibitory effects of this compound described in the literature. What should we check?

A7: The discrepancy between in vitro and in vivo cytokine data for this compound is a known issue. For in vitro experiments:

  • Stimulation Method: The method used to stimulate cytokine production (e.g., lipopolysaccharide [LPS]) and the concentration of the stimulus can significantly impact the results.

  • Cell Type: The type of immune cells used (e.g., peripheral blood mononuclear cells, specific cell lines) will influence the cytokine profile and the response to this compound.

  • Timing of Measurement: Cytokine production is transient. Ensure you are measuring cytokine levels at the optimal time point post-stimulation.

III. Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and experimental studies on this compound.

Table 1: Mortality Rates in the this compound Survival Trial (VEST) [5][12]

Treatment GroupNumber of PatientsNumber of DeathsMortality Rate (%)Annualized Mortality Ratep-value (vs. Placebo)
Placebo1,28323918.623.5-
This compound (30 mg/day)1,27526620.926.5Not Significant
This compound (60 mg/day)1,27528922.729.1< 0.02

Table 2: Hemodynamic Effects of 3-Month this compound Treatment [13]

ParameterThis compound (30 mg/day)This compound (60 mg/day)
PWRmax/EDV² (% change) +14.2 ± 35.4+28 ± 32
Ejection Fraction (% change) Not Significant+21 ± 14
Cardiac Output (% change) Not Significant+14 ± 14
Arterial Load (% change) Not Significant-10.5 ± 12.4
End-Systolic Volume (% change) Not Significant-7 ± 10

Table 3: Incidence of Adverse Events

Adverse EventThis compound (30 mg/day)This compound (60 mg/day)Reference
Agranulocytosis/Neutropenia (%) 0.21.2 - 2.5[3][5]

IV. Detailed Experimental Protocols

Protocol 1: General Procedure for Measuring Cytokine Levels by ELISA

This protocol provides a general framework for quantifying cytokine concentrations in plasma or cell culture supernatants using a sandwich ELISA.

  • Plate Coating:

    • Dilute the capture antibody to a concentration of 1-4 µg/mL in a suitable binding solution.

    • Add 100 µL of the diluted capture antibody to each well of a high-protein-binding 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Prepare serial dilutions of the cytokine standard to generate a standard curve.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development and Measurement:

    • Wash the plate.

    • Add 100 µL of a suitable substrate solution (e.g., TMB).

    • Incubate until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Assessment of Left Ventricular Ejection Fraction (LVEF) by Radionuclide Ventriculography (General Principles)

This protocol outlines the general principles for measuring LVEF using radionuclide ventriculography (RNV), also known as a MUGA scan.

  • Radiolabeling of Red Blood Cells:

    • The patient's red blood cells are labeled with a radioactive tracer, typically Technetium-99m (⁹⁹ᵐTc). This can be done in vivo, in vitro, or using a modified in vitro technique.

  • ECG Gating:

    • The patient is connected to an electrocardiogram (ECG) monitor. The R-wave of the ECG is used as a trigger to synchronize the acquisition of images with the cardiac cycle.

  • Image Acquisition:

    • A gamma camera is positioned over the patient's chest in the left anterior oblique (LAO) projection that best separates the left and right ventricles.

    • Images are acquired over several hundred cardiac cycles, and the data is divided into a series of frames (typically 16-32) representing different points in the cardiac cycle.

  • Data Processing:

    • Regions of interest (ROIs) are drawn around the left ventricle at end-diastole (the frame with the highest radioactive counts) and end-systole (the frame with the lowest counts).

    • Background radioactivity is subtracted.

  • LVEF Calculation:

    • The LVEF is calculated using the following formula: LVEF (%) = [(End-diastolic counts - End-systolic counts) / (End-diastolic counts - Background counts)] x 100

Protocol 3: In Vitro Assessment of this compound-Induced Neutropenia using a Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay (Conceptual Workflow)

This protocol describes a conceptual workflow for assessing the potential of this compound to induce neutropenia in an in vitro setting.

  • Cell Source:

    • Obtain hematopoietic progenitor cells from a suitable source, such as human bone marrow, umbilical cord blood, or mobilized peripheral blood.

  • Cell Culture:

    • Culture the progenitor cells in a semi-solid medium (e.g., methylcellulose) supplemented with appropriate growth factors to promote the differentiation and proliferation of granulocyte and macrophage colonies. Key growth factors include Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • This compound Treatment:

    • Add varying concentrations of this compound to the cell cultures at the time of plating. Include a vehicle control (the solvent used to dissolve this compound).

  • Incubation:

    • Incubate the cultures for approximately 14 days in a humidified incubator at 37°C and 5% CO₂.

  • Colony Counting:

    • After the incubation period, count the number of CFU-GM colonies (typically defined as aggregates of 40 or more cells) in each culture dish using an inverted microscope.

  • Data Analysis:

    • Compare the number of colonies in the this compound-treated cultures to the vehicle control.

    • Calculate the concentration of this compound that inhibits colony formation by 50% (IC₅₀) to quantify its myelosuppressive potential.

V. Signaling Pathways and Experimental Workflows

Vesnarinone_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits Na_Channel Sodium Channel This compound->Na_Channel Prolongs Opening K_Channel Potassium Channel (Delayed Rectifier) This compound->K_Channel Inhibits cAMP cAMP PDE3->cAMP Breaks down AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Increased Ca²⁺ Influx (L-type Ca²⁺ channels) PKA->Ca_Influx SR_Ca_Release Increased Sarcoplasmic Reticulum Ca²⁺ Release PKA->SR_Ca_Release Myofilament_Sensitivity Increased Myofilament Ca²⁺ Sensitivity PKA->Myofilament_Sensitivity Contraction Increased Cardiac Contraction Ca_Influx->Contraction SR_Ca_Release->Contraction Myofilament_Sensitivity->Contraction

Caption: this compound's dual mechanism of action in cardiomyocytes.

Vesnarinone_Metabolism_and_Interactions cluster_liver Liver Metabolism cluster_factors Factors Influencing Metabolism This compound This compound (Oral Administration) CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by CYP2E1 CYP2E1 This compound->CYP2E1 Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites CYP2E1->Metabolites Genetics Genetic Polymorphisms (e.g., CYP3A4*22) Genetics->CYP3A4 Alters activity Inhibitors CYP3A4 Inhibitors (e.g., Erythromycin, Ketoconazole) Inhibitors->CYP3A4 Inhibit Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Induce

Caption: Factors affecting this compound metabolism and potential drug interactions.

Vesnarinone_Response_Variability_Factors cluster_factors Contributing Factors Vesnarinone_Response Variability in This compound Response Dose Dosage (Narrow Therapeutic Window) Dose->Vesnarinone_Response Genetics Genetic Factors (CYP450 Polymorphisms) Genetics->Vesnarinone_Response Drug_Interactions Drug-Drug Interactions (CYP3A4 Inhibitors/Inducers) Drug_Interactions->Vesnarinone_Response Disease_Severity Disease Severity (e.g., Baseline LVEF) Disease_Severity->Vesnarinone_Response Patient_Demographics Patient Demographics (Age, Sex, etc.) Patient_Demographics->Vesnarinone_Response

Caption: Key factors contributing to the variability in this compound response.

References

Technical Support Center: Investigating the Arrhythmogenic Potential of Vesnarinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the arrhythmogenic potential of Vesnarinone in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summarized quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's arrhythmogenic potential?

A1: The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] Inhibition of IKr delays cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This QT prolongation can increase the risk of developing a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP).[2][3][4][5]

Q2: What were the key clinical findings regarding this compound and arrhythmia-related mortality?

A2: The this compound Trial (VEST) demonstrated a dose-dependent increase in mortality in patients with severe heart failure. The higher dose of 60 mg/day was associated with a significant increase in all-cause mortality and sudden death, which was presumed to be arrhythmia-related, compared to placebo.[6]

Q3: Besides hERG blockade, what other cardiac ion channels does this compound affect?

A3: this compound has a complex pharmacological profile and is known to affect other cardiac ion channels, including sodium (Nav1.5) and calcium (Cav1.2) channels.[1][7] This multi-channel effect can complicate the interpretation of its overall electrophysiological profile.

Q4: What are the initial steps to consider when designing an experiment to assess this compound's arrhythmogenic risk?

A4: A comprehensive assessment should include both in vitro and in vivo studies. Key steps include:

  • In vitro ion channel screening: Focus on the hERG channel, but also include Nav1.5 and Cav1.2 to understand the full spectrum of its effects.

  • In vitro action potential studies: Use isolated cardiomyocytes or Purkinje fibers to assess changes in action potential duration (APD).

  • In vivo electrophysiology studies: In animal models, measure the QT interval and assess the inducibility of arrhythmias.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's effects on cardiac electrophysiology and clinical outcomes.

Table 1: this compound Inhibition of hERG Potassium Channel

ParameterValueCell TypeReference
IC50125.5 µMhERG-expressing cells[1]
IC5017.7 ± 2.5 µMXenopus laevis oocytes[8]

Table 2: this compound Effects on Other Cardiac Ion Channels

Ion ChannelEffectIC50Reference
Nav1.5 (Peak)Inhibition> 300 µM[1]
Cav1.2Inhibition> 300 µM[1]

Table 3: Clinical Trial Data (VEST) - Mortality Rates

Treatment GroupNumber of PatientsAll-Cause MortalitySudden DeathReference
Placebo128318.9%N/A[6]
This compound (30 mg/day)127521.0%N/A
This compound (60 mg/day)127522.9%Increased[6]

Experimental Protocols and Troubleshooting

In Vitro hERG Patch-Clamp Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Detailed Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells according to standard protocols.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup equipped with an amplifier, data acquisition system, and perfusion system.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Data Acquisition:

    • Record baseline hERG currents in the external solution.

    • Perfuse with increasing concentrations of this compound, allowing for steady-state block at each concentration.

    • Record the hERG tail current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Normalize the current to the baseline control.

    • Fit the concentration-response data to the Hill equation to determine the IC50.

Troubleshooting Guide: hERG Patch-Clamp Assay

IssuePossible Cause(s)Recommended Solution(s)
Unstable Seal (GΩ seal not forming or lost) - Unhealthy cells- Dirty pipette tip- Mechanical vibration- Incorrect pipette pressure- Use cells from a healthy, low-passage culture.- Ensure internal solution is filtered and pipettes are pulled fresh.- Check for sources of vibration on the rig.- Practice applying gentle and consistent suction.
Low hERG Current Expression - Poor cell line performance- Suboptimal recording conditions- Culture a new batch of cells or use a different clone.- Ensure proper temperature control (room temperature or 37°C).- Verify the composition of internal and external solutions.
"Rundown" of hERG Current - Intracellular dialysis- Instability of the patch- Include ATP and GTP in the internal solution to support cell health.- Monitor access resistance and terminate the experiment if it increases significantly.
Compound Precipitation - Poor solubility of this compound in the external solution- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration immediately before use.- Visually inspect the perfusion lines for any signs of precipitation.
In Vivo Electrophysiology Study in Animal Models

Objective: To assess the effect of this compound on the QT interval and arrhythmia inducibility in an animal model (e.g., rabbit, guinea pig, or dog).

Detailed Methodology:

  • Animal Preparation: Anesthetize the animal and maintain a stable body temperature. Insert ECG leads for continuous monitoring.

  • Drug Administration: Administer this compound intravenously or orally at doses relevant to the intended clinical exposure.

  • ECG Recording: Record a stable baseline ECG. After drug administration, record the ECG continuously or at predefined time points.

  • QT Interval Measurement: Measure the QT interval from the beginning of the QRS complex to the end of the T wave. Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula for humans, but species-specific formulas are preferred).

  • Arrhythmia Induction Protocol (Optional):

    • Introduce a pacing catheter into the right ventricle.

    • Deliver programmed electrical stimulation (e.g., a series of paced beats followed by premature extrastimuli) to assess the ventricular effective refractory period (VERP) and the inducibility of ventricular tachyarrhythmias.

  • Data Analysis:

    • Compare the QTc interval before and after this compound administration.

    • Quantify the incidence and duration of any spontaneous or induced arrhythmias.

Troubleshooting Guide: In Vivo Electrophysiology

IssuePossible Cause(s)Recommended Solution(s)
ECG Signal Noise - Poor electrode contact- Muscle tremors from anesthesia- Electrical interference- Ensure good skin-electrode contact with conductive gel.- Adjust the depth of anesthesia to minimize muscle activity.- Ground the animal and recording equipment properly.
Heart Rate Variability - Fluctuations in anesthetic depth- Autonomic nervous system responses- Maintain a stable plane of anesthesia.- Allow for an adequate stabilization period after any intervention.
Difficulty in Identifying the End of the T-wave - Low T-wave amplitude- Merging of T and U waves- Use high-resolution ECG recording systems.- Average multiple beats to improve the signal-to-noise ratio.- Be consistent in the method used to define the end of the T-wave.
Variable Drug Exposure - Inconsistent absorption (oral dosing)- Clearance differences between animals- Use intravenous administration for more controlled exposure.- Measure plasma concentrations of this compound to correlate with electrophysiological effects.

Visualizations

Signaling Pathway of this compound's Arrhythmogenic Effect

Vesnarinone_Arrhythmogenic_Pathway This compound This compound hERG hERG (IKr) Channel This compound->hERG Blockade IKr Decreased IKr Current hERG->IKr APD Action Potential Duration (APD) Prolongation IKr->APD QT QT Interval Prolongation APD->QT TdP Torsades de Pointes (TdP) QT->TdP

Caption: Signaling pathway of this compound-induced arrhythmia.

Experimental Workflow for Assessing Arrhythmogenic Potential

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment IonChannel Ion Channel Screening (hERG, Nav1.5, Cav1.2) APD_assay Action Potential Duration (APD) Assay IonChannel->APD_assay Data_integration Integrate In Vitro and In Vivo Data APD_assay->Data_integration ECG_monitoring ECG Monitoring (QT Interval) Arrhythmia_induction Arrhythmia Induction Protocol ECG_monitoring->Arrhythmia_induction Arrhythmia_induction->Data_integration Risk_assessment Proarrhythmic Risk Assessment Data_integration->Risk_assessment

Caption: Experimental workflow for assessing arrhythmogenic potential.

References

Technical Support Center: Mitigating Vesnarinone's Side Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vesnarinone in preclinical animal models. The information provided is intended to help mitigate the known side effects of this compound, primarily cardiotoxicity and neutropenia, during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting side effects of this compound observed in preclinical and clinical studies?

A1: The primary dose-limiting side effects of this compound are a dose-dependent increase in the risk of sudden cardiac death, presumed to be due to arrhythmia, and hematological toxicity, specifically neutropenia or agranulocytosis.[1][2]

Q2: What is the proposed mechanism of this compound-induced cardiotoxicity?

A2: this compound's cardiotoxicity is primarily attributed to its effects on myocardial ion channels. It prolongs the opening time of sodium channels and decreases the delayed outward and inward rectifying potassium currents.[3] This alteration in ion flux can lead to a prolongation of the QT interval, increasing the risk of ventricular arrhythmias.[4][5]

Q3: What is the suspected mechanism behind this compound-induced neutropenia?

A3: The development of neutropenia is thought to be linked to this compound's immunomodulatory and cytokine-inhibiting properties.[6][7] Specifically, it has been shown to inhibit the production of granulocyte colony-stimulating factor (G-CSF), a key cytokine for neutrophil production and maturation.[7]

Q4: Which animal models are suitable for studying this compound's efficacy and toxicity?

A4: Various animal models have been used to study this compound, including rats, mice, dogs, and rabbits.[8][9][10][11][12] Dogs are a particularly relevant model for cardiovascular safety assessment, including telemetry studies to monitor ECG changes like QT prolongation.[13][14][15] Rodent models are often used for initial toxicity screening and efficacy studies in models of heart failure or inflammation.[8][10]

Q5: Are there any known drug interactions with this compound that could exacerbate its side effects?

A5: While comprehensive preclinical drug interaction studies are not widely published, caution should be exercised when co-administering other drugs that can affect cardiac ion channels, prolong the QT interval, or have myelosuppressive effects. A list of potential interactions leading to conditions like methemoglobinemia has been compiled, suggesting a broader impact on hematological parameters.[4]

Troubleshooting Guides

Issue 1: Managing this compound-Induced Cardiotoxicity in Animal Models

Problem: Observation of significant QT interval prolongation, arrhythmias, or increased mortality in animals treated with this compound.

Potential Causes:

  • The dose of this compound is too high.

  • The animal model is particularly sensitive to alterations in cardiac ion channel function.

  • Concomitant administration of other drugs with cardiac effects.

Troubleshooting Steps & Mitigation Strategies:

  • Dose-Range Finding Studies: Conduct thorough dose-range finding studies to establish the maximum tolerated dose (MTD) in the chosen animal model. Clinical studies have shown a narrow therapeutic window, with higher doses increasing mortality.[3][16]

  • Cardiovascular Monitoring:

    • ECG Monitoring: For larger animal models like dogs, use telemetry to continuously monitor ECGs for changes in QT interval, heart rate, and the presence of arrhythmias.[13][14][15] In rodent models, ECGs can be recorded in anesthetized or conscious animals at various time points.

    • Hemodynamic Monitoring: In relevant models, monitor blood pressure and heart rate, as this compound can have modest inotropic effects.[12]

  • Co-administration with Cardioprotective Agents (Hypothetical Mitigation):

    • Beta-blockers: While direct preclinical evidence for this compound is lacking, beta-blockers are a standard therapy in heart failure and are known to have anti-arrhythmic effects. Co-administration with a beta-blocker could potentially mitigate some of the pro-arrhythmic effects of this compound. A study in dogs showed this compound enhances myocardial contractility even in the presence of beta-blockade.[12]

    • Calcium Channel Blockers: Given this compound's effects on calcium flux, the interaction with calcium channel blockers should be carefully evaluated, as some have shown no benefit in heart failure.[17]

  • Selection of Animal Model: Be aware of species-specific differences in cardiac electrophysiology. Canine models are generally considered to have high concordance with human QT prolongation data.[13][18]

Issue 2: Managing this compound-Induced Neutropenia in Animal Models

Problem: A significant decrease in neutrophil counts in animals receiving this compound.

Potential Causes:

  • Suppression of granulocyte colony-stimulating factor (G-CSF) production.

  • Direct toxicity to hematopoietic stem cells or neutrophil precursors.

  • The dose and duration of this compound administration.

Troubleshooting Steps & Mitigation Strategies:

  • Hematological Monitoring:

    • Perform complete blood counts (CBCs) with differentials at baseline and at regular intervals during the study to monitor for the onset and severity of neutropenia.

  • Prophylactic or Rescue Treatment with G-CSF (Hypothetical Mitigation):

    • Based on the proposed mechanism of G-CSF inhibition, co-administration of recombinant G-CSF is a logical strategy to mitigate neutropenia. G-CSF is clinically used to treat chemotherapy-induced neutropenia.[19][20]

    • Prophylactic Approach: Administer G-CSF shortly after the initiation of this compound treatment to prevent a significant drop in neutrophil counts.

    • Rescue Approach: Initiate G-CSF treatment once neutropenia is observed to aid in the recovery of neutrophil levels.[21]

    • Studies in animal models have demonstrated the efficacy of G-CSF in reversing neutropenia induced by other agents.[22][23]

  • Dose Adjustment: If severe neutropenia occurs, consider reducing the dose of this compound or altering the dosing schedule.

Quantitative Data Summary

Table 1: Effects of this compound on Hemodynamics in a Canine Model

ParameterControl (Beta-blocked)This compound (3 mg/kg)Percent Changep-value
Slope of LV Fes-Des (Ec, g/cm) 68.4 ± 15.480.4 ± 21.8+18%< 0.05
Extrapolated Diameter (Do, cm) 1.74 ± 0.441.70 ± 0.42-2.3%NS

Data from a study in beta-blocked canine left ventricles. LV Fes-Des represents the left ventricular end-systolic force-diameter relationship, an index of myocardial contractility.[12] NS = Not Significant

Table 2: this compound Effects in a Murine Model of Lethal Endotoxemia

Treatment GroupThis compound Dose (oral)Outcome
LPS Control -High lethality
This compound Co-administration 50 or 100 mg/kgProlonged median survival time and reduced lethality
This compound (2h post-LPS) 50 or 100 mg/kgNo beneficial effect

Data from a study in BALB/c mice challenged with lipopolysaccharide (LPS).[8]

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Myocardial Contractility in a Canine Model

  • Animal Model: Adult mongrel dogs.

  • Instrumentation: Implantation of ultrasonic crystals to measure left ventricular (LV) diameter and a micromanometer for LV pressure.

  • Procedure:

    • Induce beta-adrenergic and vagal blockade with intravenous propranolol (2 mg/kg) and atropine (0.2 mg/kg), respectively.

    • Decrease preload by inferior vena caval occlusion.

    • Record baseline end-systolic data.

    • Administer the vehicle (sulfolane).

    • Infuse this compound (3 mg/kg) dissolved in sulfolane.

    • Record post-infusion end-systolic data.

    • Derive the slope (Ec) and extrapolated diameter intercept (Do) of the LV end-systolic force-diameter relationship.[12]

Protocol 2: Assessment of this compound's Impact in a Murine Endotoxemia Model

  • Animal Model: Eight-week-old female BALB/c mice.

  • Procedure:

    • Induce endotoxemia with an intraperitoneal injection of lipopolysaccharide (LPS) (300 or 400 micrograms).

    • For the treatment group, administer this compound (50 or 100 mg/kg) by oral gavage at the same time as the LPS injection.

    • For a delayed treatment group, administer this compound 2 hours after the LPS injection.

    • Monitor survival and lethality over time.

    • For mechanistic studies, collect plasma at various time points (e.g., 1 hour post-LPS) to measure levels of cytokines like TNF-alpha.[8]

Protocol 3: General Procedure for Administration of Compounds to Rodents

  • Routes of Administration:

    • Oral (PO): Gavage is a common method.

    • Subcutaneous (SC): Injections are typically made into the loose skin on the back of the neck.

    • Intravenous (IV): Tail vein injections are common in both mice and rats. The maximum bolus injection volume is typically 5 ml/kg.

    • Intraperitoneal (IP): A common route for systemic administration.

  • Volume and Needle Gauge: Adhere to institutional guidelines for maximum injection volumes and appropriate needle sizes for the chosen route and animal size.

  • Compound Formulation: Ensure the compound is in a suitable vehicle, considering pH, sterility, and solubility. This compound solutions can be unstable and may need to be prepared fresh.[5]

  • Monitoring: Observe animals for any adverse reactions during and after administration.[24]

Visualizations

Vesnarinone_Cardiotoxicity_Pathway cluster_cardiomyocyte Cardiac Myocyte This compound This compound na_channel Voltage-gated Na+ Channel This compound->na_channel Modulates k_channel Delayed Rectifier K+ Channel (e.g., hERG) This compound->k_channel Inhibits pde3 Phosphodiesterase 3 (PDE3) This compound->pde3 Inhibits na_prolong Prolonged Na+ Channel Opening na_channel->na_prolong k_inhibit Inhibition of K+ Efflux k_channel->k_inhibit ca_influx Increased Ca2+ Influx pde3->ca_influx ap_prolong Action Potential Duration Prolongation na_prolong->ap_prolong k_inhibit->ap_prolong qt_prolong QT Interval Prolongation ap_prolong->qt_prolong arrhythmia Increased Risk of Arrhythmia (TdP) qt_prolong->arrhythmia

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

Vesnarinone_Neutropenia_Mitigation This compound This compound cytokine_prod Cytokine Producing Cells (e.g., Macrophages, T-cells) This compound->cytokine_prod Inhibits gcsf_prod G-CSF Production cytokine_prod->gcsf_prod bone_marrow Bone Marrow gcsf_prod->bone_marrow Stimulates neutrophil_prod Neutrophil Production & Maturation bone_marrow->neutrophil_prod neutropenia Neutropenia gcsf_therapy Recombinant G-CSF (Mitigation Strategy) gcsf_therapy->bone_marrow Bypasses Inhibition & Stimulates

Caption: this compound-induced neutropenia and a proposed mitigation strategy.

Preclinical_Workflow start Start: This compound Study dose_range 1. Dose-Range Finding Study in Selected Animal Model start->dose_range define_dose 2. Define Dosing Regimen (Therapeutic & Supratherapeutic) dose_range->define_dose cardiac_safety 3a. Cardiovascular Safety Assessment (e.g., Dog Telemetry) define_dose->cardiac_safety hem_safety 3b. Hematological Safety Assessment (Serial CBCs) define_dose->hem_safety observe_tox 4. Observe for Cardiotoxicity (QTc, Arrhythmia) cardiac_safety->observe_tox observe_neutro 5. Observe for Neutropenia hem_safety->observe_neutro observe_tox->hem_safety No Toxicity mitigate_cardiac 6a. Implement Cardiac Mitigation (e.g., Dose Adjustment, Co-therapy) observe_tox->mitigate_cardiac Toxicity Observed mitigate_neutro 6b. Implement Neutropenia Mitigation (e.g., G-CSF Co-administration) observe_neutro->mitigate_neutro Toxicity Observed end End: Data Analysis & Reporting observe_neutro->end No Toxicity mitigate_cardiac->end mitigate_neutro->end

Caption: Experimental workflow for assessing and mitigating this compound's side effects.

References

Validation & Comparative

A Comparative Guide to Vesnarinone and Milrinone as Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of vesnarinone and milrinone, two phosphodiesterase (PDE) inhibitors that have been investigated for the management of heart failure. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to serve as a valuable resource for the scientific community.

Introduction

This compound and milrinone are both classified as phosphodiesterase III (PDE3) inhibitors, a class of drugs that produce positive inotropic and vasodilatory effects.[1][2] However, their pharmacological profiles, clinical applications, and safety outcomes have shown notable differences. Milrinone is a selective PDE3 inhibitor used for the short-term intravenous treatment of acute decompensated heart failure.[3] this compound, a quinolinone derivative, exhibits a more complex mechanism of action, involving not only PDE inhibition but also modulation of ion channels and cytokine production.[4][5] Its clinical development was halted due to findings of increased mortality at higher doses.[6][7]

Mechanism of Action

Milrinone: Selective Phosphodiesterase III Inhibition

Milrinone's primary mechanism of action is the selective inhibition of phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][8] By inhibiting PDE3, milrinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[2]

In the heart, elevated cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in cardiac contraction. This results in an increased influx of calcium ions into the myocardial cells, enhancing contractility (positive inotropy) and accelerating relaxation (lusitropy).[2] In vascular smooth muscle, increased cAMP levels also lead to vasodilation, reducing both preload and afterload on the heart.[9]

cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Cardiac Myocyte Milrinone_V Milrinone PDE3_V PDE3 Milrinone_V->PDE3_V inhibits cAMP_V cAMP PDE3_V->cAMP_V degrades PKA_V PKA cAMP_V->PKA_V activates Vasodilation Vasodilation PKA_V->Vasodilation leads to Milrinone_C Milrinone PDE3_C PDE3 Milrinone_C->PDE3_C inhibits cAMP_C cAMP PDE3_C->cAMP_C degrades PKA_C PKA cAMP_C->PKA_C activates Ca_Influx Increased Ca2+ Influx PKA_C->Ca_Influx Inotropy Increased Inotropy Ca_Influx->Inotropy

Fig. 1: Simplified signaling pathway of Milrinone.
This compound: A Multi-faceted Approach

This compound also inhibits PDE3, contributing to its inotropic and vasodilatory effects in a manner similar to milrinone.[4] However, its pharmacological activity is broader. This compound also modulates several myocardial ion channels, including sodium and potassium channels.[4] This ion channel activity is thought to contribute to its electrophysiological effects.

Furthermore, in vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[10][11] This anti-cytokine effect was initially proposed as a potential mechanism for its beneficial effects in heart failure, a condition associated with chronic inflammation.[5] However, a clinical study later found no significant effect on circulating cytokine levels in patients.[12]

This compound This compound PDE3 PDE3 This compound->PDE3 inhibits Ion_Channels Na+ & K+ Channels This compound->Ion_Channels modulates Cytokine Cytokine Production (e.g., TNF-α, IFN-γ) This compound->Cytokine inhibits (in vitro) cAMP Increased cAMP PDE3->cAMP degrades Electrophysiology Altered Electrophysiology Ion_Channels->Electrophysiology Inflammation Reduced Inflammation (in vitro) Cytokine->Inflammation Inotropy Inotropy cAMP->Inotropy Vasodilation Vasodilation cAMP->Vasodilation

Fig. 2: Multiple mechanisms of action of this compound.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and milrinone, compiled from various clinical trials and in vitro studies.

Phosphodiesterase III Inhibition
DrugIC50 for PDE3 InhibitionKi for PDE3 Inhibition
Milrinone 0.42 µM[8]0.15 µM[8]

No direct Ki value for this compound's PDE3 inhibition was readily available in the searched literature.

Hemodynamic Effects in Heart Failure Patients
ParameterThis compound (60 mg/day)Milrinone (IV infusion)
Cardiac Index Increased by 14% ± 14%[13]Increased by 24% to 42%[14]
Pulmonary Wedge Pressure Not reportedDecreased by 24% to 33%[14]
Systemic Vascular Resistance Decreased by 10.5% ± 12.4%[13]Reduced by 15% to 31%[14]
Left Ventricular Ejection Fraction Increased by 21% ± 14%[13]Not consistently reported
Adverse Effects Profile
Adverse EffectThis compound (60 mg/day)Milrinone (IV)
Ventricular Arrhythmias Increased risk of sudden cardiac death[6]12%[15]
Neutropenia/Agranulocytosis 1.2% (agranulocytosis)[7]0.4% (thrombocytopenia)[15]
Hypotension Not a primary reported adverse effect2.9%[15]
Headache Not a primary reported adverse effect2.9%[15]

Experimental Protocols

This compound: The VEST Trial

The this compound Trial (VEST) was a large-scale, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the long-term effects of this compound on mortality and morbidity in patients with severe heart failure.[6]

  • Patient Population: 3,833 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 30% or less.[7]

  • Treatment Arms:

    • Placebo[6]

    • This compound 30 mg daily[6]

    • This compound 60 mg daily[6]

  • Primary Endpoint: All-cause mortality.[6]

  • Key Assessments: Clinical status, quality of life questionnaires, and monitoring for adverse events, including neutropenia.[6][7]

Patient Patient Population (NYHA III/IV Heart Failure, LVEF ≤30%) Randomization Randomization Patient->Randomization Placebo Placebo Group Randomization->Placebo Vesnarinone30 This compound 30mg/day Group Randomization->Vesnarinone30 Vesnarinone60 This compound 60mg/day Group Randomization->Vesnarinone60 FollowUp Follow-up (Mean 286 days) Placebo->FollowUp Vesnarinone30->FollowUp Vesnarinone60->FollowUp Endpoint Primary Endpoint Assessment (All-cause mortality) FollowUp->Endpoint

Fig. 3: Experimental workflow of the VEST Trial.
Milrinone: Intravenous Administration in Acute Decompensated Heart Failure

The administration of intravenous milrinone for acute decompensated heart failure typically follows a standardized protocol.

  • Patient Population: Patients with acute decompensated heart failure requiring inotropic support.[3]

  • Administration:

    • Loading Dose: An optional loading dose of 50 mcg/kg administered intravenously over 10 minutes.[16]

    • Continuous Infusion: A maintenance infusion of 0.375 to 0.75 mcg/kg/min, titrated based on hemodynamic response.[16][17]

  • Monitoring: Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate is essential. Hemodynamic monitoring with a pulmonary artery catheter may be used to guide therapy.[18]

This compound: In Vitro Cytokine Inhibition Assay

This experimental protocol outlines the methodology used to assess the in vitro effect of this compound on cytokine production.[10][11]

  • Sample Collection: Whole blood was collected from patients with heart failure and healthy volunteers.[10][11]

  • Stimulation: Blood samples were stimulated with lipopolysaccharide (LPS) to induce cytokine production.[10][11]

  • Treatment: this compound was added to the stimulated blood samples at various concentrations.[10][11]

  • Incubation: The samples were incubated for 24 hours.[10][11]

  • Measurement: The concentrations of various cytokines (e.g., TNF-α, IL-1α, IL-1β, IL-6, IFN-γ, and G-CSF) in the plasma were measured using an enzyme-linked immunosorbent assay (ELISA).[10][11]

Conclusion

This compound and milrinone, while both acting as PDE3 inhibitors, represent distinct pharmacological agents with different clinical trajectories. Milrinone remains a therapeutic option for the short-term management of acute decompensated heart failure, with its well-defined mechanism of action centered on selective PDE3 inhibition. In contrast, this compound's complex pharmacology, encompassing ion channel and cytokine modulation, did not translate into a favorable risk-benefit profile in long-term clinical trials, primarily due to a dose-dependent increase in mortality. This comparative guide highlights the importance of understanding the nuanced mechanisms of action and thoroughly evaluating the clinical outcomes of novel cardiovascular drugs.

References

A Comparative Analysis of Vesnarinone and Alternative Anti-Inflammatory Agents in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The role of inflammation in the pathophysiology of heart failure is a critical area of research, opening avenues for novel therapeutic strategies beyond traditional hemodynamic support. This guide provides a comparative analysis of Vesnarinone, a quinolinone derivative with known inotropic and immunomodulatory properties, and other agents investigated for their anti-inflammatory effects in heart failure. We present a synthesis of experimental data, detailed methodologies, and a visual representation of the underlying signaling pathways to facilitate an objective evaluation.

Executive Summary

This compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of key pro-inflammatory cytokines. However, these findings have not been consistently replicated in large-scale clinical trials, which showed no significant impact on circulating cytokine levels. In contrast, other anti-inflammatory agents, such as Pentoxifylline, have shown some promise in improving clinical outcomes in smaller studies, while targeted biologic therapies like TNF-α inhibitors (Infliximab and Etanercept) have yielded disappointing and even detrimental results in heart failure patients. This guide will delve into the experimental evidence for each, offering a comprehensive comparison to inform future research and development.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and its comparators in the context of heart failure.

DrugTarget/MechanismExperimental ModelKey Cytokines ModulatedQuantitative EffectReference
This compound Phosphodiesterase inhibitor, ion channel modulator, NF-κB inhibitorIn vitro (LPS-stimulated whole blood from heart failure patients)TNF-α, IFN-γInhibition of TNF-α and IFN-γ production.[1][1]
In vivo (VEST Clinical Trial)TNF-α, IL-6No significant effect on circulating levels of TNF-α or IL-6 at doses of 30 mg and 60 mg over 24 weeks.[2][2]
Pentoxifylline Phosphodiesterase inhibitorMeta-analysis of 6 randomized controlled trials (n=221)Not specified in meta-analysisNearly fourfold reduction in mortality (5.4% vs. 18.3% in placebo; OR 0.29).[3][3]
Randomized controlled trial (n=28)TNF-αLower circulating TNF-α concentration in the treatment group compared to placebo (p=0.001).[4][4]
Randomized controlled trial (n=39)TNF-αNo significant alteration in the concentration of TNF-α.[4][4]
Infliximab TNF-α inhibitorATTACH Clinical Trial (n=150)TNF-αBinds to and neutralizes TNF-α.[5]
Clinical OutcomeIncreased risk of death or hospitalization for heart failure at 10 mg/kg dose.[5][5]
Etanercept Soluble TNF receptorRENEWAL Clinical TrialTNF-αBinds to and inactivates TNF-α.[6][6]
Clinical OutcomeNo clinically relevant benefit on the rate of death or hospitalization due to chronic heart failure.[7][7]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.

This compound: In Vitro Cytokine Inhibition Assay[1]
  • Objective: To determine the effect of this compound on cytokine production in whole blood from patients with heart failure.

  • Blood Collection and Preparation: Heparinized whole blood was collected from seven patients with heart failure and five healthy volunteers. The blood was diluted in RPMI medium.

  • Stimulation: The diluted blood was stimulated with lipopolysaccharide (LPS) to induce cytokine production.

  • Drug Application: this compound was added to the stimulated blood cultures at a concentration range of 1 to 30 micrograms/mL.

  • Incubation: The blood was incubated for 24 hours.

  • Cytokine Measurement: The concentrations of Interleukin (IL)-1α, IL-1β, IL-6, Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Granulocyte Colony-Stimulating Factor (G-CSF) in the plasma were measured using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Vesnarinone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_R TNF Receptor IKK IKK TNF_R->IKK Activates MKK MKK TNF_R->MKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB p65 p65 NFkB->p65 p50 p50 NFkB->p50 NFkB_n NF-κB p65->NFkB_n p50->NFkB_n JNK JNK AP1 AP-1 JNK->AP1 Activates MKK->JNK Activates AP1_n AP-1 AP1->AP1_n PDE Phosphodiesterase cAMP cAMP PDE->cAMP Degrades AMP AMP Gene Pro-inflammatory Gene Transcription NFkB_n->Gene AP1_n->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene->Cytokines TNF TNF-α TNF->TNF_R This compound This compound This compound->IKK Inhibits This compound->MKK Inhibits This compound->PDE Inhibits ATP ATP ATP->cAMP

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Alternatives_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNF_R TNF Receptor TNF->TNF_R Signaling Pro-inflammatory Signaling Cascade TNF_R->Signaling Gene Gene Transcription Signaling->Gene PDE Phosphodiesterase cAMP cAMP PDE->cAMP Degrades AMP AMP Cytokines Pro-inflammatory Cytokines Gene->Cytokines Infliximab Infliximab Infliximab->TNF Binds & Neutralizes Etanercept Etanercept Etanercept->TNF Binds & Neutralizes Pentoxifylline Pentoxifylline Pentoxifylline->PDE Inhibits ATP ATP ATP->cAMP

Caption: Mechanism of action for alternative anti-inflammatory agents.

Experimental_Workflow Blood Whole Blood from Heart Failure Patients Dilution Dilution in RPMI Medium Blood->Dilution Stimulation LPS Stimulation Dilution->Stimulation Treatment Addition of this compound (1-30 µg/mL) Stimulation->Treatment Incubation 24-hour Incubation Treatment->Incubation Analysis Cytokine Measurement (ELISA) Incubation->Analysis Results Quantification of TNF-α, IFN-γ, etc. Analysis->Results

Caption: Experimental workflow for in vitro cytokine inhibition assay.

Discussion and Conclusion

The evidence for the anti-inflammatory effects of this compound in heart failure presents a classic case of discordance between in vitro and in vivo findings. While laboratory studies using stimulated whole blood from heart failure patients strongly suggest an inhibitory effect on pro-inflammatory cytokine production, the large-scale VEST clinical trial did not corroborate these findings in a real-world patient population.[1][2] This discrepancy highlights the complexity of translating preclinical observations into clinical efficacy, particularly in a multifactorial syndrome like heart failure. One possible explanation is that the high local concentrations of this compound achievable in an in vitro setting may not be safely attainable or sustainable systemically in patients. The narrow therapeutic window of this compound, with increased mortality observed at higher doses, underscores this challenge.[8]

The investigation of alternative anti-inflammatory strategies in heart failure has also been met with mixed and often disappointing results. Pentoxifylline, a non-specific phosphodiesterase inhibitor like this compound, has shown a signal for mortality benefit in a meta-analysis of smaller trials.[3] However, its effect on inflammatory markers has been inconsistent across studies.[4]

More targeted biological therapies, specifically TNF-α inhibitors such as Infliximab and Etanercept, have proven to be ineffective and even harmful in patients with heart failure.[5][7] This suggests that a broad suppression of a key cytokine like TNF-α may disrupt its potentially beneficial homeostatic roles in the cardiovascular system.

References

Vesnarinone: A Comparative Analysis of its Inotropic and Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone is a quinolinone derivative that has garnered significant interest for its dual pharmacological activities: positive inotropic and immunomodulatory effects. Initially developed as a cardiotonic agent for the management of congestive heart failure, its complex mechanism of action extends beyond simple enhancement of myocardial contractility to the modulation of key inflammatory pathways. This guide provides a comprehensive comparison of this compound's inotropic and immunomodulatory properties, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers and drug development professionals in their understanding and potential application of this compound.

Inotropic Effects of this compound

This compound exerts its positive inotropic effects through a multifaceted mechanism primarily involving the inhibition of phosphodiesterase 3 (PDE3) and modulation of myocardial ion channels.[1] This dual action leads to an increase in intracellular calcium levels and prolongation of the action potential, ultimately enhancing myocardial contractility.[1]

Comparative Hemodynamic Effects

The clinical efficacy of this compound as an inotropic agent has been evaluated in several studies. Its effects on key hemodynamic parameters are often compared with other PDE3 inhibitors, such as Milrinone and Enoximone.

ParameterThis compound (60 mg/day)MilrinoneEnoximonePlacebo/Control
Cardiac Index (L/min/m²) ↑ 14%[2]↑ 36-52%[3][4]↑ 31%[5]No significant change
Left Ventricular Ejection Fraction (%) ↑ 21%[2]Data variesSignificant increase[6]No significant change[7]
Systemic Vascular Resistance (dyn·s·cm⁻⁵) ↓ 10.5% (arterial load)[2]↓ (significant)[4]↓ 38%[5]No significant change
Heart Rate (beats/min) No significant change[2]↑ 10-35%[3]↑ 15%[5]No significant change
Mean Arterial Pressure (mmHg) ↓ (modest)[5]↑ 7%[3]↓ 19%[5]No significant change

Note: Data is compiled from multiple studies and may not represent head-to-head comparisons under identical conditions. Percentage changes are approximate and reflect the general trend observed in clinical trials.

Signaling Pathway for Inotropic Action

The positive inotropic effect of this compound is initiated by its inhibition of PDE3 in cardiac myocytes. This leads to an accumulation of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, respectively.

Inotropic_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca_Channel L-type Ca²⁺ Channel PKA->L_type_Ca_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_Influx ↑ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx SR_Ca_Uptake ↑ SR Ca²⁺ Uptake & Release Phospholamban->SR_Ca_Uptake Contraction ↑ Myocardial Contraction Ca_Influx->Contraction SR_Ca_Uptake->Contraction

Inotropic Signaling Pathway of this compound.

Immunomodulatory Effects of this compound

Beyond its inotropic properties, this compound exhibits significant immunomodulatory effects, primarily through the suppression of pro-inflammatory cytokine production.[8] This activity is distinct from its PDE3 inhibitory action and involves a novel mechanism targeting the NF-κB signaling pathway.[9]

Comparative Cytokine Inhibition

This compound has been shown to inhibit the production of several key cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). Its inhibitory profile can be compared with other phosphodiesterase inhibitors like Amrinone and Milrinone.

CytokineThis compoundAmrinoneMilrinone
TNF-α ↓ (significant)[10][11]↓ (significant)[12][13][14]No significant effect or ↑[13][15]
IL-1β Variable reduction[10]↓ (significant)[15]↑[15]
IL-6 Variable reduction[14]↓ (in the first phase)[14]Data not available
Nitric Oxide (NO) ↓ (in vivo)[12]↓ (in vitro)[12]No significant effect[13]

Note: The immunomodulatory effects of these agents can be cell-type and stimulus-dependent.

Signaling Pathway for Immunomodulatory Action

The immunomodulatory effect of this compound is mediated through its interaction with Valosin-Containing Protein (VCP).[9] By binding to VCP, this compound inhibits the degradation of IκBα, the natural inhibitor of NF-κB.[9] This prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory cytokine genes, such as TNF-α.[9][16]

Immunomodulatory_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VCP Valosin-Containing Protein (VCP) This compound->VCP Binds to IkBa_p Polyubiquitinated IκBα This compound->IkBa_p Inhibits Degradation Proteasome 26S Proteasome VCP->Proteasome Interacts with IkBa_p->Proteasome Degradation NFkB_IkBa NF-κB / IκBα Complex NFkB NF-κB NFkB_IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to Cytokine_mRNA ↓ Pro-inflammatory Cytokine mRNA (e.g., TNF-α) DNA->Cytokine_mRNA Transcription

Immunomodulatory Signaling of this compound.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Activity Assay (Radioassay)

This protocol outlines a method to determine the inhibitory effect of this compound on PDE3 activity.

Materials:

  • Purified PDE3 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • This compound (or other test compounds)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, PDE3 enzyme, and varying concentrations of this compound or control vehicle.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by boiling the mixture.

  • Add snake venom to convert the [³H]-AMP product to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an anion-exchange resin column.[17]

  • Quantify the amount of [³H]-adenosine in the eluate using a scintillation counter.

  • Calculate the percentage of PDE3 inhibition by comparing the activity in the presence of this compound to the control.

PDE_Assay_Workflow Start Start Prep Prepare Reaction Mix (PDE3, Buffer, this compound) Start->Prep Add_cAMP Add [³H]-cAMP Prep->Add_cAMP Incubate Incubate at 30°C Add_cAMP->Incubate Stop Stop Reaction (Boil) Incubate->Stop Add_Venom Add Snake Venom Stop->Add_Venom Separate Separate with Anion-Exchange Resin Add_Venom->Separate Quantify Quantify [³H]-adenosine (Scintillation Counting) Separate->Quantify Analyze Calculate % Inhibition Quantify->Analyze End End Analyze->End

Workflow for PDE Activity Radioassay.
Whole Blood Cytokine Production Assay

This protocol describes a method to assess the effect of this compound on cytokine production in human whole blood.

Materials:

  • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS) or other stimulants

  • This compound (or other test compounds)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β)

Procedure:

  • Dilute fresh whole blood with RPMI-1640 medium.[10]

  • Aliquot the diluted blood into culture plates or tubes.

  • Add varying concentrations of this compound or control vehicle.

  • Stimulate the blood with LPS (e.g., 1 µg/mL) to induce cytokine production.[10] Include an unstimulated control.

  • Incubate the samples for a specified time (e.g., 6-24 hours) at 37°C in a 5% CO₂ atmosphere.[10]

  • After incubation, centrifuge the samples to pellet the blood cells.

  • Collect the plasma supernatant.

  • Quantify the concentration of cytokines in the plasma using specific ELISA kits according to the manufacturer's instructions.[10]

  • Determine the effect of this compound on cytokine production by comparing the levels in treated samples to the stimulated control.

Cytokine_Assay_Workflow Start Start Collect_Blood Collect & Dilute Whole Blood Start->Collect_Blood Aliquot Aliquot Blood Collect_Blood->Aliquot Add_this compound Add this compound & Controls Aliquot->Add_this compound Stimulate Stimulate with LPS Add_this compound->Stimulate Incubate Incubate (37°C, 5% CO₂) Stimulate->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Plasma Collect Plasma Centrifuge->Collect_Plasma ELISA Quantify Cytokines (ELISA) Collect_Plasma->ELISA Analyze Analyze Data ELISA->Analyze End End Analyze->End

Workflow for Whole Blood Cytokine Assay.

Conclusion

This compound presents a unique pharmacological profile with both positive inotropic and immunomodulatory effects. Its inotropic actions are comparable to other PDE3 inhibitors, though with a potentially more favorable heart rate profile. Critically, its immunomodulatory properties, particularly the inhibition of TNF-α via a distinct NF-κB-related mechanism, set it apart from other inotropes like Milrinone. However, the clinical application of this compound has been hampered by a narrow therapeutic window and dose-dependent adverse effects, including increased mortality at higher doses.[18][19][20][21] Nevertheless, the dual mechanism of action of this compound continues to make it a valuable tool for research into the interplay between cardiac function and inflammation. Further investigation into its distinct signaling pathways may pave the way for the development of new therapeutic agents with improved safety and efficacy profiles.

References

A Comparative Guide to Vesnarinone and Dobutamine in Enhancing Cardiac Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of vesnarinone and dobutamine, two inotropic agents with distinct mechanisms for improving cardiac function. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.

Executive Summary

Dobutamine is a well-established, intravenously administered catecholamine that directly stimulates beta-1 adrenergic receptors to increase myocardial contractility and heart rate. Its rapid onset and short half-life make it suitable for acute in-hospital management of heart failure. This compound, an oral quinolinone derivative, exhibits a more complex mechanism of action, including phosphodiesterase inhibition and modulation of ion channels. While early studies suggested a morbidity and mortality benefit at a 60 mg daily dose, a large-scale clinical trial (VEST) revealed an increased risk of mortality at higher doses, leading to its withdrawal from further development in many regions.[1][2] This guide delves into the experimental data that defined the clinical trajectories of these two agents.

Mechanisms of Action

The distinct signaling pathways of dobutamine and this compound are central to their different pharmacological profiles.

Dobutamine primarily acts as a β1-adrenergic receptor agonist.[3] This interaction initiates a G-protein-coupled receptor cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates L-type calcium channels, increasing calcium influx and enhancing myocardial contractility.

This compound has a multifaceted mechanism of action. It is known to inhibit phosphodiesterase III, which also leads to an increase in intracellular cAMP.[2] Additionally, it modulates myocardial ion channels by prolonging the opening of sodium channels and affecting potassium currents.[2] Some studies also suggest that this compound has immunomodulatory effects, including the inhibition of cytokine production.

Signaling_Pathways cluster_dobutamine Dobutamine Pathway cluster_this compound This compound Pathway Dobutamine Dobutamine Beta1_Receptor β1 Adrenergic Receptor Dobutamine->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP_D ↑ cAMP AC->cAMP_D produces PKA Protein Kinase A cAMP_D->PKA activates Ca_Channel_D L-type Ca2+ Channel PKA->Ca_Channel_D phosphorylates Ca_Influx_D ↑ Ca2+ Influx Ca_Channel_D->Ca_Influx_D Contractility_D ↑ Myocardial Contractility Ca_Influx_D->Contractility_D This compound This compound PDE3 Phosphodiesterase III This compound->PDE3 inhibits Na_Channel Na+ Channel This compound->Na_Channel K_Channel K+ Channel This compound->K_Channel Cytokines Cytokine Production This compound->Cytokines inhibits cAMP_V ↑ cAMP PDE3->cAMP_V leads to Contractility_V ↑ Myocardial Contractility cAMP_V->Contractility_V Prolonged_Opening Prolonged Opening Na_Channel->Prolonged_Opening Altered_Current Altered Current K_Channel->Altered_Current Inhibition Inhibition Cytokines->Inhibition

Caption: Signaling pathways of Dobutamine and this compound.

Quantitative Data Comparison

Direct head-to-head clinical trials comparing this compound and dobutamine are scarce. The following tables summarize data from separate studies to provide a comparative overview of their effects on key cardiac parameters.

Table 1: Effects on Left Ventricular Ejection Fraction (LVEF)

DrugDosageStudy PopulationBaseline LVEF (%)Change in LVEF (%)Study Reference
This compound 60 mg/daySevere Heart Failure< 25Statistically significant improvement[4]
This compound 60 mg/dayDilated CardiomyopathyNot specified+21 ± 14[5]
Dobutamine 5-15 µg/kg/minDecompensated Heart FailureNot specifiedNot reported as primary outcome[6]

Table 2: Hemodynamic Effects

ParameterThis compound (60 mg/day)Dobutamine (5-15 µg/kg/min)
Cardiac Index ↑ 14 ± 14%[5]↑ (Dose-dependent)[7]
Systemic Vascular Resistance ↓ (Implied by afterload reduction)[5]↓[3]
Pulmonary Capillary Wedge Pressure Not consistently reported↓[3]
Heart Rate No significant change[5]↑ (Dose-dependent)[7]
Mean Arterial Pressure ↓ 10.5 ± 12.4% (arterial load)[5]Minimal change[3]

Note: Data for dobutamine is synthesized from studies comparing it with other inotropic agents due to the lack of direct comparative trials with this compound.

Experimental Protocols

The assessment of inotropic agents on cardiac function typically involves a combination of invasive and non-invasive methods. Below is a generalized experimental workflow for a clinical study evaluating an inotropic drug.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Measurements Baseline Measurements - Echocardiography (LVEF) - Hemodynamic Monitoring (Swan-Ganz Catheter) Patient_Screening->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Administration Drug Administration (Test Drug vs. Placebo/Comparator) Randomization->Drug_Administration Monitoring Continuous Monitoring - ECG - Blood Pressure - Heart Rate Drug_Administration->Monitoring Adverse_Event_Tracking Adverse Event Tracking Drug_Administration->Adverse_Event_Tracking Follow_up_Measurements Follow-up Measurements (at specified time points) - Repeat Hemodynamics - Repeat Echocardiography Monitoring->Follow_up_Measurements Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Measurements->Data_Analysis Adverse_Event_Tracking->Data_Analysis

Caption: Generalized workflow for clinical evaluation of inotropic agents.
Key Methodologies

  • Echocardiography: Used to assess left ventricular ejection fraction (LVEF), end-systolic and end-diastolic volumes, and other parameters of cardiac structure and function.[4]

  • Hemodynamic Monitoring: Typically involves the use of a pulmonary artery (Swan-Ganz) catheter to measure cardiac output, cardiac index, pulmonary capillary wedge pressure, and systemic vascular resistance.

  • Radionuclide Ventriculography: A non-invasive imaging technique used to measure LVEF and assess ventricular volumes and wall motion.[5]

  • Dose-Titration: For intravenous drugs like dobutamine, the dose is often titrated to achieve a desired hemodynamic response while monitoring for adverse effects such as arrhythmias or excessive tachycardia.[7]

  • Washout Period: In crossover study designs, a washout period is necessary to ensure the effects of the first drug have dissipated before administering the second.

Clinical and Research Implications

While both dobutamine and this compound demonstrated positive inotropic effects, their clinical utility and safety profiles differ significantly. Dobutamine remains a therapeutic option for the short-term management of acute heart failure and cardiogenic shock. The story of this compound, however, serves as a cautionary tale in drug development, highlighting the potential for long-term adverse outcomes despite promising initial hemodynamic effects. The dose-dependent increase in mortality observed with this compound underscores the importance of large-scale, long-term safety and efficacy trials.[1]

For researchers, the divergent paths of these two agents emphasize the need to explore beyond simple measures of inotropy and to investigate the complex downstream effects of cardiac therapies, including their impact on ion channels, inflammatory pathways, and arrhythmogenesis. Future drug development in this area will likely focus on agents that can enhance cardiac contractility without increasing myocardial oxygen demand or pro-arrhythmic risk.

References

Vesnarinone Clinical Trials: A Cross-Study Analysis of Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of the clinical trial outcomes for Vesnarinone, an inotropic agent investigated for the treatment of heart failure. The following sections present a comparative summary of efficacy and safety data from key clinical trials, detailed experimental protocols, and a visualization of the drug's proposed signaling pathway.

Quantitative Data Summary

The clinical development of this compound has been marked by conflicting results, highlighting a narrow therapeutic window and significant safety concerns. Two major trials, the this compound Study Group trial and the subsequent this compound Survival Trial (VEST), provide the bulk of the evidence on the drug's effects.

Efficacy Outcomes: Mortality and Morbidity

The initial this compound Study Group trial suggested a mortality and morbidity benefit at a 60 mg daily dose.[1][2] However, the larger VEST trial did not replicate this finding and, in fact, demonstrated an increased risk of mortality with the 60 mg dose compared to placebo.[3][4]

Clinical TrialTreatment ArmNumber of PatientsPrimary EndpointOutcomep-value
This compound Study Group This compound 60 mg/day239Death or Worsening Heart Failure (6 months)26 patients0.003
Placebo23850 patients
VEST This compound 60 mg/day1275All-Cause Mortality22.7%<0.02
This compound 30 mg/day127520.9%NS
Placebo128318.6%

NS: Not Significant

The this compound Study Group also reported a 62% reduction in the risk of dying from any cause with the 60 mg dose.[1] In contrast, the VEST trial found a statistically significant increase in mortality in the 60 mg group, primarily due to an excess of sudden cardiac death.[3]

Quality of Life and Cardiac Function

Despite the negative mortality outcomes in the VEST, some studies reported improvements in quality of life and cardiac function with this compound treatment.

Clinical Trial / StudyTreatment ArmKey Findings
This compound Study Group This compound 60 mg/dayImproved quality of life over 12 weeks (p=0.008).[1]
VEST This compound 60 mg/daySignificantly improved quality of life at 8 and 16 weeks.[4]
Feldman et al. (1998) This compoundImproved biventricular performance in patients with initial LVEF <25%.[5]
White et al. (1996) This compound 60 mg/dayIncreased inotropic state (PWRmax/EDV2 increased by 28%) and ejection fraction (increased by 21%).[6]
Safety and Adverse Events

A consistent finding across trials was the dose-dependent risk of adverse events, most notably neutropenia and an increased risk of sudden cardiac death.[1][3][7]

Clinical TrialTreatment ArmIncidence of Neutropenia/AgranulocytosisOther Key Adverse Events
This compound Study Group This compound 60 mg/day2.5% (reversible neutropenia)[1]
VEST This compound 60 mg/day1.2% (agranulocytosis)[4]Increased sudden cardiac death[3]
This compound 30 mg/day0.2% (agranulocytosis)[4]

Experimental Protocols

This compound Study Group Trial
  • Objective: To investigate whether this compound reduces morbidity and mortality and improves the quality of life in patients with symptomatic heart failure.[1]

  • Patient Population: Patients with symptomatic heart failure, left ventricular ejection fractions of 30% or less, receiving concomitant therapy with digoxin and an ACE inhibitor.[1]

  • Study Design: Randomized, double-blind, placebo-controlled trial.[1]

  • Treatment: Patients were initially randomized to receive 60 mg of this compound per day, 120 mg of this compound per day, or placebo. Randomization to the 120 mg group was stopped early due to a significant increase in early mortality.[1]

  • Endpoints: The primary endpoint was the combined incidence of death from any cause and worsening heart failure.[2] Secondary endpoints included all-cause mortality and quality of life.[2]

This compound Survival Trial (VEST)
  • Objective: To evaluate the effects of daily doses of 60 mg or 30 mg of this compound, as compared with placebo, on mortality and morbidity in patients with severe heart failure.[4]

  • Patient Population: 3,833 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 30 percent or less despite optimal treatment.[4]

  • Study Design: Randomized, double-blind, placebo-controlled trial.[3]

  • Treatment: Patients were randomized to receive 30 mg of this compound, 60 mg of this compound, or placebo daily.[3]

  • Endpoints: The primary endpoint was all-cause mortality.[3] Secondary endpoints included quality of life, hospitalizations, adverse events, and worsening heart failure.[3]

Signaling Pathway and Mechanism of Action

This compound is a quinolinone derivative with a complex mechanism of action. It acts as a phosphodiesterase 3 (PDE3) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and consequently, increased myocardial contractility.[8][9] Additionally, it modulates various ion channels, including sodium and potassium channels, which may contribute to its inotropic and arrhythmogenic effects.[8] this compound has also been shown to inhibit the production of certain cytokines, such as tumor necrosis factor-alpha (TNF-α), which may have implications for its effects on heart failure.[10]

Vesnarinone_Signaling_Pathway cluster_cell Cardiomyocyte cluster_immune Immune Cell This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits Ion_channels Na+ & K+ Channels This compound->Ion_channels modulates cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction AP_duration Altered Action Potential Duration Ion_channels->AP_duration Arrhythmia Potential for Arrhythmia AP_duration->Arrhythmia Vesnarinone_immune This compound Cytokine Cytokine Production (e.g., TNF-α) Vesnarinone_immune->Cytokine inhibits Inflammation Reduced Inflammation Cytokine->Inflammation

This compound's dual mechanism of action on cardiomyocytes and immune cells.

Conclusion

The clinical trial data for this compound present a cautionary tale in drug development. While early, smaller studies suggested potential benefits in terms of morbidity, mortality, and quality of life, these were not confirmed in a larger, more definitive trial. The VEST trial highlighted a dose-dependent increase in mortality, particularly sudden cardiac death, which ultimately led to the cessation of its development for heart failure. The conflicting outcomes underscore the importance of robust, large-scale clinical trials to ascertain the true risk-benefit profile of a new therapeutic agent. The complex pharmacology of this compound, with its inotropic, ion channel modulating, and anti-inflammatory effects, likely contributed to its dual-edged clinical profile. Future research in this area may focus on dissecting these pathways to develop more targeted and safer therapies for heart failure.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the relationship between the inotropic agent Vesnarinone, its cytokine-inhibiting properties, and the clinically significant side effect of neutropenia. Through a comparative approach, we will examine experimental data for this compound and alternative therapies, offering insights for researchers and drug development professionals in the field of cardiac and inflammatory diseases.

Introduction: The this compound Paradox

This compound, a quinolinone derivative, demonstrated promise in the treatment of congestive heart failure by improving cardiac performance.[1] However, its clinical application was hampered by significant safety concerns, most notably a dose-dependent increase in mortality and the development of reversible neutropenia.[2][3] A compelling hypothesis emerged suggesting a mechanistic link between this compound's immunomodulatory effects, specifically its ability to inhibit cytokine production, and the observed neutropenia.[4] This guide delves into the experimental evidence supporting this link and compares this compound with other cytokine-inhibiting drugs that also carry a risk of neutropenia.

This compound's Mechanism of Action: A Dual Role

This compound exerts its effects through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: this compound selectively inhibits PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] Increased intracellular cAMP levels in cardiac muscle cells lead to enhanced contractility. In inflammatory cells, elevated cAMP is known to have an immunomodulatory effect, including the suppression of cytokine production.[7]

  • Ion Channel Modulation: this compound also affects myocardial ion channels, prolonging the opening time of sodium channels and modifying potassium currents.[6] This action contributes to its inotropic effects but may also play a role in its adverse event profile.

Experimental Evidence: this compound and Cytokine Inhibition

In Vitro Studies

Seminal research by Matsumori et al. provided the foundational in vitro evidence for this compound's cytokine-inhibiting properties.[4] Their work demonstrated a dose-dependent reduction in the production of several key pro-inflammatory and hematopoietic cytokines.

Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Whole Blood Assay

The following protocol was employed in the study by Matsumori et al. to assess the effect of this compound on cytokine production:

  • Blood Collection: Heparinized whole blood was collected from healthy volunteers and patients with heart failure.

  • Stimulation: The whole blood was diluted with RPMI 1640 medium and stimulated with lipopolysaccharide (LPS), a potent inducer of cytokine production by immune cells.

  • This compound Treatment: Various concentrations of this compound (ranging from 1 to 30 µg/mL) were added to the stimulated blood cultures.

  • Incubation: The cultures were incubated for 24 hours to allow for cytokine production.

  • Cytokine Measurement: The concentrations of various cytokines in the plasma were quantified using enzyme-linked immunosorbent assay (ELISA).

G cluster_0 Experimental Workflow Blood Sample Blood Sample LPS Stimulation LPS Stimulation This compound Incubation This compound Incubation Cytokine Analysis (ELISA) Cytokine Analysis (ELISA)

Quantitative Data from In Vitro Studies:

The following table summarizes the dose-dependent inhibitory effects of this compound on cytokine production in LPS-stimulated whole blood from healthy volunteers, as reported by Matsumori et al.

CytokineThis compound Concentration (µg/mL)Mean Inhibition (%)
TNF-α 1~25%
10~75%
30~90%
IFN-γ 1>95%
10>95%
30>95%
IL-1β 10~50%
G-CSF 1Significant Inhibition
10Significant Inhibition

Note: The table presents approximate inhibition percentages derived from the graphical data in the cited study. The study reported that 1 µg/mL of this compound suppressed IFN-γ to below detectable levels.

In Vivo Studies and Clinical Trials

In contrast to the compelling in vitro data, the this compound Survival Trial (VEST), a large-scale clinical study, did not find a significant effect of this compound on circulating levels of TNF-α or IL-6 in patients with heart failure.[2] This discrepancy highlights the complexity of translating in vitro findings to the in vivo setting, where pharmacokinetics, metabolism, and the multifactorial nature of disease processes play a crucial role.

The Link to Neutropenia

Neutropenia, a reduction in the number of neutrophils, is a serious adverse effect that increases the risk of infection.[2] The hypothesis linking this compound to neutropenia centers on its inhibition of Granulocyte Colony-Stimulating Factor (G-CSF), a critical cytokine for the proliferation and differentiation of neutrophil precursor cells in the bone marrow. The in vitro data demonstrating this compound's ability to suppress G-CSF production provides a plausible biological mechanism for this side effect.[4]

G This compound This compound GCSF_Production G-CSF Production This compound->GCSF_Production Inhibits Neutrophil_Production Neutrophil Production GCSF_Production->Neutrophil_Production Stimulates Neutropenia Neutropenia Neutrophil_Production->Neutropenia Leads to (if inhibited)

Comparative Analysis with Alternative Cytokine Inhibitors

To further validate the link between cytokine inhibition and neutropenia, it is instructive to compare this compound with other drugs known to modulate cytokine activity and their associated risk of neutropenia.

Other Phosphodiesterase Inhibitors
DrugMechanismCytokine InhibitionAssociation with Neutropenia
Pentoxifylline Non-selective PDE inhibitorInhibits TNF-α, IL-1, and IL-6 production.[8][9][10]Not a commonly reported side effect.
Amrinone PDE3 inhibitorInhibits TNF-α production.[11][12]Thrombocytopenia is a more prominent hematological side effect.
Milrinone PDE3 inhibitorSuppresses IL-1β and IL-6 production.[7][13][14][15]Thrombocytopenia is a known side effect.[16]
Janus Kinase (JAK) Inhibitors
DrugMechanismCytokine InhibitionAssociation with Neutropenia
Ruxolitinib JAK1/JAK2 inhibitorBroadly inhibits pro-inflammatory cytokine signaling.[17][18]Neutropenia is a known and monitored adverse effect.[19][20][21]
Anti-TNFα Monoclonal Antibodies
DrugMechanismCytokine InhibitionAssociation with Neutropenia
Infliximab Binds to and neutralizes TNF-αSpecifically targets TNF-α.Neutropenia is a recognized, though uncommon, adverse effect. Incidence rates vary in studies, with some reporting around 1.1% to 5.7% for moderate neutropenia.[22][23][24]
Adalimumab Binds to and neutralizes TNF-αSpecifically targets TNF-α.Neutropenia is a known adverse effect, with some studies suggesting a lower incidence compared to other anti-TNF agents.[25][26][27][28]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound and other PDE inhibitors may exert their cytokine-inhibiting effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Degraded by NFkB NF-κB PKA->NFkB Inhibits Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene Promotes This compound This compound This compound->PDE3 Inhibits

Conclusion

The available evidence strongly suggests a mechanistic link between this compound's inhibition of cytokine production, particularly G-CSF, and the development of neutropenia. While the in vitro data are robust, the lack of a corresponding effect on circulating cytokine levels in large clinical trials underscores the challenges of translating preclinical findings. The comparative analysis with other cytokine inhibitors, such as JAK inhibitors and anti-TNFα antibodies, reveals that neutropenia is a shared, albeit with varying incidence, class-effect for drugs that significantly modulate the immune system.

For researchers and drug development professionals, these findings emphasize the importance of:

  • Early and comprehensive immunotoxicity screening: In vitro assays, such as the LPS-stimulated whole blood assay, can be valuable tools for identifying potential cytokine-modulating effects of new chemical entities.

  • Careful dose-response evaluation: The case of this compound highlights the narrow therapeutic window that can exist for drugs with immunomodulatory properties.

  • Monitoring of hematological parameters: For any drug with a known or suspected effect on cytokine production, rigorous monitoring of blood cell counts in clinical trials and post-market surveillance is crucial.

Understanding the complex interplay between a drug's mechanism of action, its impact on the cytokine network, and the potential for adverse events like neutropenia is paramount for the development of safer and more effective therapies.

References

A Comparative Analysis of the Hemodynamic Effects of Amrinone and Milrinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amrinone and its more potent analogue, milrinone, are non-glycosidic, inotropic agents that belong to the bipyridine class of phosphodiesterase III (PDE3) inhibitors.[1][2][3] They are utilized in the short-term management of acute decompensated heart failure and cardiogenic shock, primarily for their ability to enhance cardiac contractility and induce vasodilation.[1][4] This guide provides a comparative analysis of the hemodynamic effects of amrinone and milrinone, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.

Mechanism of Action: Phosphodiesterase III Inhibition

Both amrinone and milrinone exert their effects by selectively inhibiting the PDE3 enzyme.[1][4] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) in the myocardium and vascular smooth muscle.[3][4] In cardiac myocytes, elevated cAMP levels enhance calcium influx, resulting in a positive inotropic effect (increased contractility).[1] In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation, which in turn reduces both preload and afterload on the heart.[1][5]

cluster_cell Cardiac Myocyte / Vascular Smooth Muscle Cell cluster_effects Cellular Effects cluster_drugs PDE3 Inhibitors PDE3 Phosphodiesterase III (PDE3) cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC Stimulation AC->cAMP Conversion Increased_Ca Increased Intracellular Ca²⁺ (Myocyte) PKA->Increased_Ca Phosphorylation Relaxation Smooth Muscle Relaxation (Vascular) PKA->Relaxation Phosphorylation Amrinone Amrinone Amrinone->PDE3 Inhibits Milrinone Milrinone Milrinone->PDE3 Inhibits

Signaling pathway of Amrinone and Milrinone.

Comparative Hemodynamic Effects: A Data-Driven Overview

Clinical studies have demonstrated that while both amrinone and milrinone produce similar overall hemodynamic improvements, there are some notable differences in their potency and specific effects. Milrinone is estimated to be approximately 30 to 60 times more potent than amrinone in its inotropic effects and about 10 times more potent in its coronary vasodilatory effects.[6][7]

Hemodynamic ParameterAmrinoneMilrinoneKey Findings & Citations
Cardiac Index Significant IncreaseSignificant IncreaseBoth drugs increase cardiac index. A multicenter study found increases of 48% for amrinone and 52% for milrinone, which was not statistically significant.[8] Other studies have shown increases of up to 65-106% with milrinone.[9]
Mean Arterial Pressure (MAP) Slight Increase or No ChangeNo Significant Change or DecreaseOne study noted a small increase in MAP with amrinone (from 68 to 72 mm Hg), while milrinone showed no significant change.[8] Other research indicates a decrease in MAP with milrinone.[10]
Systemic Vascular Resistance (SVR) Significant DecreaseSignificant DecreaseBoth drugs cause a significant and similar decrease in SVR.[8] Milrinone has been shown to produce a greater decline in total peripheral vascular resistance compared to dobutamine.[10]
Pulmonary Capillary Wedge Pressure (PCWP) Significant DecreaseSignificant DecreaseBoth agents effectively reduce PCWP, indicating a reduction in preload.[11][12] Milrinone has been associated with a more substantial reduction in PCWP compared to dobutamine.[13][14]
Heart Rate No Significant Change or IncreaseNo Significant Change or IncreaseThe effects on heart rate are generally minimal at therapeutic doses for both drugs, though increases can occur.[10][11][15]
Pulmonary Vascular Resistance Significant DecreaseSignificant DecreaseBoth amrinone and milrinone lead to a significant and comparable reduction in pulmonary vascular resistance.[8]

Experimental Protocols: A Methodological Synopsis

The following outlines a typical experimental design for a comparative study of the hemodynamic effects of amrinone and milrinone in a clinical setting, based on methodologies reported in the literature.

1. Patient Population:

  • Inclusion Criteria: Adult patients with severe congestive heart failure, often with a low cardiac index (<2.2 L/min/m²) and elevated pulmonary capillary wedge pressure (>18 mm Hg), who are refractory to conventional therapies such as diuretics and vasodilators.[12][16] In some studies, patients undergoing elective cardiac surgery with ventricular dysfunction post-cardiopulmonary bypass are included.[8][14]

  • Exclusion Criteria: Patients with severe obstructive valvular disease, acute myocardial infarction, significant uncorrected hypovolemia, or known hypersensitivity to bipyridine derivatives.

2. Study Design:

  • A randomized, double-blind, parallel-group design is often employed to minimize bias.[8] Patients are randomly assigned to receive either amrinone or milrinone.

3. Drug Administration:

  • Amrinone: Typically administered as an intravenous loading dose of 0.75 mg/kg over 2-3 minutes, followed by a continuous infusion of 5 to 10 µg/kg/min.[8][17]

  • Milrinone: Administered as an intravenous loading dose of 25 to 50 µg/kg over 10 minutes, followed by a continuous infusion of 0.375 to 0.75 µg/kg/min.[8][9][14]

4. Hemodynamic Monitoring:

  • A pulmonary artery catheter (e.g., Swan-Ganz) is inserted to measure cardiac output (thermodilution method), pulmonary artery pressure, pulmonary capillary wedge pressure, and central venous pressure.[8][18]

  • An arterial line is placed for continuous monitoring of systemic arterial blood pressure.

  • Heart rate is continuously monitored via electrocardiogram (ECG).

  • Hemodynamic measurements are recorded at baseline before drug administration and at frequent, specified intervals during and after the infusion period.[8][19]

5. Data Analysis:

  • Statistical analysis is performed to compare the changes in hemodynamic parameters from baseline between the two treatment groups.

  • Appropriate statistical tests (e.g., t-tests, ANOVA) are used to determine the significance of the observed differences.

cluster_workflow Experimental Workflow cluster_treatment Treatment Arms Patient_Selection Patient Selection (e.g., Heart Failure, Post-Cardiac Surgery) Baseline_Measurements Baseline Hemodynamic Measurements Patient_Selection->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Amrinone_Admin Amrinone Administration (Loading Dose + Infusion) Randomization->Amrinone_Admin Group A Milrinone_Admin Milrinone Administration (Loading Dose + Infusion) Randomization->Milrinone_Admin Group B Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Amrinone_Admin->Hemodynamic_Monitoring Milrinone_Admin->Hemodynamic_Monitoring Data_Collection Data Collection at Predetermined Intervals Hemodynamic_Monitoring->Data_Collection Data_Analysis Statistical Analysis and Comparison Data_Collection->Data_Analysis

Typical experimental workflow for comparing amrinone and milrinone.

Conclusion

Both amrinone and milrinone are effective inotropic and vasodilatory agents that improve hemodynamic parameters in patients with severe heart failure.[8] Milrinone is considerably more potent than amrinone, allowing for the administration of lower doses.[6][7] The choice between these two agents may be influenced by factors such as cost and clinician familiarity, as their overall hemodynamic effects are largely comparable.[8] However, it is important to note that long-term therapy with amrinone has been associated with an acceleration of underlying heart disease progression.[16] The use of these agents is generally reserved for short-term intravenous administration in closely monitored settings.[1][5] Further research may continue to delineate more subtle differences in their clinical applications and outcomes.

References

Safety Operating Guide

Proper Disposal of Vesnarinone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Vesnarinone, a cardiotonic agent, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Executive Summary

This compound is a quinolinone derivative that was investigated for the treatment of congestive heart failure. While its development was halted due to a dose-dependent increase in mortality, research quantities of this compound may still exist in laboratories. Proper disposal is paramount to mitigate potential health and environmental risks. This guide outlines the necessary steps for the safe handling and disposal of this compound, in accordance with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily governed by the EPA's RCRA regulations. Under RCRA, pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. The disposal route is determined by this classification. A pharmaceutical is considered hazardous waste if it is specifically listed by the EPA (P- or U-listed wastes) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Regulatory Consideration Description Governing Regulation
Hazardous Waste Determination The generator of the waste is responsible for determining if it is a hazardous waste. This can be done by checking EPA lists or by testing the waste for hazardous characteristics.40 CFR Part 261
P- and U-Listed Wastes These are specific commercial chemical products that are considered hazardous waste when discarded.40 CFR § 261.33
Characteristic Hazardous Waste Wastes that are not specifically listed may still be hazardous if they are ignitable, corrosive, reactive, or toxic.40 CFR §§ 261.21-261.24
Non-Hazardous Pharmaceutical Waste If a pharmaceutical is determined to not be a RCRA hazardous waste, it must still be disposed of in a manner that is protective of human health and the environment.State and local regulations

This compound Disposal Protocol

Given the lack of a definitive RCRA classification for this compound, the following step-by-step procedure should be followed. This protocol assumes this compound will be managed as a non-RCRA hazardous pharmaceutical waste, which is a common and safe approach for unclassified research compounds.

Step 1: Initial Waste Determination

The first and most critical step is to make a formal hazardous waste determination.

  • Consult your institution's Environmental Health and Safety (EHS) department. They are the primary resource for waste classification and disposal procedures and can provide guidance based on state and local regulations.

  • Review the Safety Data Sheet (SDS) for this compound. While a comprehensive SDS with full RCRA characteristics may not be available, any information on physical and chemical properties should be considered.

  • If a definitive determination cannot be made, manage the waste as if it were hazardous. This is the most conservative and protective approach.

Step 2: Segregation and Collection

Proper segregation of this compound waste is essential to prevent accidental exposure and to ensure it enters the correct waste stream.

  • Do not mix this compound waste with other waste streams, such as regular trash, sharps containers (unless the waste itself is a sharp), or biohazardous waste.

  • Collect all solid this compound waste (e.g., unused powder, contaminated personal protective equipment) in a designated, leak-proof container that is clearly labeled "this compound for Disposal."

  • Collect all liquid this compound waste (e.g., solutions, contaminated solvents) in a compatible, sealed container. The container must be labeled with the contents, including the concentration of this compound and any solvents used.

Step 3: Packaging and Labeling for Disposal

Proper packaging and labeling are crucial for the safe transport and disposal of the waste.

  • Use containers that are in good condition and compatible with the waste.

  • Ensure all containers are securely sealed to prevent leaks or spills.

  • Label the outer container with a hazardous waste label, even if managed as non-RCRA hazardous. The label should include:

    • The words "Hazardous Waste"

    • The name and address of the generating laboratory

    • The chemical name (this compound) and any other constituents

    • The date accumulation started

    • The appropriate hazard characteristics (e.g., "Toxic")

Step 4: Arrange for Professional Disposal

The final step is to ensure the waste is transported and disposed of by a qualified and licensed professional.

  • Contact your institution's EHS department to arrange for a pickup. They will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Alternatively, a licensed pharmaceutical waste management company can be contracted directly. These companies specialize in the handling and disposal of all types of pharmaceutical waste.

  • The most common and recommended disposal method for non-RCRA hazardous pharmaceutical waste is incineration at a permitted facility. This ensures the complete destruction of the active pharmaceutical ingredient.

Experimental Protocols

Currently, there are no established and validated experimental protocols for the chemical neutralization of this compound for disposal purposes in a standard laboratory setting. Therefore, attempting to neutralize the compound in-house is not recommended. The most appropriate and compliant method of disposal is through a licensed waste management vendor.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

VesnarinoneDisposal start Start: this compound Waste Generated waste_determination Hazardous Waste Determination (Consult EHS & SDS) start->waste_determination is_rcra_hazardous Is it a RCRA Hazardous Waste? waste_determination->is_rcra_hazardous manage_as_hazardous Manage as RCRA Hazardous Waste is_rcra_hazardous->manage_as_hazardous Yes non_rcra_path Manage as Non-RCRA Pharmaceutical Waste is_rcra_hazardous->non_rcra_path No / Unsure segregate_collect Segregate and Collect in Designated Containers manage_as_hazardous->segregate_collect non_rcra_path->segregate_collect package_label Package and Label for Disposal segregate_collect->package_label contact_ehs Contact EHS for Pickup by Licensed Vendor package_label->contact_ehs incineration Incineration at Permitted Facility contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Vesnarinone

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for handling Vesnarinone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. This compound is a quinolinone derivative and an orally active phosphodiesterase 3 (PDE3) inhibitor. While it has been studied for the treatment of congestive heart failure, it is also associated with adverse effects, including neutropenia and an increased risk of sudden cardiac death, underscoring the need for careful handling.[1][2][3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, adherence to proper PPE protocols is mandatory to prevent exposure.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant nitrile gloves are recommended. For applications with potential for prolonged contact or spills, consider thicker gauge gloves or double-gloving. Always inspect gloves for integrity before use and replace them immediately if splash exposure occurs.[5][6]
Eye Protection Safety GogglesWear chemical safety goggles that provide a complete seal around the eyes.
Respiratory Protection RespiratorFor handling the powder form or when there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator is required.
Body Protection Lab Coat/CoverallsA lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spills, disposable coveralls are recommended to provide full-body protection.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.

  • Pre-use Check: Before handling, ensure all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.

  • Weighing: When weighing the powder, use a balance inside a ventilated enclosure. Use anti-static weigh paper or a container that minimizes the dispersion of the powder.

  • Solution Preparation: this compound is soluble in DMSO.[7] When preparing solutions, add the solvent to the powder slowly to avoid splashing. Solutions are unstable and should be prepared fresh.[8]

Storage
  • Powder: Store in a dry, dark place at -20°C for long-term storage (months to years).[7]

  • Stock Solutions: Store stock solutions at -20°C for short-term (days to weeks) or -80°C for up to two years.[7] Avoid repeated freeze-thaw cycles.

Spill and Emergency Procedures

Small Spills (Solid)
  • Restrict Access: Cordon off the area of the spill.

  • Don PPE: Wear all recommended PPE, including a respirator.

  • Containment: Gently cover the spill with a damp paper towel or other absorbent material to avoid raising dust.

  • Cleanup: Carefully scoop the material into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.

Small Spills (Liquid Solution)
  • Restrict Access: Cordon off the area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves and eye protection.

  • Absorption: Cover the spill with an absorbent material (e.g., spill pads, paper towels).

  • Collection: Place the saturated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution and then rinse with water.

Emergency Contact
  • In case of a large spill or if you feel unwell after a potential exposure, contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

All this compound waste, including unused product, contaminated lab supplies, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with regular trash or other waste streams.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Pickup: Arrange for waste pickup through your institution's EHS office. Disposal should be in accordance with federal, state, and local regulations, which typically involves incineration by an approved environmental management vendor.[9]

This compound Handling Workflow

VesnarinoneHandling cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don PPE prep_area Designated Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Powder prep_area->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution disp_collect Collect Waste prep_weigh->disp_collect Waste spill_contain Contain Spill prep_weigh->spill_contain If Spill Occurs handle_storage Store Appropriately (-20°C or -80°C) handle_solution->handle_storage handle_solution->disp_collect Waste disp_label Label Container disp_collect->disp_label disp_pickup EHS Pickup disp_label->disp_pickup spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Cleanup Materials spill_clean->spill_dispose spill_dispose->disp_collect

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.